4-(Aminomethyl)benzamide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(aminomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHDSIADUBKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368857 | |
| Record name | 4-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-53-9 | |
| Record name | 4-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Aminomethyl)benzamide
Prepared by: A Senior Application Scientist
Introduction: A Versatile Bifunctional Building Block
4-(Aminomethyl)benzamide, a seemingly simple molecule, holds significant value for researchers in medicinal chemistry and drug development. Its structure is deceptively strategic, featuring a rigid aromatic core derivatized with two key functional groups at the para position: a nucleophilic primary amine (via the aminomethyl group) and a classic primary benzamide. This bifunctional arrangement makes it an exceptionally useful scaffold, allowing for sequential or orthogonal chemical modifications. The primary amine serves as a crucial handle for building molecular complexity, while the benzamide moiety can engage in critical hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development. A notable application that underscores its potential is its use as a foundational scaffold in the discovery of potent small-molecule inhibitors of Ebola and Marburg virus entry, highlighting its relevance in addressing critical unmet medical needs[1].
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is uniquely identified by its CAS Registry Number and its IUPAC name, which precisely describe its molecular architecture.
Figure 1: Chemical Structure of this compound.
The core physicochemical properties are summarized below. These values are critical for designing experimental conditions, from reaction solvent selection to purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 369-53-9 | [2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Physical Form | White to off-white powder/solid | [3] |
| Melting Point | 141-145 °C | [3] |
| Boiling Point | 332.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.172 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (acidic) | 16.14 ± 0.50 (Amide N-H, Predicted) | [4] |
| Solubility | While specific data is sparse, related benzamides show highest solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents like acetone, and very low solubility in water and non-polar solvents. Solubility is expected to increase with temperature. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR (Predicted):
-
Aromatic Protons (δ ≈ 7.4-7.9 ppm): The benzene ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets. The two protons ortho to the electron-withdrawing benzamide group (δ ≈ 7.8-7.9 ppm) will be downfield compared to the two protons ortho to the electron-donating aminomethyl group (δ ≈ 7.4-7.5 ppm).
-
Amide Protons (-CONH₂): Two broad singlets, integrating to 1H each, are expected between δ ≈ 7.3-8.0 ppm. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Benzylic Protons (-CH₂-): A sharp singlet integrating to 2H is expected around δ ≈ 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, typically in the range of δ ≈ 1.5-2.5 ppm. Its position is highly dependent on the solvent and can exchange with D₂O.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around δ ≈ 168-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected. The ipso-carbon attached to the benzamide group (C-1) will be around δ ≈ 133-135 ppm. The ipso-carbon attached to the aminomethyl group (C-4) will be around δ ≈ 142-144 ppm. The two carbons ortho to the benzamide (C-2, C-6) are expected around δ ≈ 128-129 ppm, and the two carbons ortho to the aminomethyl group (C-3, C-5) should appear around δ ≈ 127-128 ppm.
-
Benzylic Carbon (-CH₂-): The benzylic carbon signal is expected in the aliphatic region, around δ ≈ 45-47 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
N-H Stretching (Amine & Amide): A broad absorption band is expected in the region of 3100-3500 cm⁻¹. This band often resolves into multiple peaks, corresponding to the symmetric and asymmetric stretches of both the primary amine and primary amide groups.
-
C=O Stretching (Amide I Band): A strong, sharp absorption peak is characteristic of the amide carbonyl group and is expected to appear around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II Band): A significant peak resulting from N-H bending is expected around 1620-1650 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
Aromatic C-H Bending: A strong peak around 800-850 cm⁻¹ would be indicative of 1,4-disubstitution (para) on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight, 150.18.
-
Key Fragmentation Patterns: Common fragmentation pathways would include:
-
Loss of the amide group (-NH₂) to give a fragment at m/z 134.
-
Cleavage of the benzylic C-C bond to lose the aminomethyl radical (•CH₂NH₂) resulting in a benzoyl cation at m/z 105.
-
Formation of a tropylium-like ion at m/z 91, characteristic of benzyl compounds.
-
Chemical Reactivity and Synthesis
The utility of this compound stems from the distinct reactivity of its two primary functional groups. Understanding this allows for its strategic incorporation into complex synthetic routes.
Figure 2: Key reactivity pathways of this compound's functional groups.
-
The Aminomethyl Group: This primary amine is a potent nucleophile and the primary site for synthetic elaboration. It readily undergoes standard amine reactions such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. This versatility is precisely what was exploited in the development of Ebola virus inhibitors, where this amine was used to form new amide or sulfonamide bonds to explore the chemical space of the target protein[1].
-
The Benzamide Group: The primary amide is significantly less reactive than the amine. It is a poor nucleophile and generally stable under conditions used to modify the aminomethyl group. Its primary role in a medicinal chemistry context is often structural, acting as a rigid hydrogen bond donor and acceptor to anchor the molecule in a protein's binding site. Under harsh conditions (strong acid or base with heat), it can be hydrolyzed to the corresponding carboxylic acid.
Synthesis Pathway
A robust and industrially relevant method for preparing this compound is the controlled hydration of the corresponding nitrile, 4-(aminomethyl)benzonitrile. This transformation is attractive due to its high atom economy. While various catalysts can achieve this, ruthenium- and palladium-based systems are well-documented for their efficiency in hydrating nitriles to primary amides.
Figure 3: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and purification of this compound. Causality: The choice of a nitrile hydration protocol is based on its efficiency and the stability of the aminomethyl group under these conditions, avoiding the harsher methods required for other synthetic routes that could lead to side products.
Protocol 1: Synthesis via Catalytic Hydration of 4-(Aminomethyl)benzonitrile
(Adapted from established procedures for nitrile hydration)
This protocol describes a robust method for converting the nitrile starting material to the desired primary amide product.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(aminomethyl)benzonitrile (1.0 eq.).
-
Add a suitable catalyst, such as the Ghaffar-Parkins catalyst ([RuCl₂(p-cymene)]₂/dppf) (0.5-2.0 mol%).
-
Add a solvent system, typically a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v), to ensure solubility of the starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The choice of temperature is critical; it must be high enough to drive the reaction but not so high as to cause decomposition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be Dichloromethane:Methanol (e.g., 9:1), visualizing with a UV lamp. The product amide will have a significantly lower Rf value than the starting nitrile.
-
-
Work-up:
-
Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume). The choice of solvent is based on the product's solubility and ease of removal.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material.
-
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: this compound is classified as harmful if swallowed and causes serious eye irritation[2]. It may also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
An In-depth Technical Guide to 4-(Aminomethyl)benzamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)benzamide is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine and a benzamide moiety, makes it an attractive scaffold and building block for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly as a serine protease inhibitor and a linker in drug conjugates.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 369-53-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 141-145 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 332.7 ± 25.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | Not available | |
| LogP (Predicted) | 0.244 | --INVALID-LINK-- |
| Solubility | Soluble in water and ethanol | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. A common and efficient route involves the conversion of 4-cyanobenzyl bromide to 4-(aminomethyl)benzonitrile, followed by the hydrolysis of the nitrile to the corresponding amide.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Cyanobenzyl Azide from 4-Cyanobenzyl Bromide [1][2]
-
In a well-ventilated fume hood, dissolve 4-cyanobenzyl bromide (10.0 g, 51.0 mmol) in 100 mL of a 1:1 mixture of dimethylformamide (DMF) and water.
-
To this solution, add sodium azide (3.65 g, 56.1 mmol) portion-wise with stirring. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyanobenzyl azide as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(Aminomethyl)benzonitrile from 4-Cyanobenzyl Azide
-
Caution: This reaction should be performed by trained personnel in a fume hood due to the use of a strong reducing agent.
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.9 g, 76.5 mmol) in 150 mL of anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Dissolve the crude 4-cyanobenzyl azide from the previous step in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring under a nitrogen atmosphere.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 3 mL of water, 3 mL of 15% aqueous sodium hydroxide, and 9 mL of water.
-
Filter the resulting white precipitate and wash it with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(aminomethyl)benzonitrile.
Step 3: Synthesis of this compound from 4-(Aminomethyl)benzonitrile [3][4]
-
Dissolve 4-(aminomethyl)benzonitrile (5.0 g, 37.8 mmol) in 100 mL of ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (4.2 g, 75.6 mmol) in 20 mL of water to the flask.
-
Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a white precipitate should be observed.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) are provided as a guide.
Analytical Workflow
Caption: Analytical workflow for this compound.
Experimental Protocol: Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC) [5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.
-
Expected Result: A single major peak corresponding to this compound, with purity typically >98%.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [7][8][9]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
~7.8-8.0 (d, 2H): Aromatic protons ortho to the amide group.
-
~7.3-7.5 (d, 2H): Aromatic protons meta to the amide group.
-
~7.2 & 7.9 (br s, 2H): Amide protons (-CONH₂). These peaks can be broad and their chemical shift can vary.
-
~3.8-4.0 (s, 2H): Methylene protons (-CH₂-).
-
~2.5-3.5 (br s, 2H): Amine protons (-NH₂). This peak is often broad and may exchange with residual water in the solvent.
-
-
Interpretation: The spectrum should show the characteristic peaks for the aromatic, methylene, amide, and amine protons, confirming the structure of the molecule.
3. Mass Spectrometry (MS) [10][11][12]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected m/z:
-
[M+H]⁺: 151.09
-
-
Fragmentation Pattern (MS/MS):
-
The primary fragmentation is expected to be the loss of the aminomethyl group (-CH₂NH₂) resulting in a fragment at m/z 121.07, corresponding to the benzoyl cation. Further fragmentation may lead to the phenyl cation at m/z 77.04.
-
-
Interpretation: The observed molecular ion peak and fragmentation pattern should be consistent with the structure of this compound.
Applications in Drug Development
This compound serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its bifunctional nature allows for its incorporation into larger molecules as a linker or as a pharmacophore itself.
As a Trypsin Inhibitor
Benzamidine and its derivatives are well-known competitive inhibitors of trypsin and other serine proteases.[13][14] The positively charged aminomethyl group of this compound can mimic the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of trypsin, which contains a conserved aspartate residue. The benzamide moiety can then form additional interactions within the active site, leading to the inhibition of the enzyme's catalytic activity.
Caption: Mechanism of trypsin inhibition by this compound.
The inhibition of trypsin and related proteases is a therapeutic strategy for various diseases, including pancreatitis and certain types of cancer. The this compound scaffold provides a starting point for the development of more potent and selective protease inhibitors.
As a Linker in Drug Conjugates
The primary amine and the aromatic ring of this compound make it a suitable linker for connecting different molecular entities, such as in antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras).[15][16][17] The amine can be readily functionalized to attach a payload or a targeting moiety, while the rigidity of the benzene ring can provide defined spacing and geometry to the final conjugate.
Conclusion
This compound is a molecule of significant utility in the field of drug discovery and development. Its straightforward synthesis and versatile chemical handles allow for its use in a variety of applications, from the rational design of enzyme inhibitors to its incorporation as a structural linker in complex therapeutic modalities. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this valuable chemical tool in their scientific endeavors.
References
- 1. Synthesis routes of 4-Cyanobenzyl bromide [benchchem.com]
- 2. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]
- 3. server.ccl.net [server.ccl.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 8. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Inhibition mechanism of trypsin by Schiff base metal chelate inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
4-(Aminomethyl)benzamide structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of 4-(Aminomethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and biochemical research. We delve into its core structural features, physicochemical properties, and detailed spectroscopic characteristics. The primary focus of this document is an in-depth exploration of its synthetic pathways, presenting multiple field-proven methodologies. Each protocol is accompanied by a mechanistic rationale, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and characterization of this versatile benzamide derivative.
Introduction
This compound is a para-substituted benzene derivative featuring both a primary aminomethyl group and a primary carboxamide group. This unique bifunctional arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structural resemblance to natural amino acids and its ability to participate in a variety of chemical reactions have led to its use as a scaffold in drug design. Notably, this compound is recognized as a trypsin inhibitor, demonstrating its relevance in biochemical studies and as a starting point for the development of protease inhibitors.[1][2] The strategic importance of this compound necessitates robust and efficient synthetic routes, which this guide aims to elucidate.
Chemical Structure and Physicochemical Properties
The structure of this compound is defined by a central benzene ring substituted at the 1- and 4-positions. This substitution pattern confers a high degree of symmetry to the molecule.
Molecular Structure
The chemical structure consists of a benzamide core with an aminomethyl (-CH₂NH₂) substituent at the para position relative to the amide group.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through its physical properties and spectroscopic data. Key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 369-53-9 | [3][4] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [1][3] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 141-145 °C | |
| Boiling Point | 332.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.172 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water | [6] |
| InChIKey | JKIHDSIADUBKPU-UHFFFAOYSA-N | [3] |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (two doublets in the ~7.2-7.9 ppm region), the benzylic methylene protons (-CH₂-, a singlet around 3.8-4.0 ppm), the primary amine protons (-NH₂, a broad singlet), and the amide protons (-CONH₂, a broad singlet).
-
¹³C NMR: The carbon spectrum would display signals for the four unique aromatic carbons, the benzylic carbon, and the carbonyl carbon of the amide group (~169 ppm).[7]
-
IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for both the primary amine and amide groups (typically in the 3100-3500 cm⁻¹ range), a strong C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹), and bands corresponding to the aromatic ring.[8]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
Synthesis of this compound
Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and efficient methods are detailed below.
Method 1: Catalytic Hydrogenation of 4-Cyanobenzamide
This is arguably the most direct and industrially favored route due to its high atom economy. The synthesis starts from 4-cyanobenzamide, which is readily available.[10] The core of this method is the reduction of the nitrile (cyano) group to a primary aminomethyl group.
Causality and Expertise: The catalytic hydrogenation of nitriles is a cornerstone of amine synthesis.[11] The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is critical. These catalysts provide a high surface area where molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms.[12] The nitrile group is then reduced on this surface. A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur via the reaction of the primary amine product with intermediate imines.[13][14] This side reaction is often suppressed by conducting the reaction in a solvent like methanol or ethanol saturated with ammonia, which shifts the equilibrium away from byproduct formation.
Experimental Protocol:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-cyanobenzamide (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as methanol or a 7N solution of ammonia in methanol. The use of ammonia is crucial for maximizing the yield of the primary amine.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or HPLC until the starting material is fully consumed.
-
Work-up and Purification: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the solid catalyst, washing the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Amidation of 4-(Aminomethyl)benzoic Acid
This classical approach builds the amide functionality onto a pre-existing aminomethyl benzoic acid backbone. While conceptually straightforward, it requires protection of the amine group to prevent self-polymerization or other side reactions during the activation of the carboxylic acid. A more direct, albeit lower-yielding, approach is also possible.
Causality and Expertise: The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it a better electrophile for attack by ammonia. A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with ammonia or ammonium hydroxide. The primary amine on the starting material, 4-(aminomethyl)benzoic acid, is more nucleophilic than the carboxylic acid is electrophilic, but it must be protected (e.g., as a hydrochloride salt or a Boc-protected amine) before forming the acyl chloride to prevent intermolecular reactions.
Experimental Protocol (with Amine Protection):
-
Protection: Start with 4-(aminomethyl)benzoic acid hydrochloride salt to protect the amine.
-
Acyl Chloride Formation: Suspend the hydrochloride salt (1.0 eq.) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Add thionyl chloride (SOCl₂, ~1.2 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently until the reaction is complete (cessation of gas evolution).
-
Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride intermediate in an anhydrous, inert solvent (e.g., THF or DCM). Cool the solution to 0 °C and bubble anhydrous ammonia gas through it, or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
Work-up and Isolation: After the reaction is complete, quench with water if necessary. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate to obtain the crude product.
-
Purification: Purify the product by recrystallization.
Comparative Analysis of Synthesis Routes
| Feature | Method 1: Catalytic Hydrogenation | Method 2: Amidation |
| Starting Material | 4-Cyanobenzamide | 4-(Aminomethyl)benzoic acid |
| Number of Steps | 1 | 2-3 (including protection/deprotection) |
| Key Reagents | H₂, Pd/C or Raney Ni, Ammonia | SOCl₂, NH₃/NH₄OH, Protecting groups |
| Yield | Generally High | Moderate to High |
| Scalability | Excellent; well-suited for industrial scale | Good, but requires handling of corrosive reagents (SOCl₂) |
| Advantages | High atom economy, direct, clean | Utilizes a common starting material |
| Disadvantages | Requires high-pressure equipment, potential for catalyst poisoning | Requires protection/deprotection steps, uses hazardous reagents |
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[3][15]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3][16]
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.
Recommended Precautions:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable chemical intermediate whose synthesis can be achieved through several reliable pathways. The catalytic hydrogenation of 4-cyanobenzamide stands out as the most efficient and scalable method, offering a direct, high-yielding route suitable for industrial applications. Alternative methods, such as the amidation of 4-(aminomethyl)benzoic acid, provide flexibility depending on the available starting materials and synthetic context. A thorough understanding of the reaction mechanisms and careful control of experimental conditions are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and handling of this important compound.
References
- 1. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]
- 2. 4-AMINOMETHYL-BENZAMIDE | 369-53-9 [chemicalbook.com]
- 3. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. 4-CYANOBENZAMIDE | 3034-34-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. 4-AMINOMETHYL-BENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 16. dempochem.com [dempochem.com]
4-(Aminomethyl)benzamide CAS number 369-53-9
An In-Depth Technical Guide to 4-(Aminomethyl)benzamide (CAS 369-53-9): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a versatile small molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Initially recognized for its activity as a trypsin inhibitor, its structural motif—the benzamide group—is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology.[1][2] Furthermore, recent research has highlighted the potential of the this compound scaffold in developing potent antiviral agents, particularly against filoviruses like Ebola and Marburg.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic routes, core mechanisms of action, and key applications, supported by actionable experimental protocols and safety guidelines.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is typically supplied as a stable, off-white to white powder.
| Property | Value | Source(s) |
| CAS Number | 369-53-9 | [4] |
| Molecular Formula | C₈H₁₀N₂O | [4] |
| Molecular Weight | 150.18 g/mol | [4] |
| Melting Point | 141-145 °C | |
| Boiling Point (Predicted) | 332.7 ± 25.0 °C | [1][5] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [1][5] |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature | |
| InChI Key | JKIHDSIADUBKPU-UHFFFAOYSA-N | [4] |
Synthesis and Quality Control
The synthesis of this compound and its derivatives often leverages commercially available starting materials like 4-aminomethylbenzoic acid. The presence of both an amine and a carboxylic acid (or its amide derivative) allows for diverse chemical modifications.
General Synthetic Strategy
A common approach involves the protection of the aminomethyl group, activation of a precursor carboxylic acid, and subsequent amidation, followed by deprotection. Alternatively, derivatives can be prepared directly from this compound via N-acylation or other modifications of the primary amine. A study by Schlitzer et al. (2000) demonstrated a two-step preparation of 4-(acylaminomethyl)benzamides starting from 4-aminomethylbenzoic acid.[6]
References
- 1. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanisms of Action of 4-(Aminomethyl)benzamide Derivatives
This guide provides a comprehensive exploration of the diverse mechanisms of action associated with the 4-(aminomethyl)benzamide scaffold, a versatile pharmacophore in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to delve into the causal relationships behind experimental observations and the strategic rationale for therapeutic applications.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound core is a deceptively simple aromatic structure, yet it serves as the foundation for a remarkable array of therapeutic agents with distinct and potent biological activities. Its utility stems from the spatial arrangement of a flexible aminomethyl group and a rigid benzamide moiety, which can be chemically modified to achieve specific interactions with a variety of biological targets. This guide will dissect the primary mechanisms through which derivatives of this scaffold exert their effects, from antiviral and anticancer to anticonvulsant activities.
Inhibition of Viral Entry: A Barrier Against Filoviruses
A significant breakthrough in antiviral research has been the discovery of this compound derivatives as potent entry inhibitors of highly pathogenic filoviruses, such as Ebola and Marburg virus.[1]
Mechanism of Action: Blocking Glycoprotein-Mediated Fusion
The primary mechanism of these antiviral agents is the inhibition of viral entry into host cells.[1] While the precise molecular interactions are still under intense investigation, the prevailing hypothesis is that these small molecules interfere with the function of the viral envelope glycoprotein (GP). GP is essential for mediating the fusion of the viral membrane with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm. The this compound derivatives are thought to bind to a specific pocket on the GP, stabilizing it in a conformation that is incompetent for fusion.
Experimental Workflow: Confirming Viral Entry Inhibition
A robust pipeline for identifying and validating filovirus entry inhibitors is crucial. The following workflow represents a standard, self-validating approach:
-
Pseudotyped Virus Neutralization Assay (Primary Screen):
-
Rationale: To safely and rapidly screen compound libraries, a non-replicative virus (e.g., VSV or lentivirus) is engineered to express the Ebola or Marburg GP on its surface. This pseudovirus can infect cells in a GP-dependent manner but cannot produce new infectious particles.
-
Protocol:
-
Seed host cells (e.g., Vero or A549) in 96-well plates.
-
Pre-incubate serially diluted this compound derivatives with the GP-pseudotyped virus.
-
Add the virus-compound mixture to the cells and incubate for 24-48 hours.
-
Measure the activity of a reporter gene (e.g., luciferase or GFP) expressed by the pseudovirus to quantify the level of infection.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
-
-
Authentic Virus Infection Assay (Secondary Validation):
-
Rationale: To confirm the activity against the actual pathogenic virus in a high-containment laboratory (BSL-4).
-
Protocol:
-
In a BSL-4 facility, infect relevant host cells with wild-type Ebola or Marburg virus in the presence of varying concentrations of the lead compounds.
-
After incubation, quantify viral replication through methods such as plaque reduction assays or RT-qPCR for viral RNA.
-
-
Caption: Workflow of Filovirus Entry and Inhibition.
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
Derivatives of this compound have emerged as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3][4][5][6]
Mechanism of Action: Re-expression of Tumor Suppressor Genes
HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. This compound-based HDAC inhibitors, particularly acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, act by chelating the zinc ion in the active site of the HDAC enzyme.[2] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the re-activation of silenced tumor suppressor genes (like p21), ultimately inducing cell cycle arrest and apoptosis in cancer cells. Notably, some derivatives show high selectivity for the HDAC6 isoform.[2]
Experimental Protocol: Assessing HDAC Inhibitory Activity
-
In Vitro HDAC Enzymatic Assay:
-
Rationale: To directly measure the inhibitory effect of the compound on the activity of purified HDAC enzymes.
-
Protocol:
-
In a microplate, combine a fluorogenic HDAC substrate with a purified recombinant HDAC enzyme (e.g., HDAC1 or HDAC6).
-
Add the this compound derivative at various concentrations.
-
Incubate to allow for the deacetylation reaction.
-
Add a developer solution that releases the fluorophore from the deacetylated substrate.
-
Measure fluorescence intensity and calculate the IC50 value.
-
-
-
Western Blot for Histone Acetylation:
-
Rationale: To confirm the target engagement in a cellular context by measuring the downstream effect of HDAC inhibition.
-
Protocol:
-
Treat cancer cell lines with the test compound for a defined period.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., total H3 or actin).
-
An increase in the acetylated histone signal indicates effective HDAC inhibition.
-
-
Caption: Signaling Pathway of HDAC Inhibition.
Targeting DNA Repair Pathways: The Role in PARP Inhibition
The benzamide moiety is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP).[7] PARP inhibitors are a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9][10][11]
Mechanism of Action: Synthetic Lethality
PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks.[11] When these breaks are not repaired, they can lead to the collapse of replication forks and the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway, which relies on proteins like BRCA1 and BRCA2.
However, in cancer cells with mutated BRCA genes, this repair pathway is defective.[12] By inhibiting PARP with a benzamide-containing drug, the repair of single-strand breaks is blocked. This leads to an accumulation of double-strand breaks that the BRCA-deficient cancer cells cannot repair, resulting in genomic instability and cell death.[8][12] This concept, where a deficiency in either of two genes is viable but a simultaneous deficiency is lethal, is known as synthetic lethality. The benzamide core of these inhibitors acts as a competitive inhibitor by binding to the NAD+ binding site of the PARP enzyme.[8]
Experimental Protocol: PARP Inhibition Assay
-
Cell-Free PARP Activity Assay:
-
Rationale: To quantify the direct inhibition of PARP enzymatic activity.
-
Protocol:
-
Coat a 96-well plate with histones.
-
Add activated DNA, recombinant PARP1 enzyme, and biotinylated NAD+.
-
Add the this compound-related compound at various concentrations.
-
Incubate to allow the PARP-mediated addition of poly(ADP-ribose) chains (PARylation) to the histones.
-
Detect the incorporated biotinylated PAR chains using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Measure absorbance to determine the level of PARP activity and calculate the IC50.
-
-
Caption: Synthetic Lethality via PARP Inhibition.
Modulation of Cellular Signaling: Tyrosine Kinase Inhibition
The this compound structure has been effectively utilized as a flexible linker in the design of novel tyrosine kinase inhibitors (TKIs).[13] These agents target the aberrant signaling pathways that drive the proliferation and survival of cancer cells.
Mechanism of Action: Competitive ATP Binding
Tyrosine kinases are enzymes that transfer a phosphate group from ATP to tyrosine residues on substrate proteins, activating downstream signaling cascades. In many cancers, kinases like EGFR or Bcr-Abl are constitutively active. TKI derivatives incorporating the this compound linker are designed to bind to the ATP-binding pocket of the target kinase.[13] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and anti-apoptotic signals. The flexible nature of the linker can help the molecule adopt a favorable conformation within the active site, potentially overcoming resistance mutations.[13]
Quantitative Data: Inhibitory Activity of Derivatives
The following table summarizes the inhibitory activity of selected 4-(arylaminomethyl)benzamide derivatives against key receptor tyrosine kinases.
| Compound | Target Kinase | Inhibition at 10 nM |
| Analogue 11 | EGFR | 91% |
| Analogue 13 | EGFR | 92% |
Data sourced from a study on novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors.[13]
Other Reported Mechanisms of Action
While the aforementioned mechanisms are the subject of extensive current research, the this compound scaffold has been associated with other biological activities:
-
Anticonvulsant Activity: The derivative 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) has been studied for its anticonvulsant properties, with research detailing its metabolism and pharmacokinetic profile in preclinical models.[14]
-
Trypsin Inhibition: The parent compound, this compound, has been reported to exhibit trypsin inhibitory activity.[15]
-
Antitumor Activity via DNA Crosslinking: An early study on 4-amino-N-(2'-aminophenyl)benzamide suggested its antitumor effects in slowly growing tumors might be related to DNA-DNA crosslinking activity.[16]
Conclusion
The this compound scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives have been successfully optimized to target a wide range of distinct biomolecules through diverse mechanisms of action, including the inhibition of viral entry, epigenetic modulation via HDACs, induction of synthetic lethality through PARP inhibition, and the blockade of oncogenic signaling by targeting tyrosine kinases. The continued exploration of this versatile core structure promises to yield new therapeutic agents for some of the most challenging diseases.
References
- 1. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-AMINOMETHYL-BENZAMIDE | 369-53-9 [chemicalbook.com]
- 16. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Aminomethyl)benzamide as a trypsin inhibitor
An In-depth Technical Guide to 4-(Aminomethyl)benzamide as a Trypsin Inhibitor
Abstract
This technical guide provides a comprehensive overview of this compound as a competitive inhibitor of trypsin, a key serine protease involved in numerous physiological and pathological processes. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the inhibitor's mechanism of action, a reliable synthesis pathway, and detailed protocols for its characterization. We delve into the molecular interactions governing the enzyme-inhibitor complex, present step-by-step methodologies for both chemical synthesis and robust in vitro kinetic analysis, and discuss the structure-activity relationship by comparing it with related benzamidine-based inhibitors. This guide is intended to serve as a practical and authoritative resource for utilizing this compound as a tool compound in research and as a scaffold for the development of novel therapeutics targeting trypsin and related serine proteases.
Introduction
Trypsin, a serine protease found in the digestive system, plays a critical role in breaking down proteins by cleaving peptide chains predominantly at the carboxyl side of lysine or arginine residues.[1] Its catalytic activity is driven by a characteristic Ser-His-Asp catalytic triad within its active site.[1] Beyond its digestive function, the dysregulation of trypsin and related proteases is implicated in a variety of diseases, including pancreatitis, cystic fibrosis, and certain cancers, making them important therapeutic targets.
The development of small molecule inhibitors for trypsin-like serine proteases is a cornerstone of modern medicinal chemistry. Among the most well-studied classes are benzamidine-based inhibitors.[2][3] These compounds act as substrate mimetics, with their cationic amidinium group effectively occupying the S1 specificity pocket of the enzyme, which is lined with an aspartic acid residue (Asp189) that attracts the positively charged side chains of arginine and lysine.[3]
This guide focuses on this compound, a structural analog of the classic benzamidine inhibitors. While replacing the amidine group with an aminomethyl group, it retains the core benzamide scaffold and the crucial, positively charged functional group capable of interacting with the S1 pocket. This document will explore its inhibitory mechanism, provide validated methods for its synthesis and kinetic evaluation, and contextualize its activity within the broader class of benzamidine-based inhibitors.
Section 1: Mechanism of Trypsin Inhibition by this compound
The Trypsin Active Site: A Tale of Two Pockets
The efficacy of trypsin as a highly specific endopeptidase is rooted in the architecture of its active site. This site can be conceptually divided into two key regions:
-
The Catalytic Site: Comprising the canonical catalytic triad of Histidine-57, Aspartate-102, and Serine-195.[1] Ser195 acts as the nucleophile that attacks the substrate's carbonyl carbon, a process facilitated by the triad and stabilized by the "oxyanion hole," a region that accommodates the negative charge developed during the formation of the tetrahedral intermediate.[1][4]
-
The S1 Specificity Pocket: A deep, narrow cavity that determines the enzyme's preference for cleaving after lysine or arginine residues. The defining feature of this pocket is the presence of a negatively charged aspartate residue (Asp189) at its base, which forms a salt bridge with the positively charged side chain of the substrate.[3][4]
Principle of Competitive Inhibition
Competitive inhibitors function by reversibly binding to the enzyme's active site, thereby preventing the substrate from binding. Structurally, they often resemble the natural substrate. Benzamidine and its derivatives are classic competitive inhibitors of trypsin because their positively charged amidinium group is a superb mimic of the guanidinium group of arginine.[3][5][6] This allows them to bind tightly within the S1 pocket, blocking access for protein substrates.
Postulated Binding Mode of this compound
This compound is hypothesized to act as a competitive inhibitor through a similar mechanism. At physiological pH (typically ~7.4), the primary amine of the aminomethyl group is protonated (-CH₂-NH₃⁺), conferring a positive charge. This cationic moiety is electrostatically drawn to the anionic Asp189 at the bottom of the S1 pocket. The phenyl ring of the inhibitor can further stabilize this interaction through hydrophobic contacts with the sides of the pocket.[3] While the aminomethyl group is less basic than the amidinium group of benzamidine, it provides the necessary cationic feature to anchor the molecule in the active site, effectively competing with natural substrates.
Section 2: Synthesis of this compound
Synthetic Strategy
A reliable and common strategy for synthesizing this compound is a two-step process starting from 4-cyanobenzamide. This approach involves the chemical reduction of the nitrile (cyano) group to a primary amine (aminomethyl group). This method is often preferred due to the commercial availability of the starting material and the high efficiency of nitrile reduction reactions.
Detailed Synthesis Protocol
Causality: This protocol utilizes catalytic hydrogenation. This method is chosen for its high yield, clean conversion, and operational safety compared to metal hydride reagents like LiAlH₄, which require strictly anhydrous conditions and more complex workups. Raney Nickel is a cost-effective and highly active catalyst for this transformation.
Step 1: Reduction of 4-Cyanobenzamide
-
Reactor Setup: To a 250 mL hydrogenation flask, add 4-cyanobenzamide (5.0 g, 34.2 mmol).
-
Solvent and Catalyst Addition: Add methanol (100 mL) and a slurry of Raney Nickel (approx. 0.5 g) in methanol.
-
Insight: Methanol is an excellent solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.
-
-
Hydrogenation: Seal the flask, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Self-Validation: The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake on the pressure gauge. The disappearance of the starting material spot on TLC indicates reaction completion.
-
-
Workup: Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Caution: Raney Nickel is pyrophoric when dry and must be handled with care, preferably kept wet with solvent.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.
Physicochemical and Characterization Data
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~3.7 (s, 2H) |
| Purity (by HPLC) | >95% |
Section 3: In Vitro Characterization of Trypsin Inhibition
Core Principles of Enzyme Kinetic Assays
To quantify the potency of an inhibitor, we measure its effect on the rate of an enzyme-catalyzed reaction. Trypsin activity is typically monitored using a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow compound that can be quantified by measuring absorbance at 410 nm.[7] By measuring the rate of p-nitroaniline formation at various inhibitor concentrations, we can determine key inhibitory parameters like IC₅₀ and Kᵢ.
Detailed Experimental Protocol: IC₅₀ and Kᵢ Determination
Causality: This protocol is designed for a 96-well plate format, which allows for high-throughput screening of multiple inhibitor concentrations and replicates simultaneously, ensuring data robustness. The buffer system is chosen to maintain optimal trypsin activity (pH ~8.0).[7]
Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Trypsin Stock Solution: Bovine pancreatic trypsin (e.g., Sigma T8003) prepared in 1 mM HCl to a concentration of 1 mg/mL.[8]
-
Substrate (L-BAPNA) Stock Solution: 60 mM L-BAPNA in DMSO.[7]
-
Inhibitor Stock Solution: 10 mM this compound in deionized water.
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 410 nm.
Experimental Workflow:
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Create a 2-fold serial dilution series of this compound in Assay Buffer directly in the microplate, resulting in final concentrations ranging from (for example) 1 mM to 1 µM.
-
Prepare Controls (Self-Validation):
-
100% Activity Control: Wells containing Assay Buffer instead of inhibitor solution.
-
Blank Control: Wells containing Assay Buffer instead of both inhibitor and enzyme solution. This corrects for non-enzymatic substrate hydrolysis.
-
-
Enzyme Addition: Prepare a working solution of trypsin in Assay Buffer (e.g., 20 µg/mL). Add 50 µL of this solution to each well (except the blank wells, which receive 50 µL of Assay Buffer).
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of L-BAPNA in Assay Buffer (e.g., 1.2 mM). Add 100 µL of the L-BAPNA solution to all wells to start the reaction. The total volume in each well is now 200 µL.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time (e.g., every minute for 15-20 minutes) at 25°C.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₄₁₀/min).
-
Determine IC₅₀:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot % Inhibition versus log[Inhibitor].
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Determine Kᵢ and Mode of Inhibition:
-
Repeat the assay using several fixed inhibitor concentrations and a range of substrate (L-BAPNA) concentrations.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).[7]
-
For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor does not change Vmax but increases the apparent Km. The Kᵢ can be calculated from these plots.
-
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding the SAR provides a causal link between a molecule's structure and its inhibitory potency. By comparing this compound to its close chemical relatives, we can deduce the importance of specific functional groups.
| Compound | Structure | Key Feature | Typical Kᵢ for Trypsin | Reference |
| Benzamidine | C₆H₅C(NH)NH₂ | Amidinium group | ~19 µM | [5] |
| 4-Aminobenzamidine | NH₂C₆H₄C(NH)NH₂ | Amidinium + 4-amino | Potent, often used for affinity chromatography | [3][9][10] |
| This compound | H₂NOC₆H₄CH₂NH₂ | Aminomethyl group | To be determined experimentally | - |
-
The Cationic Anchor: The primary determinant for binding to trypsin's S1 pocket is a positively charged group. Both the amidinium group of benzamidine and the protonated aminomethyl group of this compound fulfill this role. However, the pKa of the amidinium group is higher, meaning it is more fully protonated at physiological pH, which may contribute to stronger binding compared to the aminomethyl group.
-
The Benzamide Scaffold: The rigid phenyl ring serves as a scaffold that correctly positions the cationic group for insertion into the S1 pocket and contributes to binding via hydrophobic interactions.[3]
-
Substituents on the Ring: As seen with 4-aminobenzamidine, substituents on the phenyl ring can further modulate binding affinity and selectivity.[3]
Conclusion and Future Directions
This compound serves as a valuable chemical tool and a compelling lead structure for the study of trypsin inhibition. Its straightforward synthesis and clear, competitive mechanism of action make it an excellent model compound for researchers. This guide has provided the foundational knowledge and practical protocols required to synthesize, characterize, and validate its activity.
Future research could focus on several key areas:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other serine proteases (e.g., chymotrypsin, thrombin, elastase) to determine its selectivity profile.
-
Structural Biology: Co-crystallizing this compound with trypsin to obtain an X-ray crystal structure, which would provide definitive proof of its binding mode and offer a template for rational drug design.
-
Lead Optimization: Using the this compound scaffold as a starting point for synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
By leveraging the methodologies and insights presented in this guide, the scientific community can continue to explore the potential of this compound and related molecules in both basic research and translational science.
References
- 1. Trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 9. Kinetic analysis of an autocatalytic process coupled to a reversible inhibition: the inhibition of the system trypsinogen-trypsin by p-aminobenzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
The Multifaceted Therapeutic Potential of 4-(Aminomethyl)benzamide: A Technical Guide for Drug Development Professionals
Abstract
The benzamide scaffold has long been a cornerstone in medicinal chemistry, yielding a diverse array of therapeutic agents. Within this chemical class, 4-(Aminomethyl)benzamide has emerged as a particularly versatile core structure, giving rise to derivatives with significant potential across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the current landscape of this compound-based drug discovery, with a focus on its applications in virology, oncology, and neurology. We will delve into the mechanistic underpinnings of its activity, present key preclinical data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this remarkable scaffold.
Introduction: The Versatility of the this compound Core
The this compound structure, characterized by a central benzamide ring with a reactive aminomethyl group at the para position, offers a unique combination of chemical tractability and biological activity. This arrangement allows for facile derivatization, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The core scaffold itself has been implicated in various biological processes, and its derivatives have demonstrated potent and selective activities against a range of molecular targets. This guide will explore the most promising of these applications, providing both the theoretical framework and the practical knowledge necessary to advance research in this exciting field.
Antiviral Applications: A Potent Inhibitor of Filovirus Entry
The emergence of highly pathogenic viruses such as Ebola (EBOV) and Marburg (MARV) has underscored the urgent need for effective antiviral therapies. A significant breakthrough in this area has been the discovery of this compound derivatives as potent inhibitors of filovirus entry.[1][2]
Mechanism of Action: Blocking Viral Glycoprotein-Mediated Fusion
Filovirus entry into host cells is a complex process mediated by the viral glycoprotein (GP), which facilitates attachment to the cell surface and subsequent fusion of the viral and host cell membranes within the endosome.[3] this compound-based inhibitors are thought to interfere with this critical step.[4] While the precise binding site is still under investigation, it is hypothesized that these small molecules bind to a pocket within the GP trimer, stabilizing it in a pre-fusion conformation and preventing the conformational changes necessary for membrane fusion.
Caption: Inhibition of Filovirus Entry by this compound Derivatives.
Experimental Protocol: Pseudotyped Virus Entry Assay
To evaluate the efficacy of novel this compound derivatives as filovirus entry inhibitors, a pseudotyped virus entry assay is a robust and safe alternative to working with live, highly pathogenic viruses. This assay utilizes a surrogate virus (e.g., vesicular stomatitis virus or a lentivirus) that has been engineered to express the filovirus glycoprotein on its surface and carries a reporter gene (e.g., luciferase or green fluorescent protein).[1][5]
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 or HEK293T cells) in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in cell culture medium.
-
Incubation with Pseudotyped Virus: In a separate plate, incubate the diluted compounds with the pseudotyped virus for 1 hour at 37°C to allow for binding.
-
Infection: Add the compound-virus mixture to the seeded cells and incubate for 48-72 hours at 37°C.
-
Signal Detection: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a fluorescence microscope or flow cytometer).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Anticancer Applications: A Multi-Targeted Approach
The this compound scaffold has also given rise to a multitude of derivatives with potent anticancer activity, targeting a range of key oncogenic pathways.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC inhibitors, particularly against the HDAC6 isoform.[6]
Mechanism of Action: These derivatives typically feature a zinc-binding group (e.g., a hydroxamic acid) that chelates the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This, in turn, can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[7]
Caption: Mechanism of HDAC Inhibition by this compound Derivatives.
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival, all of which are critical for cancer progression and metastasis.[8] Novel 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl moiety, which can be considered a modification of the this compound core, have been developed as potent FAK inhibitors.[9][10]
Mechanism of Action: These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
RET Tyrosine Kinase Inhibition
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is a key driver in several types of cancer, including thyroid and non-small cell lung cancer.[11] A derivative of this compound, specifically 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, has been identified as a potent inhibitor of both wild-type and mutant RET kinase.[12][13]
Mechanism of Action: This compound acts as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the RET kinase domain and stabilizing it, thereby preventing its activation.[7]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. While direct evidence for this compound as an EGFR inhibitor is less established, the broader class of benzamides has been explored for this application.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro activity of representative this compound derivatives against various cancer-related targets and cell lines.
| Derivative Class | Target | Cell Line | IC50/GI50 | Reference |
| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC3 | - | 29 nM | [3] |
| 2,4-Dianilinopyrimidine derivatives | FAK | H1975 | 0.044 µM | [9][10] |
| 2,4-Dianilinopyrimidine derivatives | FAK | A431 | 0.119 µM | [9][10] |
| Pyrazolopyrimidine derivative | RET | - | 4 nM | [12][13] |
| Pyrazolopyrimidine derivative | KIF5B-RET transformed Ba/F3 cells | - | 9 nM | [12][13] |
Experimental Protocol: Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Neurological Applications: From Anticonvulsant to Prokinetic Activity
The versatility of the this compound scaffold extends to the central and peripheral nervous systems.
Anticonvulsant Properties
A series of 4-aminobenzamides have been evaluated for their anticonvulsant effects, with some derivatives showing promising activity against maximal electroshock (MES)-induced seizures in mice.[2] For instance, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide demonstrated a potent anti-MES ED50 of 18.02 mg/kg.[2] The mechanism of action is thought to involve the modulation of voltage-gated ion channels.
Prokinetic Activity
Substituted benzamide derivatives have long been known for their prokinetic effects on the gastrointestinal tract.[14] These compounds often act as agonists at the 5-HT4 receptor, promoting the release of acetylcholine and enhancing gastrointestinal motility.[14] Novel 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl] benzamide has shown potent and selective gastric prokinetic activity.[15]
Other Potential Therapeutic Applications
The structurally related compound, 4-(aminomethyl)benzoic acid (also known as tranexamic acid), is a well-known antifibrinolytic agent.[16][17] It acts by reversibly binding to lysine binding sites on plasminogen, preventing its conversion to plasmin and thereby inhibiting the degradation of fibrin clots. While this compound itself is not typically used for this purpose, this highlights the potential for the aminomethylbenzoyl moiety to interact with enzymes involved in coagulation and fibrinolysis.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the this compound core is essential for the development of its derivatives. A common synthetic route involves the reduction of a 4-nitrobenzamide precursor.
Representative Synthetic Protocol:
-
Nitration: Begin with the nitration of benzoyl chloride to yield 4-nitrobenzoyl chloride.
-
Amidation: React 4-nitrobenzoyl chloride with ammonia to form 4-nitrobenzamide.
-
Reduction: Reduce the nitro group of 4-nitrobenzamide to an amino group using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or reduction with iron in acidic medium) to yield 4-aminobenzamide.
-
Aminomethylation (Alternative Route): An alternative approach involves the direct aminomethylation of benzamide, though this can be less regioselective.
Conclusion and Future Directions
This compound has proven to be a remarkably fruitful scaffold for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as antiviral, anticancer, and neurological agents. The continued exploration of the chemical space around this core structure, guided by a deeper understanding of its mechanism of action against various targets, holds immense promise for the development of next-generation therapies. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, with the ultimate goal of translating these promising preclinical findings into clinical success.
References
- 1. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [On the antifibrinolytic activity of the esters of 4-aminomethylbenzoic acid (PAMBA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-(Aminomethyl)benzamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 4-(aminomethyl)benzamide core is a privileged scaffold in modern medicinal chemistry, serving as a foundational element in the design of a diverse array of potent and selective inhibitors targeting critical enzymes implicated in a range of pathologies. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their roles as inhibitors of Factor Xa (FXa) in anticoagulation therapy and DNA methyltransferases (DNMTs) in oncology. We will dissect the intricate molecular interactions that govern inhibitor potency and selectivity, detail the experimental methodologies for their synthesis and evaluation, and explore the strategic application of bioisosteric replacements to optimize pharmacological profiles. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering field-proven insights and detailed protocols to accelerate innovation.
The this compound Core: A Privileged Motif in Drug Discovery
The this compound scaffold, characterized by a central benzene ring substituted with an aminomethyl group and a benzamide moiety at the 1 and 4 positions, respectively, has emerged as a cornerstone in the rational design of enzyme inhibitors. Its inherent structural features, including a rigid aromatic core and strategically positioned hydrogen bond donors and acceptors, provide a versatile template for engaging with the active sites of various protein targets. The aminomethyl group often serves as a key anchoring point, while the benzamide moiety can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of clinical candidates and approved drugs targeting a spectrum of diseases, from cardiovascular disorders to cancer.[1]
Targeting the Coagulation Cascade: this compound Derivatives as Factor Xa Inhibitors
The selective inhibition of Factor Xa, a critical enzyme in the blood coagulation cascade, is a highly effective strategy for the prevention and treatment of thromboembolic diseases. A significant class of direct oral anticoagulants (DOACs) is built upon the this compound scaffold, which effectively mimics the natural substrate of FXa.
Unraveling the Structure-Activity Relationship (SAR) for FXa Inhibition
The development of potent and selective FXa inhibitors from the this compound core has been guided by extensive SAR studies and structural biology. The binding of these inhibitors to the active site of FXa is a well-characterized interaction, with key insights derived from X-ray crystallography of inhibitor-enzyme complexes.[2][3][4]
The active site of FXa is comprised of distinct pockets that can be exploited for inhibitor binding. The highly basic benzamidine moiety of early inhibitors was found to anchor in the S1 pocket, which has a strong preference for positively charged groups. However, the high basicity of the amidine group often leads to poor oral bioavailability. This prompted the exploration of non-benzamidine replacements.[5][6][7] The this compound scaffold provides an alternative approach, where the aminomethyl group can interact with key residues in the S4 pocket, a deep, aromatic pocket that is a key determinant of inhibitor selectivity.
A generalized binding mode for this compound-based FXa inhibitors is depicted below:
Caption: Generalized binding mode of a this compound inhibitor in the active site of Factor Xa.
Key SAR insights for FXa inhibitors based on the this compound scaffold include:
-
The Aminomethyl Group: This group is crucial for interaction with the S4 pocket. Modifications to the amine, such as alkylation, can modulate potency and selectivity.
-
The Benzamide Moiety: The amide bond is a key hydrogen bonding element. The aromatic ring can be substituted to optimize interactions with the enzyme surface.
-
The "P1" Group: This refers to the substituent at the other end of the molecule from the aminomethyl group. While not a true P1 group in the classical sense, it occupies a similar region to the P1 side chain of the natural substrate and is critical for potent inhibition. A wide variety of heterocyclic and aromatic groups have been explored at this position to enhance binding affinity.
Quantitative SAR Data for Selected FXa Inhibitors
The following table summarizes the in vitro activity of a series of this compound derivatives as FXa inhibitors.
| Compound ID | R1 (P1 Group) | R2 (on Benzamide) | FXa Ki (nM) | Reference |
| 1 | 5-chlorothiophen-2-yl | H | 0.28 | |
| 2 | 3-chloro-4-fluorophenyl | H | 1.2 | |
| 3 | 2-oxo-1-phenyl-piperidin-4-yl | H | 0.5 | |
| 4 | 5-chlorothiophen-2-yl | 3-fluoro | 0.15 |
This table is a representative example and not an exhaustive list.
Experimental Protocols for FXa Inhibitor Evaluation
A general synthetic route to this compound derivatives involves the coupling of a suitable carboxylic acid with 4-(aminomethyl)benzonitrile, followed by reduction of the nitrile to the primary amine. A representative procedure is outlined below.[5]
Step 1: Amide Coupling To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). After stirring for 10 minutes, 4-(aminomethyl)benzonitrile (1.1 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Nitrile Reduction The product from Step 1 is dissolved in a suitable solvent such as methanol or ethanol, and a reducing agent such as Raney nickel or a palladium catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the desired this compound derivative.
This assay measures the ability of a compound to inhibit the enzymatic activity of FXa using a chromogenic substrate.[1][8][9]
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 8.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add a pre-determined amount of human Factor Xa to each well.
-
Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals to monitor the rate of substrate cleavage.
-
The rate of reaction is proportional to the amount of active FXa. The IC50 value for each compound is calculated by plotting the percent inhibition against the compound concentration.
This widely used model assesses the antithrombotic efficacy of a compound in vivo.[10][11][12][13][14]
Animals:
-
Male Wistar rats or other suitable rodent model.
Procedure:
-
Anesthetize the animal and expose the carotid artery.
-
Administer the test compound via the desired route (e.g., oral gavage, intravenous injection).
-
After a specified time, induce thrombosis by applying a filter paper saturated with a ferric chloride solution (e.g., 20-50%) to the surface of the carotid artery for a defined period (e.g., 5-10 minutes).
-
Monitor blood flow in the artery using a Doppler flow probe.
-
The time to occlusion (TTO) is recorded. A significant increase in TTO in the treated group compared to the vehicle control group indicates antithrombotic activity.
Targeting Epigenetics: this compound Analogs as DNA Methyltransferase (DNMT) Inhibitors
DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA methylation patterns are a hallmark of cancer.[15] DNMT inhibitors can reverse this hypermethylation, leading to the re-expression of tumor suppressor genes. The quinoline-based compound SGI-1027, which features a this compound-related core, is a potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[16][17]
Decoding the SAR for DNMT Inhibition
The SAR of SGI-1027 and its analogs has been explored to understand the key structural features required for DNMT inhibition. Molecular modeling studies suggest that these inhibitors bind in the catalytic pocket of DNMTs, competing with the cofactor S-adenosyl-L-methionine (SAM).[18][19]
Caption: A typical workflow for the evaluation of novel DNMT inhibitors.
Key SAR observations for SGI-1027 and related compounds include: [17]
-
The Quinoline and Aminopyrimidine Moieties: Both are important for interaction with the enzyme and the DNA substrate.
-
The Central Amide Bond: The orientation of the central amide bond has been found to have little effect on biological activity.
-
Substituents on the Aromatic Rings: The size and nature of substituents can significantly impact inhibitory activity. Bicyclic substituents like quinoline are well-tolerated, while larger tricyclic moieties tend to decrease activity.
Quantitative SAR Data for Selected DNMT Inhibitors
The following table presents the in vitro inhibitory activity of SGI-1027 and some of its analogs against different DNMTs.[20][21]
| Compound ID | Modification from SGI-1027 | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Reference |
| SGI-1027 | - | 12.5 | 8.0 | 7.5 | [15] |
| Analog 1 | meta/meta linkage | 9.0 | 2.8 | - | [21] |
| Analog 2 | para/meta linkage | - | - | - | [21] |
| Analog 3 | bis-quinoline | - | - | - | [21] |
This table is a representative example and not an exhaustive list. "-" indicates data not available.
Experimental Protocols for DNMT Inhibitor Evaluation
The synthesis of SGI-1027 and its analogs typically involves multi-step procedures, often culminating in a key amide bond formation or a nucleophilic aromatic substitution reaction.[17]
A general approach involves the synthesis of the two key fragments, the quinoline-containing benzoyl chloride and the aminophenyl-aminopyrimidine, followed by their coupling.
This colorimetric assay is a common method for screening DNMT inhibitors.[22][23][24][25]
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate-coated 96-well plate
-
Capture antibody (anti-5-methylcytosine)
-
HRP-conjugated secondary antibody
-
Chromogenic substrate (e.g., TMB)
-
Stop solution
-
Assay buffer
-
Test compounds
Procedure:
-
In a DNA substrate-coated 96-well plate, add the DNMT enzyme, SAM, and the test compound at various concentrations.
-
Incubate the plate to allow for the methylation reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add the capture antibody (anti-5-methylcytosine) and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the chromogenic substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The signal is proportional to the amount of DNA methylation. IC50 values are determined from the dose-response curves.
This assay assesses the ability of a DNMT inhibitor to reactivate a silenced reporter gene in cancer cells.[22]
Materials:
-
Cancer cell line with a stably integrated, methylation-silenced reporter gene (e.g., CMV-GFP).
-
Cell culture medium and reagents.
-
Test compounds.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compounds at various concentrations for a period of 48-72 hours.
-
Analyze the expression of the reporter gene (e.g., GFP) using flow cytometry or fluorescence microscopy.
-
An increase in reporter gene expression in treated cells compared to control cells indicates demethylation and gene reactivation.
Rational Drug Design: The Role of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of this compound derivatives, the benzamide moiety is a common target for bioisosteric replacement to improve metabolic stability, cell permeability, and target selectivity.[26][27][28][29][30]
Common bioisosteres for the amide bond include:
-
Heterocyclic rings: Triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the amide while being more resistant to enzymatic cleavage.[28][29]
-
Retro-amides: Reversing the amide bond can sometimes lead to improved selectivity due to altered hydrogen bonding patterns.[28]
-
Sulfonamides: While they can improve metabolic stability, sulfonamides may also introduce solubility issues.
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target's active site topology and the desired physicochemical properties of the final compound.
Caption: Common bioisosteric replacements for the amide bond and their potential impact on drug properties.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors for a diverse range of therapeutic targets. The deep understanding of the SAR for FXa and DNMT inhibitors, driven by a combination of rational design, combinatorial chemistry, and structural biology, has yielded significant clinical successes and promising new drug candidates.
Future research in this area will likely focus on:
-
Exploring new therapeutic targets: The versatility of the scaffold suggests that it could be adapted to inhibit other enzymes with similar active site features.
-
Fine-tuning selectivity: For targets that are part of a larger family of related enzymes, achieving high selectivity remains a key challenge to minimize off-target effects.
-
Developing novel bioisosteric replacements: The discovery of new bioisosteres for the benzamide and other key functional groups will continue to be a major driver of innovation in this field.
-
Application of advanced computational methods: The use of AI and machine learning in drug design will undoubtedly accelerate the identification of novel this compound derivatives with optimized properties.
This guide has provided a comprehensive overview of the SAR of this compound derivatives, along with detailed experimental protocols to aid researchers in their drug discovery efforts. By building upon this foundation of knowledge, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Anti-Xa Assays [practical-haemostasis.com]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 6. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 13. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular modeling studies of the novel inhibitors of DNA methyltransferases SGI-1027 and CBC12: implications for the mechanism of inhibition of DNMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]
- 24. epigentek.com [epigentek.com]
- 25. epigentek.com [epigentek.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. drughunter.com [drughunter.com]
- 29. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical characteristics of 4-(Aminomethyl)benzamide
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(Aminomethyl)benzamide
Executive Summary
This compound is a substituted aromatic compound featuring both a primary amine and a primary amide functional group. This unique bifunctionality makes it a valuable and versatile building block in synthetic and medicinal chemistry. While it exhibits intrinsic biological activity, notably as a trypsin inhibitor, its primary utility in modern research lies in its role as a core scaffold or flexible linker in the design of targeted therapeutics.[1][2] This guide provides a comprehensive overview of its fundamental physicochemical properties, analytical characterization methods, stability, safety profile, and its critical applications in drug discovery, particularly in the development of kinase inhibitors. The information herein is curated for researchers, chemists, and drug development professionals who require a detailed technical understanding of this compound.
Chemical Identity and Structure
Properly identifying a chemical entity is the foundation of all subsequent research and development. This compound is systematically identified by the following descriptors.
-
IUPAC Name: this compound[3]
-
Canonical SMILES: C1=CC(=CC=C1CN)C(=O)N[3]
-
InChI Key: JKIHDSIADUBKPU-UHFFFAOYSA-N[3]
-
Common Synonyms: p-Aminomethylbenzamide, Benzamide, 4-(aminomethyl)-[3][5]
The structure consists of a central benzene ring substituted at the 1- and 4- positions with a carboxamide group and a methylamine group, respectively. This para-substitution pattern dictates the molecule's geometry and influences its interaction with biological targets.
Physicochemical Properties
The physical and chemical properties of this compound are essential for predicting its behavior in various experimental settings, from reaction conditions to formulation and ADME (absorption, distribution, metabolism, and excretion) studies.
| Property | Value | Reference |
| Molecular Weight | 150.18 g/mol | [1][3][4] |
| Physical Form | Powder | |
| Melting Point | 141-145 °C | |
| Boiling Point | 332.7 ± 25.0 °C (Predicted) | [1][5][6] |
| Density | 1.172 ± 0.06 g/cm³ (Predicted) | [1][5][6] |
| XLogP3 | 0.1 - 0.244 | [3][4] |
| pKa | 16.14 ± 0.50 (Amide N-H, Predicted) | [1][5][6] |
| Topological Polar Surface Area | 69.11 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Spectroscopic and Analytical Characterization
Characterization confirms the identity and purity of the compound, which is a non-negotiable aspect of scientific integrity.
Expected Spectroscopic Profile
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the benzylic methylene protons (-CH₂-), and broad singlets for the amine (-NH₂) and amide (-CONH₂) protons, the latter of which are exchangeable with D₂O.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine and amide groups (typically in the 3100-3500 cm⁻¹ region), a strong C=O (amide I) stretch around 1640-1680 cm⁻¹, and C-H stretches from the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (Monoisotopic Mass: 150.0793 Da).[3]
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a standard method for determining the purity of this compound. The choice of a C18 column is based on its excellent retention of moderately polar aromatic compounds, while the mobile phase gradient allows for the effective separation of the main compound from potential impurities. UV detection is ideal due to the compound's strong chromophore (the benzene ring).
Methodology:
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase conditions.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Role in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a molecular scaffold. Its rigid aromatic core combined with two functional groups at a 180° angle provides an excellent platform for building more complex molecules with specific biological targets.
Core Linker for Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. This compound has been successfully employed as a flexible linker in the design of novel tyrosine kinase inhibitors.[2] In this context, the benzamide portion can engage in hydrogen bonding within a kinase's hinge region, while the aminomethyl group serves as an attachment point for other moieties designed to target different pockets of the enzyme's active site.
A study detailed the synthesis of derivatives that showed potent inhibitory activity against several receptor tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor), HER-2, and PDGFR.[2] The this compound fragment was instrumental in achieving a molecular geometry that could effectively bind to the active site of the target kinase.[2]
Trypsin Inhibition
Beyond its use as a linker, this compound is also a known trypsin inhibitor.[1] Trypsin is a serine protease involved in digestion and other physiological processes. This inhibitory activity, while modest, highlights the molecule's ability to interact with enzyme active sites and may be relevant in certain therapeutic contexts.
Stability and Handling
Proper storage and handling are paramount to maintaining the integrity of the compound.
Storage Recommendations
There are varying recommendations for storage, which often depend on the grade and intended use of the material. For general laboratory use, storage at room temperature in a well-sealed container, protected from light, is often sufficient.[6] For long-term storage of high-purity analytical standards, it is advisable to keep the material in a freezer (-20°C) under an inert atmosphere to prevent degradation from moisture, air, and light.[1][5]
Safety Profile
This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
| GHS Pictograms | Signal Word | Hazard Statements |
|
| Danger | H302: Harmful if swallowed.[3] H315: Causes skin irritation. H318: Causes serious eye damage. H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation. |
Conclusion
This compound is a chemical compound of significant interest to the scientific community. Its well-defined physicochemical properties, including a stable melting point, moderate polarity, and multiple hydrogen bonding sites, make it a predictable and reliable reagent. While possessing intrinsic bioactivity, its most profound impact is as a foundational building block in drug discovery. Its para-substituted, bifunctional nature provides a rigid yet versatile scaffold that has proven essential in the rational design of potent and specific enzyme inhibitors, particularly in the competitive field of oncology research. This guide serves as a technical resource to empower researchers to utilize this valuable molecule to its full potential.
References
- 1. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dempochem.com [dempochem.com]
- 5. 4-AMINOMETHYL-BENZAMIDE | 369-53-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Aminomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Solid-State Architecture of a Key Benzamide
4-(Aminomethyl)benzamide is a molecule of significant interest, featuring a versatile benzamide core functionalized with a primary aminomethyl group. This combination of a hydrogen-bond donating and accepting amide group, along with a flexible aminomethyl substituent, suggests a rich and complex solid-state chemistry. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount, as it governs critical physicochemical properties such as solubility, stability, and bioavailability, which are of utmost importance in drug development.
While the specific crystal structure of this compound is not publicly available at the time of this writing, this guide provides a comprehensive methodological framework for its determination and analysis. We will proceed through the entire workflow of a single-crystal X-ray diffraction study, from the foundational steps of synthesis and crystallization to the intricacies of structure solution, refinement, and the detailed analysis of intermolecular interactions. This document serves as both a practical guide for researchers embarking on the crystallographic analysis of this or similar molecules and a whitepaper on the core principles and techniques of modern structural chemistry.
Part 1: Synthesis and Crystallization – The Genesis of a Well-Ordered Lattice
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are critical, as they directly impact the purity of the material and the quality of the resulting crystals.
Synthetic Pathway: A Probable Route to this compound
A common and efficient method for the synthesis of this compound would likely involve a two-step process starting from 4-cyanobenzamide. This approach is favored for its high yields and the ready availability of starting materials.
Step 1: Reduction of the Nitrile to a Primary Amine
The cyano group of 4-cyanobenzamide can be reduced to a primary amine using a variety of reducing agents. A common and effective method is catalytic hydrogenation.
-
Reactants: 4-cyanobenzamide, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, and a suitable solvent such as ethanol or methanol.
-
Reaction Conditions: The reaction is typically carried out in a Parr hydrogenator or a similar apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.
-
Work-up: Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound.
Step 2: Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a small organic molecule like this compound, several techniques can be employed.[1][2] The choice of solvent is crucial and is typically determined through small-scale solubility screening.
| Crystallization Technique | Description | Suitability for this compound |
| Slow Evaporation | A near-saturated solution of the compound is allowed to evaporate slowly at a constant temperature. | Highly suitable. The choice of a moderately volatile solvent in which the compound has good solubility is key. |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. Diffusion of the anti-solvent into the solution induces crystallization.[2] | An excellent method for obtaining high-quality crystals from small amounts of material.[2] |
| Solvent-Antisolvent Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. | Effective for compounds that are highly soluble in one solvent and poorly soluble in another. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth. | A classic and often successful method, particularly if the compound's solubility is highly temperature-dependent. |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof) to identify a solvent in which this compound is moderately soluble.
-
Preparation of a Near-Saturated Solution: Dissolve a small amount of purified this compound in the chosen solvent at room temperature, ensuring that the solution is just below saturation.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or a small loop.
Part 2: Single-Crystal X-ray Diffraction – Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[3][4]
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[5] As the crystal is rotated, a series of diffraction images are collected on a detector.[4]
Experimental Workflow for Data Collection
Modern diffractometers automate much of this process, including the determination of the unit cell parameters and the data collection strategy.[6][7]
Structure Solution and Refinement: From Diffraction Data to a Molecular Model
The collected diffraction data, which consists of the intensities and positions of thousands of reflections, is used to solve and refine the crystal structure.
2.2.1 Structure Solution: The Phase Problem
The primary challenge in crystal structure determination is the "phase problem." While the intensities of the diffracted X-rays are measured, their phases are lost. Direct methods and Patterson methods are the most common approaches for solving the phase problem for small molecules.[8][9]
2.2.2 Structure Refinement: Optimizing the Model
Once an initial model of the structure is obtained, it is refined against the experimental data using least-squares methods.[10][11] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[8][10]
Refinement Workflow
Part 3: Analysis of the Crystal Structure of this compound – A Hypothetical Case Study
Based on the known structural chemistry of benzamides and related compounds, we can predict the key structural features of this compound.
Molecular Conformation
The molecule consists of a rigid phenyl ring and a relatively rigid amide group. The main conformational flexibility will arise from the rotation around the C-C bond of the aminomethyl group and the C-N bond of the amide group. The dihedral angle between the phenyl ring and the amide plane is a key conformational parameter in benzamides.[12]
Intermolecular Interactions: The Role of Hydrogen Bonding
The presence of both a primary amide (NH₂) and a primary amine (NH₂) group, as well as a carbonyl oxygen, makes this compound an excellent candidate for extensive hydrogen bonding.[13]
Potential Hydrogen Bonding Motifs
| Donor | Acceptor | Type of Interaction | Significance |
| Amide N-H | Carbonyl O | Amide-amide dimer or chain | A very common and robust synthon in primary amides, often leading to the formation of centrosymmetric dimers.[14][15] |
| Amine N-H | Carbonyl O | Amine-amide interaction | A strong hydrogen bond that will play a significant role in linking the primary amide synthons. |
| Amide N-H | Amine N | Amide-amine interaction | A less common but possible interaction that could lead to more complex 3D networks. |
| Amine N-H | Amine N | Amine-amine interaction | Possible, but likely to be less favorable than interactions with the more electrophilic carbonyl oxygen. |
Visualizing the Hydrogen Bonding Network
Crystal Packing
The overall crystal packing will be a result of the interplay between the strong hydrogen bonding interactions and weaker forces such as C-H···π and π-π stacking interactions. Aromatic amides often exhibit layered or herringbone packing arrangements.[16][17] The specific packing motif will determine the density and stability of the crystal.
Conclusion
This in-depth technical guide has outlined the comprehensive workflow for the crystal structure analysis of this compound. While the specific experimental data for this compound is not currently in the public domain, the principles and methodologies described herein provide a robust framework for its determination. From synthesis and crystallization to data collection, structure solution, and detailed analysis of intermolecular forces, each step is crucial for elucidating the solid-state architecture. A thorough understanding of the crystal structure of this compound and its derivatives is essential for the rational design of new materials and pharmaceutical compounds with optimized properties.
References
- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 7. rigaku.com [rigaku.com]
- 8. fiveable.me [fiveable.me]
- 9. academic.oup.com [academic.oup.com]
- 10. ou.edu [ou.edu]
- 11. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to Identifying the Protein Targets of 4-(Aminomethyl)benzamide
Abstract
4-(Aminomethyl)benzamide (4-AMBA) is a synthetic small molecule recognized for its antifibrinolytic properties, which stem from its ability to inhibit plasminogen and plasmin. While its role in controlling bleeding is well-documented, a comprehensive understanding of its full range of protein interactions is essential for uncovering new therapeutic uses and potential off-target effects. This guide offers a detailed framework for researchers and drug development professionals to identify the protein targets of this compound. It moves beyond standard protocols to delve into the rationale behind experimental designs, with a focus on creating self-validating systems to ensure the reliability of findings. This document combines established and advanced methods, supported by scientific literature, to provide a clear path for thorough target identification.
Introduction to this compound: Beyond Fibrinolysis
This compound is a synthetic analog of lysine. Its primary mechanism of action involves inhibiting key enzymes in the fibrinolytic system, which is responsible for breaking down blood clots.[1][2][3] It specifically binds to the lysine-binding sites on plasminogen, preventing it from converting to plasmin and thereby stabilizing blood clots.[1][3] This makes it a valuable tool in managing conditions with excessive bleeding.[1][2][3]
However, it is unlikely that its effects are limited to this single pathway. Small molecules often interact with multiple protein targets, a phenomenon known as polypharmacology. A thorough investigation of all proteins that this compound interacts with is a critical step in modern drug development. Such research could reveal new therapeutic possibilities or predict potential side effects. This guide provides a strategic and technical roadmap for conducting such an investigation.
Core Strategies for Target Identification: A Multi-Pronged Approach
A successful target identification strategy uses several different experimental approaches to produce a reliable list of interacting proteins.[4][5] This guide will focus on three complementary strategies:
-
Affinity-Based Proteomics: This method uses a modified version of the drug to directly capture its protein targets from complex biological samples.[6][7]
-
Cell-Based Functional Assays: These assays identify protein targets by observing the effects of the drug on cellular processes and signaling pathways.[4]
-
Computational and Predictive Methods: These methods use existing biological data and algorithms to predict potential protein interactions.[4]
By combining data from these different approaches, researchers can have greater confidence in the identified targets.
Caption: A multi-pronged workflow for robust protein target identification.
Affinity-Based Proteomics: Fishing for Targets
Affinity chromatography coupled with mass spectrometry is the most direct way to identify proteins that bind to a drug.[6][7] This technique involves attaching a modified version of this compound to a solid support, such as beads. This "bait" is then mixed with a complex protein mixture, like a cell lysate. Proteins that do not bind are washed away, and those that do are collected and identified using mass spectrometry.[6][7]
3.1. Crafting the Affinity Probe: The Art of Chemical Modification
The success of this method depends on the design of the affinity probe. It is crucial to attach the linker and solid support to a part of the this compound molecule that does not interfere with its ability to bind to its targets. For this compound, the aminomethyl group is the ideal attachment point, as the benzamide part of the molecule is essential for its interaction with plasminogen's lysine-binding sites.
Workflow for Affinity Probe Synthesis and Immobilization:
-
Linker Attachment: The primary amine of the aminomethyl group is reacted with a bifunctional linker. This creates a stable connection that can be used for immobilization.
-
Immobilization: The modified this compound is then covalently attached to a solid support, such as agarose or magnetic beads.
-
Quality Control: It is essential to confirm that the immobilized drug can still bind to its known targets, such as plasminogen. This can be done through a small-scale pulldown experiment followed by Western blotting.
Caption: Step-by-step workflow for affinity chromatography-mass spectrometry.
3.2. Experimental Protocol: Affinity Pulldown Coupled to Mass Spectrometry
Materials:
-
Immobilized this compound affinity matrix and a control matrix.
-
Cell lysate from a relevant cell line.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Wash buffer.
-
Elution buffer.
-
Mass spectrometer.
Protocol:
-
Lysate Preparation: Prepare a clarified protein lysate from cells and determine the protein concentration.
-
Incubation: Mix the lysate with the affinity and control matrices and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the matrix. Competitive elution with free this compound is often the best method.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with tandem mass spectrometry.
-
Data Analysis: Search the mass spectra against a protein database to identify the proteins. Use quantitative analysis to compare the abundance of proteins from the this compound pulldown to the control.
Data Interpretation:
A successful experiment will produce a list of proteins that are significantly more abundant in the this compound pulldown than in the control.
| Metric | Description | Example Threshold |
| Fold Change | The ratio of protein abundance in the 4-AMBA pulldown versus the control. | > 3.0 |
| p-value | The statistical significance of the enrichment. | < 0.05 |
| Peptide Count | The number of unique peptides identified for a given protein. | > 2 |
Cell-Based Functional Assays: Unmasking Targets in a Physiological Context
While affinity-based methods can identify direct binding partners, they may not reveal the functional consequences of these interactions. Cell-based assays provide this important context.
4.1. Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling is a technique that can identify drug targets in living cells by measuring changes in protein thermal stability when a ligand is bound.[8][9] The principle is that a protein bound to a drug will be more resistant to heat-induced denaturation and precipitation than an unbound protein.[8][9]
Experimental Workflow:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the precipitated proteins from the soluble ones.
-
Mass Spectrometry: Analyze the soluble protein fraction from each temperature point by mass spectrometry.
-
Data Analysis: Generate a "melting curve" for each protein by plotting the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates a direct binding event.
Caption: The workflow for identifying targets using Thermal Proteome Profiling.
Orthogonal Validation: Ensuring Confidence in Your Hits
Any potential targets identified in a primary screen must be validated using independent methods to eliminate false positives.
Recommended Validation Techniques:
-
Western Blotting: Confirm the presence of the candidate protein in the pulldown eluate.
-
Surface Plasmon Resonance (SPR): A label-free method to measure the binding kinetics and affinity between purified candidate proteins and this compound. This provides quantitative data on the interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics of the interaction.
-
Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) to confirm that the drug engages with the target in a cellular context.
Conclusion and Future Directions
Identifying the protein targets of small molecules like this compound is a crucial aspect of modern drug discovery. The integrated approach described in this guide, which combines direct capture methods with functional, cell-based techniques, provides a reliable framework for generating a high-confidence list of interacting proteins. Each step, from the design of the affinity probe to the validation of initial hits, is critical for ensuring the quality of the final data. A comprehensive understanding of the proteins that this compound interacts with will not only improve our understanding of its current clinical uses but also has the potential to reveal new therapeutic applications.
References
- 1. Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
- 3. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 4. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
4-(Aminomethyl)benzamide use as a chemical linker in drug design
An In-depth Technical Guide to 4-(Aminomethyl)benzamide as a Chemical Linker in Drug Design
Introduction: The Critical Role of the Linker
In modern drug design, particularly in the development of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker is far more than an inert spacer.[1][2][3] It is a critical determinant of a drug's efficacy, selectivity, stability, and overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][4][5] The linker dictates the spatial relationship between the targeting moiety and the payload or effector molecule, influencing everything from solubility to the efficiency of payload release.[2][4][6] Linker design is a careful balancing act between maintaining stability in systemic circulation to prevent premature drug release and enabling efficient cleavage or release of the active component at the target site.[3][4][6]
Among the diverse chemical scaffolds used for linkers, those imparting some degree of rigidity have gained significant attention.[1] this compound stands out as a valuable building block for constructing such semi-rigid linkers. Its benzene ring provides a defined and constrained conformation, which can be highly advantageous in optimizing the interaction between a drug's functional components and their biological targets.[1][7] This guide provides a detailed exploration of this compound, from its fundamental properties to its strategic application in advanced drug design.
Physicochemical Properties of this compound
Understanding the core properties of a linker building block is fundamental to its effective implementation. This compound is a bifunctional molecule featuring a primary amine and a primary amide, attached to a central phenyl ring in a para orientation. This arrangement provides two distinct points for chemical modification, allowing for its directional incorporation into a larger molecular construct.
Molecular Structure
Caption: Molecular structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | [8] |
| Molecular Weight | 150.18 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| CAS Number | 369-53-9 | [8][9][10] |
| InChIKey | JKIHDSIADUBKPU-UHFFFAOYSA-N | [8] |
| Boiling Point | 332.7±25.0 °C (Predicted) | [9] |
| Density | 1.172±0.06 g/cm³ (Predicted) |[9] |
The Rationale for Rigidity: A Strategic Advantage
The choice between a flexible linker (e.g., PEG, alkyl chains) and a rigid one is a critical decision in drug design.[1] While flexible linkers offer synthetic simplicity and allow a molecule to adopt numerous conformations, this very flexibility can be a double-edged sword, potentially leading to off-target effects or suboptimal binding.[1] Rigid linkers, or those containing rigidifying elements like this compound, offer distinct advantages.
Key Advantages of Rigid Linkers:
-
Bioactive Conformation : Rigidity can pre-organize a bifunctional molecule, such as a PROTAC, into a conformation that is optimal for forming the crucial ternary complex (Target-PROTAC-E3 Ligase), which can lead to enhanced potency.[1]
-
Improved Pharmacokinetics : The constrained structure can reduce the molecule's susceptibility to metabolic degradation, potentially improving its stability and half-life in vivo.[1][4]
-
Enhanced Selectivity : By limiting the possible orientations of the binding ligands, a rigid linker can improve selectivity for the intended target protein and reduce off-target binding.[1]
The this compound scaffold provides a "semi-rigid" character. The phenyl ring is rigid, while the aminomethyl group offers a degree of rotational freedom, providing a balance that can be fine-tuned for specific biological systems.[7]
Applications in Drug Design
The unique properties of this compound have led to its incorporation into a variety of therapeutic candidates and research compounds.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][7] The linker is paramount to this function. The this compound moiety can be used as a key component of the linker to connect the E3 ligase ligand (e.g., a thalidomide analog for Cereblon) to the protein-of-interest (POI) ligand.[7] Its primary amine serves as a convenient handle for attachment via stable amide bond formation.[7] The rigidity of the phenyl ring helps to control the distance and orientation between the two ligands, which is essential for efficient ternary complex formation and subsequent protein degradation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
The Expanding Frontier of Antiviral Therapeutics: A Technical Guide to 4-(Aminomethyl)benzamide Derivatives
For decades, the relentless pursuit of novel antiviral agents has been a cornerstone of medicinal chemistry. Within this landscape, the 4-(aminomethyl)benzamide scaffold has emerged as a remarkably versatile and potent platform for the development of inhibitors against a growing number of viral pathogens. This guide provides an in-depth technical exploration of these derivatives, from their initial discovery as potent filovirus entry inhibitors to their broader potential against other viral families, intended for researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
The story of this compound derivatives as antiviral agents gained significant traction with the discovery of their potent activity against Ebola and Marburg viruses.[1][2][3] These small molecules were identified through high-throughput screening and subsequent structural optimization, revealing their ability to inhibit viral entry, a critical first step in the viral life cycle.[4] This initial success has spurred further investigation into the broader antiviral potential of this chemical class, revealing a surprising range of activities against diverse viral targets. This guide will delve into the chemical synthesis, mechanisms of action, and the methodologies used to evaluate these promising compounds.
The Chemical Landscape: Synthesis of this compound Derivatives
The synthetic accessibility of the this compound scaffold is a key advantage, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. A general and robust synthetic route is often employed, providing a foundation for extensive chemical modification.[1]
General Synthetic Protocol
The synthesis typically begins with a commercially available starting material, such as a 4-(bromomethyl)benzoic acid ester. This is followed by a nucleophilic substitution with a wide array of cyclic or acyclic amines to introduce diversity at one end of the molecule. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently activated, often by conversion to an acyl chloride. Finally, this activated intermediate is reacted with another amine to form the central benzamide bond, yielding the final product.
Figure 1: General synthetic scheme for this compound derivatives.
This modular approach allows for systematic variation of the substituents at both ends of the molecule, facilitating the exploration of the chemical space and the optimization of antiviral activity and pharmacokinetic properties.
Expanding the Target Space: Viral Pathogens Susceptible to Benzamide Inhibition
While initially recognized for their anti-filovirus activity, the therapeutic potential of benzamide derivatives extends to a broader range of viral families, each with distinct mechanisms of inhibition.
Filoviruses (Ebola and Marburg): Blocking Viral Entry
The primary mechanism of action of this compound derivatives against Ebola and Marburg viruses is the inhibition of viral entry.[1][3] These compounds are thought to bind to the viral glycoprotein (GP), preventing the conformational changes necessary for fusion of the viral and host cell membranes.[1] This mode of action effectively traps the virus outside the cell, halting the infection at its earliest stage.
Figure 2: Mechanism of action against filovirus entry.
Influenza Virus: A Multifaceted Approach
Benzamide derivatives have demonstrated anti-influenza activity through various mechanisms, highlighting the adaptability of the scaffold. Certain derivatives act as fusion inhibitors by targeting the viral hemagglutinin (HA) protein, preventing the pH-dependent conformational changes required for viral entry.[5] Other studies have identified benzamides that inhibit the viral nucleoprotein (NP), a crucial component for viral replication and nuclear accumulation.[1] Additionally, some tri-substituted benzamides have been shown to inhibit NAD(+)-dependent ADP-ribosylation, a cellular process that the virus exploits.[6] A series of 4-[(quinolin-4-yl)amino]benzamide derivatives have also been developed as inhibitors of the influenza virus RNA polymerase complex.[2]
Human Immunodeficiency Virus (HIV): Targeting Key Enzymes
The benzamide scaffold has been incorporated into inhibitors of critical HIV enzymes. Dithiobisbenzamides have been shown to target the HIV nucleocapsid protein (NCp7), a zinc-finger protein essential for multiple stages of the viral life cycle.[7] Other research has focused on designing benzamide-containing molecules as potent inhibitors of the HIV protease, an enzyme vital for the maturation of infectious virions.[8][9][10][11] Furthermore, a specific benzamide derivative, AH0109, was found to inhibit both HIV-1 reverse transcription and the nuclear import of viral cDNA.[12]
Other Viral Targets
The antiviral activity of benzamide derivatives is not limited to the aforementioned viruses. Studies have reported their efficacy against:
-
Adenovirus: Salicylamide derivatives, a class of benzamides, have been optimized as potent inhibitors of adenovirus infection, with some compounds preventing the virus from escaping the endosome.[13][14] Other benzamide derivatives have also shown promise against human adenoviruses.[15][16][17]
-
Hepatitis B Virus (HBV): Certain benzamide derivatives have been identified as modulators of HBV capsid assembly, promoting the formation of empty capsids and thereby disrupting the viral life cycle.[18]
-
Coxsackievirus: N-phenyl benzamides have demonstrated significant activity against Coxsackievirus A9, with evidence suggesting they act as capsid-binding inhibitors.[19]
-
Coronaviruses: While not always the this compound core, other benzamide derivatives have been investigated as inhibitors of coronavirus proteases, and some have shown broad-spectrum activity against various coronaviruses.[15][20][21][22]
Evaluating Antiviral Efficacy: A Methodological Framework
The characterization of this compound derivatives as antiviral agents relies on a standardized set of in vitro and in vivo assays. These experiments are crucial for determining the potency, selectivity, and mechanism of action of these compounds.
In Vitro Evaluation
A tiered approach is typically used for in vitro testing, starting with primary screening assays to identify active compounds, followed by more detailed mechanistic studies.
For viruses like Ebola where handling the live virus requires high-containment facilities (BSL-4), a pseudovirus system is an invaluable tool for initial screening.[1] This system utilizes a replication-deficient vesicular stomatitis virus (VSV) or lentivirus that has been engineered to express the glycoprotein of the target virus on its surface.
Protocol: Pseudovirus Neutralization Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 or A549 cells) and incubate overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Incubation: Add the diluted compounds to the cells and incubate for a short period (e.g., 1 hour).
-
Infection: Add the pseudovirus particles to each well and incubate for a period sufficient for infection and reporter gene expression (e.g., 24-48 hours).
-
Readout: Measure the reporter gene activity (e.g., luciferase or GFP) to quantify the level of viral entry.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a suitable curve.[4]
For viruses that can be cultured under standard laboratory conditions (BSL-2 or BSL-3), the plaque reduction assay is a gold-standard method for quantifying antiviral activity.[23]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.
-
Virus Incubation: Incubate serial dilutions of the virus with the cell monolayer for 1 hour to allow for viral adsorption.
-
Compound Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the IC50, the concentration that reduces the number of plaques by 50%.
It is essential to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.[4]
Protocol: Cytotoxicity Assay (e.g., MTS or MTT Assay)
-
Cell Seeding: Seed a 96-well plate with the same host cell line used in the antiviral assays.
-
Compound Treatment: Add serial dilutions of the compounds to the cells and incubate for the same duration as the antiviral assay.
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate to allow for the conversion of the reagent by metabolically active cells.
-
Readout: Measure the absorbance at the appropriate wavelength to quantify cell viability.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
Figure 3: General workflow for antiviral screening of this compound derivatives.
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo testing to assess their efficacy, pharmacokinetics, and safety in a living organism.[24] The choice of animal model is critical and depends on the specific virus being studied.
Common Animal Models for Antiviral Testing:
-
Mice: Often the first choice due to their cost-effectiveness and the availability of transgenic models that can be engineered to be susceptible to human viruses.[25]
-
Hamsters: A useful model for certain respiratory viruses, including some coronaviruses.
-
Ferrets: A preferred model for influenza virus research due to their similar respiratory physiology to humans.
-
Non-human primates (e.g., Rhesus macaques): Considered the gold standard for many viral diseases due to their close phylogenetic relationship to humans, but their use is limited by cost and ethical considerations.[24]
Efficacy in these models is typically evaluated by measuring reductions in viral load, alleviation of clinical symptoms, and improved survival rates.[26]
Structure-Activity Relationships (SAR) and Future Perspectives
Systematic SAR studies have been instrumental in optimizing the antiviral potency of this compound derivatives. For the anti-filovirus compounds, it has been shown that modifications to the cyclic amine and the substituent on the terminal phenyl ring can significantly impact activity.[1] For example, the incorporation of a piperidine or morpholine ring at one end and a substituted phenyl group at the other has yielded highly potent inhibitors.[1][3]
The broad-spectrum potential of the this compound scaffold is still being explored. Future research will likely focus on:
-
Expanding the target space: Screening these derivatives against a wider range of viruses and viral targets.
-
Mechanism of action studies: Elucidating the precise molecular interactions between the inhibitors and their viral targets.
-
Pharmacokinetic optimization: Modifying the chemical structure to improve properties such as solubility, metabolic stability, and oral bioavailability.
-
Combating drug resistance: Evaluating the efficacy of these compounds against drug-resistant viral strains.
The continued exploration of the this compound chemical space holds significant promise for the development of the next generation of antiviral therapeutics. The versatility and proven efficacy of this scaffold make it a valuable starting point for addressing both existing and emerging viral threats.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of selected benzamide derivatives against various viruses.
| Compound Class | Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 4-(Aminomethyl)benzamides | Ebola Virus (Pseudovirus) | Pseudovirus Neutralization | 0.11 - 1.25 | >100 | >100 | [1] |
| 4-(Aminomethyl)benzamides | Marburg Virus (Pseudovirus) | Pseudovirus Neutralization | 0.31 - 1.25 | >100 | >100 | [1] |
| Benzamide Derivative (39) | Influenza A (H3N2) | CPE Assay | 0.46 | >50 | >108 | [1] |
| Benzamide Derivative (39) | Influenza A (H1N1) | CPE Assay | 0.27 | >50 | >185 | [1] |
| 4-[(Quinolin-4-yl)amino]benzamide (G07) | Influenza A (H1N1) | CPE Assay | 11.38 | >100 | >8.78 | [2] |
| 4-[(Quinolin-4-yl)amino]benzamide (G07) | Influenza A (H1N1) | Plaque Inhibition | 0.23 | >100 | >434 | [2] |
| Benzamide Derivative (AH0109) | HIV-1 | C8166 T cells | 0.7 | >50 | >71 | [12] |
| N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (15) | Human Adenovirus | - | 0.27 | 156.8 | 580.7 | [13] |
| 4-(2-nitrophenoxy)benzamide (8c) | Adenovirus | - | 10.22 | 72.93 | 7.13 | [15] |
| 4-(2-nitrophenoxy)benzamide (8d) | HSV-1 | - | 12.54 | 85.64 | 6.83 | [15] |
| 4-(2-nitrophenoxy)benzamide (10b) | Coxsackievirus | - | 15.33 | 92.17 | 6.01 | [15] |
| N-phenyl benzamide (CL213) | Coxsackievirus A9 | - | 1 | 140 | 140 | [19] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [An experimental study of ADP-ribosylation inhibitors as anti-influenza agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors with P2-Carboxamide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Small Molecule Inhibitor of Human Adenovirus Capable of Preventing Escape from the Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Inhibition of human adenoviruses by 1-(2′-hydroxy-5′-methoxybenzylidene)amino-3-hydroxyguanidine tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Novel Antiviral Therapies against Human Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broad‐Spectrum Antiviral Activity of the Orally Bioavailable Antiviral ATV014 Against Multiple Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. The crucial role of animal models and viral variants in drug and vaccine discovery [doherty.edu.au]
- 26. Infectious Disease Animal Models - IITRI [iitri.org]
Methodological & Application
Synthesis of 4-(Aminomethyl)benzamide: A Detailed Protocol for Researchers
Introduction: The Significance of 4-(Aminomethyl)benzamide
This compound is a key structural motif and a versatile building block in medicinal chemistry and drug development. Its presence in various biologically active compounds highlights its importance as a pharmacophore. Notably, it is a known trypsin inhibitor and serves as a crucial intermediate in the synthesis of more complex molecules, including potent inhibitors of viral entry, such as for the Ebola and Marburg viruses.[1] The efficient and reliable synthesis of this compound is therefore of significant interest to researchers in academia and the pharmaceutical industry.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the catalytic hydrogenation of 4-cyanobenzamide. This method is widely regarded for its efficiency, atom economy, and the use of readily available starting materials. We will delve into the causality behind the experimental choices, provide a step-by-step procedure, and offer insights into the reaction mechanism and safety considerations.
Synthetic Strategy: Catalytic Hydrogenation of 4-Cyanobenzamide
The chosen synthetic route involves the reduction of the nitrile functional group in 4-cyanobenzamide to a primary amine, yielding the desired this compound. Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity and cleaner reaction profile compared to stoichiometric reducing agents.[2]
Two common catalysts for this reaction are Raney® Nickel and Palladium on Carbon (Pd/C). Both are effective, but Raney® Nickel is often favored for its high activity and cost-effectiveness in nitrile reductions.[3] This protocol will focus on the use of Raney® Nickel.
Reaction Mechanism
The catalytic hydrogenation of a nitrile to a primary amine on a metal surface, such as Raney® Nickel, is a heterogeneous catalytic process. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the nitrile (4-cyanobenzamide) and hydrogen gas are adsorbed onto the surface of the Raney® Nickel catalyst.
-
Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the nickel surface, breaking the H-H bond to form reactive atomic hydrogen species.
-
Stepwise Reduction: The nitrile group is sequentially hydrogenated. The carbon-nitrogen triple bond is first reduced to an imine intermediate (R-CH=NH), which remains adsorbed on the catalyst surface.
-
Final Hydrogenation: The imine intermediate is then further hydrogenated to the primary amine (R-CH₂NH₂).
-
Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
It is crucial to control the reaction conditions to prevent the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the newly formed primary amine.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Cyanobenzamide | ≥97% | Sigma-Aldrich | 3034-34-2 |
| Raney® Nickel (slurry in water) | Activated Catalyst | Fisher Scientific | 7440-02-0 |
| Ethanol | Anhydrous | VWR | 64-17-5 |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 |
| Dichloromethane | ACS Grade | VWR | 75-09-2 |
| Celite® | --- | Sigma-Aldrich | 61790-53-2 |
| Hydrogen Gas | High Purity | Airgas | 1333-74-0 |
Equipment
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer and/or other analytical instrumentation for product characterization
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Cyanobenzamide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Raney® Nickel: Pyrophoric solid; may catch fire spontaneously if exposed to air when dry. Handle as a slurry in water. Keep away from heat, sparks, and open flames.
-
Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.
-
Ethanol, Methanol, Dichloromethane: Flammable and/or toxic solvents. Avoid inhalation and skin contact.
Step-by-Step Procedure
1. Preparation of the Hydrogenation Reaction:
-
In a suitable high-pressure reaction vessel, add 4-cyanobenzamide (e.g., 10.0 g, 68.4 mmol).
-
Add anhydrous ethanol (e.g., 150 mL) to dissolve the starting material.
-
Carefully add Raney® Nickel (as a 50% slurry in water, e.g., 1.0 g of slurry, corresponding to ~0.5 g of catalyst). Caution: Do not allow the Raney® Nickel to dry out.
2. Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
3. Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with nitrogen gas.
-
Carefully open the reaction vessel in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with ethanol or water at all times to prevent ignition.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/dichloromethane, to yield pure this compound as a white to off-white solid.
4. Product Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or hydrogen pressure. The activity of the Raney® Nickel is also crucial; ensure it is fresh and handled properly.
-
Formation of Byproducts: The formation of secondary amines can be minimized by ensuring a sufficient concentration of hydrogen and efficient stirring to promote the rapid hydrogenation of the imine intermediate.
-
Purification Issues: If recrystallization is challenging, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) can be an effective alternative.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the catalytic hydrogenation of 4-cyanobenzamide. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable compound for their drug discovery and development endeavors. The provided workflow and troubleshooting tips further support the successful implementation of this synthetic procedure in a laboratory setting.
References
Application Note: Optimized Recrystallization Protocol for the Purification of 4-(Aminomethyl)benzamide
Abstract
High-purity 4-(Aminomethyl)benzamide is a critical intermediate in pharmaceutical synthesis. This application note presents a detailed, optimized protocol for its purification via recrystallization. We delve into the rationale behind solvent selection, provide a step-by-step methodology from dissolution to drying, and outline essential techniques for purity verification. This guide is designed to provide researchers with a robust and reproducible method to achieve high-purity this compound, ensuring the integrity of downstream applications.
Introduction and Purification Principles
This compound serves as a key building block in the synthesis of various pharmaceutically active compounds, including trypsin inhibitors.[1] The presence of impurities from its synthesis can adversely affect reaction yields, introduce unwanted side products, and compromise the efficacy and safety of the final drug substance. Therefore, a reliable purification method is paramount.
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[2][3] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly, which decreases the solubility of the target compound, causing it to crystallize out of the solution.
-
Ensuring that impurities remain dissolved in the cold solvent (the "mother liquor").
-
Isolating the pure crystals by filtration.
The success of this technique hinges on selecting an appropriate solvent system where the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5][6][7]
Rationale for Solvent System Selection
The molecular structure of this compound features a primary amine (-CH₂NH₂), a primary amide (-CONH₂), and an aromatic ring. These polar functional groups suggest that polar solvents will be effective at dissolving the compound, following the "like dissolves like" principle.[8] For amides, polar solvents such as ethanol, acetone, or acetonitrile are often effective for recrystallization.[9]
Based on its structure and general solubility principles, water and lower alcohols are excellent starting points. Water, being highly polar, is a good candidate, while alcohols like ethanol or isopropanol offer a balance of polarity and volatility. Often, a mixed-solvent system, such as ethanol/water, can provide the ideal solubility profile where a single solvent may not.[7][10]
For this protocol, we will focus on a single-solvent system using deionized water , which is effective, economical, and non-flammable.
Table 1: Analysis of Potential Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Consideration |
| Water | 100 | 80.1 | Excellent for dissolving polar amine and amide groups at high temperatures. Non-toxic and inexpensive. Selected for this protocol. |
| Ethanol | 78 | 24.5 | Good general solvent for polar organic molecules. Can be used in a mixed system with water. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, offers good solvating power for polar compounds. |
| Acetonitrile | 82 | 37.5 | Often gives good results for amides, but may have high solubility at room temperature, reducing yield.[9] |
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Deionized water
-
125 mL Erlenmeyer flask
-
50 mL Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Step 1: Dissolution of the Crude Solid
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 25 mL of deionized water. The compound will not fully dissolve at room temperature.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more deionized water in small portions (1-2 mL at a time) to the boiling mixture until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.[4][11] An excess of solvent will significantly reduce the final yield.[11][12]
Step 2: Hot Filtration (Optional, but Recommended)
This step removes insoluble impurities like dust or byproducts.
-
Place a stemless funnel with fluted filter paper on top of a clean 50 mL Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of boiling deionized water through it to prevent premature crystallization in the funnel.
-
Quickly and carefully pour the hot, saturated solution of this compound through the preheated funnel into the clean flask.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the solution before this hot filtration step.
Step 3: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[5][13] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[4]
Step 4: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water to ensure a good seal.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 5: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold deionized water. This removes any residual soluble impurities adhering to the crystal surfaces.
-
Do not use an excessive amount of wash solvent, as this will dissolve some of the purified product.[11]
Step 6: Drying the Purified Product
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator at room temperature.[11]
-
Once dry, weigh the final product and calculate the percent recovery.
Workflow Visualization
The following diagram illustrates the complete recrystallization workflow.
References
- 1. 4-AMINOMETHYL-BENZAMIDE | 369-53-9 [chemicalbook.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. longdom.org [longdom.org]
- 6. mt.com [mt.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization [wiredchemist.com]
Application Notes and Protocols for Utilizing 4-(Aminomethyl)benzamide in Cell-Based Assays
Introduction: The Role of 4-(Aminomethyl)benzamide in Targeting DNA Damage Response
This compound is a small molecule inhibitor of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes critical to the DNA damage response (DDR). PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of SSBs through the base excision repair (BER) pathway.[1][2]
Inhibitors of PARP, such as this compound, act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic site of the enzyme.[3] This inhibition prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs).
The therapeutic potential of PARP inhibitors is most pronounced in the context of "synthetic lethality." This occurs when the simultaneous loss of two genes or pathways results in cell death, whereas the loss of either one alone is not lethal.[4] A classic example is the synthetic lethal relationship between PARP inhibition and defects in the homologous recombination (HR) pathway for DSB repair, often due to mutations in the BRCA1 or BRCA2 genes.[5][6] In BRCA-deficient cancer cells, the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays to explore its potential as a PARP inhibitor and its synergistic effects with DNA-damaging agents.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of this compound is essential for designing robust and reproducible cell-based assays.
Solubility and Stability:
This compound is generally soluble in dimethyl sulfoxide (DMSO), which is the recommended solvent for preparing concentrated stock solutions.[7] It is important to note that the final concentration of DMSO in cell culture media should be kept low, typically below 0.5-1%, to avoid solvent-induced cytotoxicity.[8] Benzamide derivatives have been shown to be stable in dilute aqueous solutions.[9][10][11]
Preparation of this compound Stock Solution:
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Dissolve the powder in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Core Applications and Experimental Protocols
This section outlines detailed protocols for key cell-based assays to characterize the activity of this compound.
Determination of PARP1 Inhibitory Activity (In Vitro Enzyme Assay)
To quantify the direct inhibitory effect of this compound on PARP1 activity, a chemiluminescent or colorimetric in vitro assay can be employed. These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which are PARP1 substrates.
Chemiluminescent PARP1 Inhibition Assay Protocol (Adapted from commercial kit protocols[12][13][14])
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+ (as part of a substrate mixture)
-
10x PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Stop solution (optional, depending on the kit)
-
Wash buffer (e.g., PBST)
-
Microplate luminometer
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer and block with a suitable blocking buffer for at least 90 minutes at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 1x PARP assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 25 µL of the Master Mix (containing PARP buffer, PARP substrate mixture, activated DNA, and DTT) to each well.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to each well, except for the "Blank" control wells. For the blank, add 1x PARP assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate luminometer.
-
Data Analysis: Subtract the "Blank" reading from all other values. Plot the percentage of PARP1 inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Colorimetric PARP1 Inhibition Assay Protocol (Adapted from commercial kit protocols[15][16][17])
This assay follows a similar principle to the chemiluminescent assay, but the final detection step utilizes a colorimetric substrate.
Procedure:
Follow steps 1-4 of the chemiluminescent assay protocol.
-
Detection:
-
Wash the plate as described previously.
-
Add 50 µL of diluted Streptavidin-HRP and incubate.
-
Wash the plate.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction by adding a stop solution (e.g., 2 M sulfuric acid).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Analyze the data as described for the chemiluminescent assay to determine the IC50 value.
Cellular PARP Activity Assay (Western Blot)
This assay assesses the ability of this compound to inhibit PARP activity within intact cells by measuring the levels of PARylation.
Protocol for Detecting Cellular PARP Inhibition by Western Blot
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA-damaging agent (e.g., H₂O₂ or MMS) as a positive control for PARP activation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-PAR and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
PARP Activation: Induce DNA damage by treating the cells with a DNA-damaging agent for a short period (e.g., 10-15 minutes). Include an untreated control and a positive control (DNA damage without inhibitor).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the PAR signal in the presence of this compound indicates inhibition of cellular PARP activity.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for evaluating the effect of this compound on cell proliferation, both as a single agent and in combination with DNA-damaging agents.
MTT Assay for Cell Viability (Adapted from[10][13][14])
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient lines for comparison)
-
This compound
-
DNA-damaging agent (e.g., cisplatin, temozolomide)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values. Assess for synergistic effects using appropriate software (e.g., CompuSyn).
Apoptosis Assay (PARP Cleavage by Western Blot)
A hallmark of apoptosis is the cleavage of PARP1 by caspases. This assay can be used to confirm that cell death induced by this compound, particularly in combination with DNA-damaging agents, is due to apoptosis.
Protocol for Detecting PARP Cleavage
This protocol is similar to the cellular PARP activity assay, but the primary antibody used is specific for cleaved PARP1.
Materials:
-
Primary antibody: anti-cleaved PARP1 (detects the 89 kDa fragment)
Procedure:
Follow the Western blot protocol described in section 2, but use the anti-cleaved PARP1 antibody. An increase in the 89 kDa band indicates the induction of apoptosis.
Data Presentation and Interpretation
Table 1: Hypothetical IC50 Values for this compound
| Assay Type | Cell Line | Condition | Hypothetical IC50 (µM) |
| PARP1 Enzyme Assay | - | In Vitro | To be determined |
| Cell Viability (MTT) | BRCA-deficient (e.g., MDA-MB-436) | Single Agent | To be determined |
| Cell Viability (MTT) | BRCA-proficient (e.g., MDA-MB-231) | Single Agent | To be determined |
| Cell Viability (MTT) | BRCA-deficient | + DNA-damaging agent | To be determined |
| Cell Viability (MTT) | BRCA-proficient | + DNA-damaging agent | To be determined |
Visualizing the Mechanism and Workflow
Diagram 1: The Role of PARP in DNA Repair and the Mechanism of PARP Inhibitors
Caption: Mechanism of PARP inhibition and synthetic lethality.
Diagram 2: Experimental Workflow for Assessing this compound
Caption: General workflow for evaluating this compound.
Conclusion
This compound holds promise as a tool for investigating the role of PARP inhibition in cancer therapy. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity, assessing its impact on cell viability and apoptosis, and exploring its potential for synergistic interactions with DNA-damaging agents. By carefully following these methodologies, researchers can generate high-quality, reproducible data to advance our understanding of this compound's therapeutic potential.
References
- 1. PARP assay [assay-protocol.com]
- 2. PARP: Activity Assays [bio-techne.com]
- 3. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 5. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PARP1 Colorimetric Assay Kit - BPS Bioscience [bioscience.co.uk]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
Application Note: A Novel Scaffold-Based Amplification System Using 4-(Aminomethyl)benzamide for High-Sensitivity In Situ Hybridization
Abstract
In situ hybridization (ISH) is a cornerstone technique for visualizing nucleic acids within their native cellular and tissue context.[1] However, detecting low-abundance transcripts or short nucleic acid sequences remains a significant challenge, often requiring complex and costly amplification strategies.[1][2] This document describes a novel, enzyme-mediated signal amplification methodology that utilizes 4-(Aminomethyl)benzamide as a key structural component. This "Scaffold-Linker Amplification" (SLA) system is engineered to generate a high-density molecular scaffold in situ, enabling a dramatic increase in signal intensity for both chromogenic and fluorescent ISH applications. We present the theoretical mechanism, detailed protocols for formalin-fixed, paraffin-embedded (FFPE) tissues, and discuss the critical parameters required for successful implementation.
Part 1: Introduction to Advanced Signal Amplification
The detection of specific DNA or RNA sequences in situ provides invaluable insights into gene expression, genetic alterations, and disease pathology.[2] While direct labeling of probes is sufficient for abundant targets, the visualization of low-copy-number transcripts has necessitated the development of sophisticated signal amplification techniques.[1]
Methodologies such as Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), have become standard practice.[3][4] In TSA, horseradish peroxidase (HRP) conjugated to a probe or antibody catalyzes the conversion of a labeled tyramide substrate into a highly reactive radical.[3][4] This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target, depositing a high concentration of labels.[5][6] Other advanced methods include branched DNA (bDNA) amplification and hybridization chain reaction (HCR), each offering unique advantages in terms of signal gain and multiplexing capabilities.[7][8][9]
Despite their power, existing methods can face limitations, including potential diffusion of reactive intermediates and the complexity of multi-step protocols. The Scaffold-Linker Amplification (SLA) system, presented here as a proof-of-concept, introduces this compound as a bifunctional linker molecule to construct a stable, localized amplification matrix, offering a new avenue for robust signal enhancement.
Part 2: Proposed Mechanism of Scaffold-Linker Amplification (SLA)
The SLA method is a multi-step enzymatic process designed to build a polymeric scaffold directly at the site of probe hybridization. The chemical structure of this compound, featuring a reactive primary amine and a stable benzamide core, is central to this process.[10][11][12]
The proposed mechanism unfolds in three key stages:
-
Enzymatic Activation & Deposition: Similar to TSA, an HRP-conjugated antibody or probe localizes to the target nucleic acid. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the activation of a specially designed precursor molecule (e.g., a biotinylated phenol derivative), which then covalently binds to adjacent proteins.[3]
-
Scaffold Initiation with this compound: this compound is introduced. Its terminal primary amine acts as a nucleophile, reacting with an activated component of the deposited precursor or a subsequently added crosslinker.[10][11] This reaction initiates the formation of a stable, localized anchor point.
-
Polymerization and Signal Integration: HRP-mediated catalysis continues, promoting the polymerization of additional activated precursors and this compound molecules.[13][14][15] This creates a dense, three-dimensional scaffold. Reporter molecules (e.g., fluorophore-conjugated streptavidin, enzyme-labeled antibodies) are then recruited to the scaffold via the integrated biotin tags, resulting in a highly amplified signal.
Visualizing the SLA Mechanism
The following diagram illustrates the proposed cascade of events in the SLA system.
Caption: Proposed mechanism for Scaffold-Linker Amplification (SLA).
Part 3: Application Notes and Best Practices
Tissue Preparation is Critical
Successful ISH on FFPE tissues requires meticulous pre-treatment to unmask nucleic acids and preserve tissue morphology.[16][17][18] Inadequate deparaffinization, improper heat-induced epitope retrieval (HIER), or overly aggressive protease digestion can lead to signal failure or tissue damage.[19][20]
-
Deparaffinization: Ensure complete removal of paraffin with fresh xylene and a graded ethanol series.
-
HIER: Boiling slides in a citrate-based buffer (pH 6.0) is a standard starting point, but the optimal time may vary based on tissue type and fixation duration.[20]
-
Permeabilization: A mild protease digestion is necessary to allow probe penetration.[16][17] Over-digestion will destroy tissue architecture and target RNA. It is crucial to optimize protease concentration and incubation time for each specific tissue type.
Probe Design and Hybridization
The principles of good probe design are paramount. Probes should be designed to have high specificity and optimal hybridization kinetics. For the SLA system, it is recommended to use probes conjugated to HRP.
-
Hybridization Temperature: Perform hybridization at a temperature that ensures specificity while allowing for efficient probe-target binding. This is typically around 37-42°C for several hours to overnight in a humidified chamber.[17]
-
Post-Hybridization Washes: Stringency washes (e.g., using SSC buffers at elevated temperatures) are critical for removing non-specifically bound probes and reducing background.[16][20]
Part 4: Detailed Protocols
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for SLA-ISH.
Protocol 1: FFPE Tissue Pre-Treatment
This protocol is a general guideline for 4-6 µm thick FFPE sections.[16][20]
-
Baking: Bake slides for 1 hour at 60°C.
-
Deparaffinization:
-
Xylene: 2 changes, 10 minutes each.
-
100% Ethanol: 2 changes, 5 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 2 changes, 3 minutes each.
-
Deionized H₂O: 2 changes, 3 minutes each.
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat retrieval buffer (10 mM Sodium Citrate, pH 6.0) to 98-100°C.
-
Immerse slides and incubate for 30 minutes.[20]
-
Cool slides in the buffer for 20 minutes at room temperature.
-
Wash 2 x 3 minutes in PBS.
-
-
Protease Digestion:
-
Cover tissue with Protease K solution (e.g., 15 µg/mL in PBS).
-
Incubate for 10 minutes at room temperature.[16] (Note: This step requires optimization).
-
Wash 3 x 2 minutes in PBS.
-
-
Dehydration:
-
70%, 85%, 95%, 100% Ethanol series, 2 minutes each.[16]
-
Air dry completely.
-
Protocol 2: Hybridization, Amplification, and Detection
| Step | Reagent | Concentration | Time & Temperature | Notes |
| 4. Hybridization | HRP-conjugated Probe in Hybridization Buffer | Varies by probe | 2 hours - Overnight @ 40°C | Use a humidified chamber to prevent drying. |
| 5. Washes | 2x SSC, 0.05% Tween-20 | - | 2 x 5 min @ RT | Gentle agitation. |
| 0.4x SSC | - | 2 min @ 72°C | High stringency wash.[20] | |
| 2x SSC, 0.05% Tween-20 | - | 30 sec @ RT | ||
| 6. Amplification A | Biotinyl-Tyramide Reagent | 1:500 in Amplification Buffer with H₂O₂ | 10 min @ RT | Prepare fresh. Protect from light. |
| 7. Amplification B | This compound with Crosslinker in Amplification Buffer | 50 µM | 15 min @ RT | This is the core scaffold-building step. |
| 8. Detection | Streptavidin-HRP or Streptavidin-Fluorophore | 1:1000 in PBS | 30 min @ RT | For fluorescent detection, proceed to mounting. |
| 9. Visualization | DAB Substrate (for HRP) | Per manufacturer | 1-10 min @ RT | Monitor color development under a microscope. |
| 10. Counterstain | Hematoxylin | - | 30 sec @ RT | |
| 11. Mount | Dehydrate & Mount with permanent mounting medium. | - | - |
References
- 1. Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - FluoroFinder [fluorofinder.com]
- 4. biotium.com [biotium.com]
- 5. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Choosing your In Situ project type | Neurobiology Imaging Facility [nif.hms.harvard.edu]
- 8. Recent Developments in Signal Amplification Methods for In Situ Hybridization | Semantic Scholar [semanticscholar.org]
- 9. Recent developments in signal amplification methods for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Azaphilones as Activation-Free Primary-Amine-Specific Bioconjugation Reagents for Peptides, Proteins and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of polymerization of horseradish peroxidase on the peroxidase activity in the presence of excess H2O2: a background for a homogeneous enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica‐Coated Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. histobiolab.com [histobiolab.com]
- 20. FFPE FISH protocol [ogt.com]
Application Note: Comprehensive Analytical Characterization of 4-(Aminomethyl)benzamide
Introduction
4-(Aminomethyl)benzamide is a key chemical intermediate and building block in the synthesis of a variety of pharmaceutical compounds, including potent enzyme inhibitors.[1] Its structural integrity, purity, and impurity profile are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its comprehensive characterization are paramount for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the principal analytical techniques and validated protocols for the thorough characterization of this compound, ensuring scientific integrity and regulatory compliance.
The analytical strategy for this compound must address its key structural features: a primary aromatic amine, a benzamide functional group, and a substituted benzene ring. This necessitates a multi-technique approach to unequivocally confirm its identity, quantify its purity, and identify any potential process-related or degradation impurities.[2][3]
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[4] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for this compound.[5]
Causality in Method Selection: A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the moderate polarity of this compound. The aromatic ring provides sufficient hydrophobicity for retention on a C18 or C8 stationary phase, while the aminomethyl and benzamide groups confer a degree of polarity, allowing for elution with a suitable mixture of water and an organic modifier like acetonitrile or methanol. The presence of the aromatic chromophore allows for sensitive detection using a UV detector.[6]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the primary amine is protonated, leading to better peak shape. Formic acid is MS-compatible.[7] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good elution strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions. | A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Detection | 230 nm | The aromatic ring of this compound exhibits significant UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity profiling involves the identification and quantification of any additional peaks.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for the identification of volatile impurities.
Causality in Method Selection: GC-MS provides exceptional sensitivity and structural information from the mass spectrometer, making it invaluable for identifying unknown volatile or semi-volatile impurities that might be present from the synthesis process.[5] Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to spectral libraries for compound identification.
Detailed Protocol: GC-MS Method for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution to a working concentration of approximately 50 µg/mL.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of a wide range of semi-volatile organic compounds.[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analyte and any potential impurities. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min. | A temperature program is essential to separate compounds with different boiling points. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with the main component and allows for the analysis of trace impurities. |
| MS Source Temp. | 230 °C | Standard source temperature for EI. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization | Electron Ionization (EI) at 70 eV | A standard, high-energy ionization technique that produces characteristic fragmentation patterns. |
| Scan Range | 40-450 m/z | Covers the molecular ion of the parent compound and its expected fragments. |
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to identify all separated components.
-
The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification of known impurities.
-
For unknown impurities, the fragmentation pattern can be interpreted to elucidate the structure.[9]
-
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[10] Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
Causality in Spectral Interpretation: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the this compound molecule. These can be predicted based on the electronic effects of the substituents on the benzene ring.[10]
Logical Relationship: NMR Spectroscopy
Caption: Logical flow of information from various NMR experiments for structural confirmation.
Detailed Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For complete structural assignment, additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]
-
-
Expected Spectral Data (in DMSO-d₆):
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic H | δ 7.3-7.9 ppm (m, 4H) | δ 127-135 ppm |
| -CH₂- | δ ~3.8 ppm (s, 2H) | δ ~45 ppm |
| -NH₂ (aminomethyl) | δ ~2.0-3.0 ppm (br s, 2H) | - |
| -CONH₂ | δ ~7.3 and 7.9 ppm (br s, 2H) | δ ~168 ppm |
| Quaternary Aromatic C | - | δ ~130-145 ppm |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Causality in Spectral Interpretation: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and amide, the C=O bond of the amide, and the C-N bond, as well as vibrations associated with the substituted aromatic ring.[13]
Detailed Protocol: FTIR Analysis
-
Instrumentation: A Fourier-Transform Infrared spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine & Amide) | 3100-3500 | Stretching (often two bands for primary amine) |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Amide I) | 1630-1680 | Stretching |
| N-H (Amide II) | 1550-1640 | Bending |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N | 1000-1350 | Stretching |
Note: These are general ranges, and the exact positions of the peaks can provide more detailed structural information.[12][14]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Detailed Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for analysis via liquid chromatography, or Electron Ionization (EI) when coupled with gas chromatography.
-
Sample Preparation:
-
For ESI-MS, prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Data:
-
The molecular formula of this compound is C₈H₁₀N₂O.
-
The expected monoisotopic mass is approximately 150.08 Da.
-
In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 151.09.
-
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of chromatographic techniques like HPLC and GC-MS for purity and impurity assessment, along with spectroscopic methods such as NMR and FTIR for structural confirmation, provides a robust and reliable framework for ensuring the quality and integrity of this important pharmaceutical intermediate. The protocols outlined in this application note serve as a detailed guide for researchers and scientists in the drug development field, promoting a foundation of scientific rigor and data-driven decision-making.
References
- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. biomedres.us [biomedres.us]
- 4. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bmse000668 Benzamide at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
- 13. Benzamide [webbook.nist.gov]
- 14. Benzamide, 4-methyl- [webbook.nist.gov]
Application Notes and Protocols for the NMR Analysis of 4-(Aminomethyl)benzamide
Abstract
This document provides a detailed technical guide for the structural elucidation of 4-(Aminomethyl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the characterization of this and similar small molecules. The guide covers the fundamental principles, detailed step-by-step protocols for sample preparation, and an in-depth analysis of the expected ¹H-NMR and ¹³C-NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of this compound and NMR
This compound is a small organic molecule of significant interest in medicinal chemistry. It serves as a key structural motif and a versatile building block in the synthesis of various pharmaceutical agents. Notably, it is recognized as a trypsin inhibitor, demonstrating antitrypsin activity.[1][2] Its structure, featuring a primary amine, an amide, and a para-substituted aromatic ring, presents a distinct set of spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[3] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will detail the precise application of ¹H and ¹³C-NMR for the definitive structural verification of this compound.
Experimental Design and Protocols
The acquisition of high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation. The following protocols are designed to be self-validating, minimizing common sources of error and ensuring spectral quality.
Materials and Equipment
-
Analyte: this compound (CAS 369-53-9), >98% purity
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment: High-quality 5 mm NMR tubes, volumetric flasks, Pasteur pipettes, analytical balance, vortex mixer.
Protocol 1: NMR Sample Preparation
The choice of solvent is the first critical decision. DMSO-d₆ is highly recommended for this compound because its polar nature ensures complete dissolution and its ability to form hydrogen bonds slows down the chemical exchange of the -NH₂ and -CONH₂ protons, often allowing for their observation as distinct, albeit sometimes broad, signals. Using deuterated solvents is essential to avoid overwhelming the analyte signals with strong solvent signals in ¹H NMR.[3]
Diagram 1: Workflow for NMR sample preparation.
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh the required amount of this compound.
-
Dissolution: Transfer the solid into a small, clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[5][4] It is advisable to dissolve the sample in a secondary vial before transferring it to the NMR tube to ensure complete solubilization.[4]
-
Homogenization: Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any suspended particles.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To prevent the transfer of any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm. This volume is optimal for detection by the instrument's receiver coils.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol 2: NMR Data Acquisition
This protocol assumes the use of a standard 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the DMSO-d₆ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks.
-
¹H-NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
The residual proton signal for DMSO-d₆ appears at ~2.50 ppm and can be used as a secondary chemical shift reference.
-
-
¹³C-NMR Acquisition:
-
Acquire a standard 1D carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
The carbon signal for DMSO-d₆ appears at ~39.52 ppm and can be used for reference.
-
Data Analysis and Spectral Interpretation
A thorough analysis of the NMR spectra allows for the complete structural assignment of this compound.
Diagram 2: Structure of this compound with predicted NMR assignments.
¹H-NMR Spectrum Analysis
The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.
Table 1: Predicted ¹H-NMR Data for this compound in DMSO-d₆
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | Aromatic-H | ~ 7.8 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing amide group are deshielded. Split by proton 'b'.[6][7] |
| b | Aromatic-H | ~ 7.4 | Doublet (d) | 2H | Protons ortho to the aminomethyl group. Split by proton 'a'.[6][7] |
| c | Methylene (-CH₂-) | ~ 3.8 | Singlet (s) | 2H | Benzylic protons are shifted downfield. No adjacent protons to couple with.[7] |
| d | Amide (-CONH₂) | ~ 7.3 - 7.9 | Broad singlet (br s) | 2H | Exchangeable protons. Chemical shift is concentration and temperature dependent. |
| e | Amine (-NH₂) | Variable | Broad singlet (br s) | 2H | Exchangeable protons. Signal may be very broad. Can be confirmed by D₂O exchange. |
-
Aromatic Region (6.5-8.5 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.[6] The two protons ortho to the electron-withdrawing benzamide group (a) are expected to resonate at a lower field (higher ppm) than the two protons ortho to the electron-donating aminomethyl group (b).
-
Benzylic Protons: The methylene protons (c) are adjacent to both the aromatic ring and the nitrogen atom, placing their chemical shift around 3.8 ppm. They should appear as a sharp singlet.
-
Exchangeable Protons: The amide (d) and amine (e) protons have variable chemical shifts and often appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. Their signals will disappear upon adding a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.
¹³C-NMR Spectrum Analysis
The proton-decoupled ¹³C-NMR spectrum is expected to show six signals, corresponding to the six chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C-NMR Data for this compound in DMSO-d₆
| Signal Label | Assignment | Predicted δ (ppm) | Rationale |
| 1 | Aromatic -CH | ~ 128 | Aromatic carbons typically resonate in the 120-150 ppm range.[7][8] |
| 2 | Aromatic -CH | ~ 127 | Due to symmetry, only two signals are expected for the four protonated aromatic carbons. |
| 3 | Aromatic C-ipso | ~ 133 | Quaternary carbon attached to the amide group. |
| 4 | Carbonyl (C=O) | ~ 168 | The carbonyl carbon of an amide is highly deshielded. |
| 5 | Aromatic C-ipso | ~ 145 | Quaternary carbon attached to the methylene group. |
| 6 | Methylene (-CH₂) | ~ 42 | Aliphatic carbon attached to a nitrogen atom. |
-
Carbonyl Carbon: The most downfield signal will be the amide carbonyl carbon (4), typically appearing around 168 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (120-150 ppm). Two are for the protonated carbons (1, 2) and two are for the quaternary (ipso) carbons (3, 5), which are typically of lower intensity.
-
Aliphatic Carbon: The methylene carbon (6) will be the most upfield signal, appearing around 42 ppm.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. It can cause serious eye irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12]
-
Handling: Minimize dust generation. Use in a well-ventilated area or a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention.
References
- 1. 4-AMINOMETHYL-BENZAMIDE | 369-53-9 [chemicalbook.com]
- 2. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. dempochem.com [dempochem.com]
- 10. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
developing a protocol for 4-(Aminomethyl)benzamide cytotoxicity assessment
Application Notes & Protocols
Topic: A Comprehensive Protocol for the In Vitro Cytotoxicity Assessment of 4-(Aminomethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing the Cytotoxic Profile of this compound
This compound is a small molecule (Molecular Weight: 150.18 g/mol ) belonging to the benzamide class of compounds.[1] Benzamides are a versatile chemical scaffold found in a wide range of pharmacologically active agents.[2] Notably, various benzamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[3][4][5][6] PARP inhibitors represent a significant class of anticancer agents, as they can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways. Furthermore, other benzamide-containing molecules have shown potential as inhibitors of IMP dehydrogenase (IMPDH)[7], histone deacetylases (HDACs)[8][9], and even as antiviral agents[10].
Given these potential mechanisms of action, a thorough assessment of this compound's effect on cell viability is a critical first step in preclinical evaluation.[11] This document provides a multi-assay, tiered protocol designed to not only quantify the cytotoxic and/or cytostatic effects of the compound but also to provide initial insights into the potential mechanism of cell death. The strategy is built on the principle of using orthogonal assays—measuring different cellular parameters—to build a robust and reliable dataset.[12] We will describe protocols for assessing metabolic activity (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 activity).
Scientific Principles: A Multi-Parametric Approach to Cytotoxicity
A compound's effect on a cell population is not a simple binary outcome of "live" or "dead." It can induce cytotoxicity (cell death via necrosis or apoptosis), cytostasis (inhibition of proliferation without cell death), or have no effect. Relying on a single assay can be misleading.[13] For instance, an agent that inhibits mitochondrial respiration would score as "toxic" in an MTT assay but may not cause immediate cell membrane rupture, which would be missed by an LDH assay. Therefore, a multi-parametric approach is essential for a comprehensive understanding.
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[14] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[15] It is a robust indicator of overall cell health and proliferation.
-
Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[16] Upon loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[17] Measuring LDH activity in the supernatant provides a direct quantification of cell lysis.
-
Apoptosis Induction (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. It is executed by a cascade of enzymes called caspases. Caspases-3 and -7 are the primary executioner caspases. Their activation represents a key commitment point in the apoptotic pathway. Measuring their activity provides a specific and early indication of apoptosis.
This tiered approach allows researchers to build a detailed narrative of the compound's action.
References
- 1. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(Aminomethyl)benzamide in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 4-(Aminomethyl)benzamide Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, distinct from traditional high-throughput screening (HTS). FBDD operates on the principle of identifying low-molecular-weight fragments that bind with low, yet efficient, affinity to a biological target. These initial hits are then chemically elaborated into more potent, drug-like molecules.[1][2][3] The this compound core represents a particularly valuable starting point in FBDD campaigns. Its inherent chemical features—a rigid phenyl ring, a hydrogen-bond-donating and accepting benzamide moiety, and a versatile aminomethyl group—provide a privileged scaffold for engaging with a multitude of protein targets. The benzamide can form critical hydrogen bonds within a binding site, while the aminomethyl group serves as an ideal vector for chemical elaboration, allowing for fragment growing or linking strategies.[4][5]
This guide provides a comprehensive overview of the application of this compound in an FBDD workflow, from initial screening and hit validation to strategies for optimization. The protocols herein are grounded in established biophysical techniques and offer insights into the rationale behind experimental design, ensuring a robust and efficient path to lead discovery.
Part 1: Fragment Screening & Hit Identification
The initial phase of an FBDD campaign involves screening a fragment library to identify binders to the target of interest. Due to the characteristically weak affinity of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[1][3]
Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in mass on a sensor surface in real-time, making it ideal for detecting the binding of small fragments to an immobilized protein target.[6][7]
Causality of Experimental Choices:
-
High Target Immobilization: To detect the small mass change of a binding fragment, a high density of the target protein on the sensor chip is crucial.
-
Flow Rate: A higher flow rate (≥ 30 µL/min) is recommended to minimize mass transport effects, ensuring that the observed binding is due to the intrinsic interaction kinetics and not limited by the rate of fragment delivery to the surface.
-
DMSO Calibration: Fragment libraries are typically stored in DMSO. Precise calibration and inclusion of the same DMSO concentration in the running buffer are essential to minimize bulk refractive index mismatches that can obscure the binding signal.
Experimental Protocol: SPR Screening
-
Target Immobilization:
-
Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry to achieve a high surface density (e.g., 10,000-15,000 Response Units, RU). The immobilization buffer should have a pH at least one unit below the protein's isoelectric point (pI) to ensure a net positive charge for efficient coupling.[8]
-
A reference flow cell should be prepared similarly but without the protein to allow for subtraction of non-specific binding and bulk refractive index effects.
-
-
Assay Conditions:
-
Running Buffer: A standard physiological buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 Surfactant) is a good starting point. Include a final DMSO concentration that matches the fragment library (e.g., 1-5%).
-
Fragment Concentration: For a primary screen, a single high concentration of this compound (or a fragment cocktail) is typically used, for instance, 100-500 µM.
-
-
Screening Execution:
-
Inject the this compound solution over the target and reference flow cells for a defined contact time (e.g., 30-60 seconds) followed by a dissociation phase.
-
A buffer-only injection with matched DMSO should be performed periodically for double referencing.
-
A positive control (a known weak binder, if available) and a negative control should be included.
-
-
Hit Identification:
-
A "hit" is identified by a specific binding response in the target flow cell that is significantly above the noise level after subtraction of the reference cell signal and buffer injections.
-
Hit Confirmation and Characterization by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool not only for confirming binding but also for elucidating the binding site on the target protein.[9][10] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly informative.[9][10][11]
Causality of Experimental Choices:
-
Isotopic Labeling: The protein must be uniformly labeled with ¹⁵N. This allows for the visualization of a signal for each backbone amide proton, effectively creating a "fingerprint" of the protein's folded state.
-
Chemical Shift Perturbations (CSPs): When a fragment binds, it alters the chemical environment of nearby amino acid residues. This change is observed as a shift in the position of the corresponding peaks in the HSQC spectrum. Tracking these CSPs allows for the mapping of the binding site.
Experimental Protocol: ¹H-¹⁵N HSQC for Hit Validation and Mapping
-
Sample Preparation:
-
Express and purify uniformly ¹⁵N-labeled target protein. The final buffer should be NMR-compatible (e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O.
-
Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition of Reference Spectrum:
-
Titration Experiment:
-
Add increasing concentrations of this compound to the protein sample (e.g., in molar ratios of 1:1, 1:5, 1:10, 1:25 protein:fragment).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration point.
-
-
Data Analysis:
-
Overlay the spectra and identify amide peaks that show concentration-dependent chemical shift perturbations (CSPs).
-
The magnitude of the CSPs can be used to calculate the dissociation constant (Kd) of the interaction.
-
By assigning the perturbed peaks to specific residues (requires a previously assigned backbone spectrum), the binding site of this compound on the protein can be mapped.[12]
-
Part 2: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides definitive proof of binding and reveals the precise binding mode, including key interactions that are essential for guiding structure-based drug design.[13][14]
Causality of Experimental Choices:
-
Co-crystallization vs. Soaking: Co-crystallization involves setting up crystallization trials with both the protein and the fragment present. This is often preferred if the fragment induces a conformational change upon binding. Soaking involves diffusing the fragment into a pre-existing crystal of the apo-protein. This method is simpler and quicker if the crystal lattice is robust enough to allow the fragment to enter without disrupting the crystal.[13][15]
Experimental Protocol: Co-crystallization of a Target-Fragment Complex
-
Complex Formation:
-
Mix the purified target protein with a 5- to 10-fold molar excess of this compound. Allow the mixture to incubate on ice for at least one hour to ensure complex formation.
-
-
Crystallization Screening:
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement, using the apo-protein structure as a search model.
-
The resulting electron density map should clearly show density for the bound this compound, allowing for its modeling into the binding site.
-
Part 3: Fragment Elaboration and Optimization
Once a fragment hit like this compound is validated and its binding mode is understood, the next step is to evolve it into a more potent lead compound. This is achieved through synthetic chemistry, guided by the structural data.[17][18][19]
Key Metrics for Fragment Optimization
A central tenet of FBDD is to improve potency while maintaining good physicochemical properties. Ligand efficiency (LE) is a critical metric used to track the quality of a fragment and its subsequent analogs during optimization.[2][20]
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (number of heavy atoms, NHA). It helps to ensure that increases in potency are not simply due to adding bulk.[2][21]
-
Formula: LE = -ΔG / NHA ≈ 1.4 * pKd / NHA
-
A good fragment hit typically has an LE of ≥ 0.3.
| Metric | Formula | Rationale |
| Binding Affinity (Kd) | [Protein][Ligand] / [Complex] | Direct measure of binding strength. Goal is to decrease this value (i.e., increase pKd). |
| Ligand Efficiency (LE) | 1.4 * pKd / NHA | Measures the binding energy per heavy atom. Helps prioritize smaller, more efficient binders.[2][21] |
| Lipophilic Ligand Efficiency (LLE) | pKd - cLogP | Balances potency with lipophilicity to avoid generating "greasy" molecules with poor ADME properties. |
Fragment Growing Strategy
This strategy involves adding chemical functionality to the fragment core to engage with adjacent pockets in the binding site, thereby increasing affinity. The aminomethyl group of this compound is an ideal vector for this approach.
Workflow: Fragment Growing from the Aminomethyl Position
Caption: Fragment Growing Workflow.
Conceptual Protocol: Fragment Growing
-
Structural Analysis: Based on the co-crystal structure, identify an unoccupied pocket adjacent to the aminomethyl group of this compound.
-
In Silico Design: Computationally design a small library of analogs where different chemical moieties are appended to the amine. These additions should be designed to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the identified pocket.
-
Synthesis: Synthesize the designed analogs. For example, the primary amine can be readily converted to a secondary amine or an amide via reductive amination or acylation, respectively.
-
Assay and Iterate: Determine the binding affinity (e.g., using SPR) and calculate the LE and LLE for the new analogs.
-
Structure-Guided Iteration: Obtain a co-crystal structure of a promising analog to confirm the intended binding mode and guide the next round of design. A successful "grow" will result in a significant improvement in potency while maintaining or only slightly decreasing the ligand efficiency.
Conclusion
This compound is a high-utility fragment that offers a robust starting point for FBDD campaigns. Its simple, rigid structure and versatile chemical handles allow for clear interpretation of initial screening data and provide straightforward avenues for synthetic elaboration. By employing a systematic workflow that integrates sensitive biophysical techniques like SPR and NMR for screening, X-ray crystallography for structural insights, and disciplined, metric-driven chemical optimization, researchers can efficiently translate a low-affinity this compound hit into a potent and selective lead compound.
References
- 1. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 3. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 16. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
Application Note: A High-Throughput Screening Protocol for the Identification of 4-(aminomethyl)benzamide-based PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed experimental protocol for the high-throughput screening (HTS) of compound libraries to identify inhibitors of Poly(ADP-ribose) polymerase (PARP) centered around the 4-(aminomethyl)benzamide scaffold. This guide is designed to offer a robust framework, from initial assay development to hit validation, leveraging the highly sensitive and scalable AlphaLISA® technology.
Scientific Rationale and Assay Principle
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair. The inhibition of PARP enzymes, particularly PARP1, has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[1][2] The benzamide chemical moiety is a well-established pharmacophore that interacts with the nicotinamide binding site in the catalytic domain of PARP enzymes, leading to their inhibition.[3][4] this compound serves as a key starting point for the development of potent and selective PARP inhibitors.
This protocol employs the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based, no-wash immunoassay that is highly amenable to HTS.[5][6][7] The assay quantifies the activity of PARP1 by detecting the product of its enzymatic reaction: poly(ADP-ribose) (PAR).
The core principle of this AlphaLISA® PARP1 assay is as follows:
-
Enzymatic Reaction: Recombinant PARP1 enzyme is incubated with a biotinylated histone substrate and its co-factor, nicotinamide adenine dinucleotide (NAD+). In the presence of activated DNA, PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to the histone substrate, forming long chains of poly(ADP-ribose) (PAR).
-
Inhibition: Test compounds, such as this compound derivatives, that inhibit PARP1 activity will reduce or prevent the formation of PAR on the histone substrate.
-
Detection: The amount of biotinylated PAR-histone is quantified using Streptavidin-coated Donor beads and anti-PAR specific antibody-conjugated Acceptor beads. When a biotinylated PAR-histone is present, it brings the Donor and Acceptor beads into close proximity (within 200 nm).
-
Signal Generation: Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen is generated. This singlet oxygen diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this light signal is directly proportional to the amount of PAR-histone produced and is therefore a measure of PARP1 activity.
This homogeneous assay format minimizes handling steps and is highly suitable for automation in 384-well or 1536-well plate formats, making it ideal for large-scale screening campaigns.[8]
Materials and Reagents
This protocol is based on the use of a commercially available PARP1 homogeneous assay kit, supplemented with the test compound.
| Reagent | Supplier | Catalog Number | Storage |
| PARP1 Homogenous Assay Kit | BPS Bioscience | #80501 | -80°C |
| - Purified Recombinant PARP1 | -80°C | ||
| - Biotinylated Histone Substrate | -80°C | ||
| - NAD+ | -80°C | ||
| - Activated DNA | -80°C | ||
| - ADP-Ribose Binding Reagent 1 | -80°C | ||
| - AlphaLISA® Acceptor beads | 4°C, in the dark | ||
| - AlphaScreen® Streptavidin-Donor beads | 4°C, in the dark | ||
| - 5X PARP Assay Buffer | -20°C | ||
| This compound | Various | e.g., Sigma-Aldrich | Room Temperature |
| Dimethyl sulfoxide (DMSO), HTS grade | Sigma-Aldrich | D2650 | Room Temperature |
| 384-well white, opaque microplates | Corning | 3765 | Room Temperature |
Experimental Workflow
The following diagram illustrates the overall workflow for the high-throughput screening of this compound and its analogs.
References
- 1. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. scispace.com [scispace.com]
- 5. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Aminomethyl)benzamide as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
The rational design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The 4-(aminomethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of a rigid aromatic core and flexible linker capabilities. This guide provides an in-depth exploration of the strategic use of this compound in the synthesis of kinase inhibitors, with a focus on its application in targeting key oncogenic kinases such as EGFR and Bcr-Abl. We present the chemical rationale for its utility, detailed synthetic protocols, and a discussion of its role in achieving high-affinity binding to the kinase active site.
Introduction: The Power of Scaffolds in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized the treatment of these diseases by targeting the ATP-binding site of specific kinases. A key element in the design of these inhibitors is the choice of a central scaffold that can anchor the molecule in the active site and provide vectors for chemical modification to achieve potency and selectivity.
The this compound moiety has proven to be a highly effective and versatile scaffold in this regard. Its structure, featuring a primary amine and a benzamide group connected by a phenyl ring, allows for strategic interactions with the kinase hinge region while also providing a flexible linker to access other key binding pockets.[1][2][3]
The Chemical Rationale: Why this compound?
The success of this compound as a kinase inhibitor scaffold is rooted in its ability to mimic the binding of the adenine portion of ATP in the kinase active site.
-
Hinge-Binding Motif: The primary amine of the aminomethyl group acts as a potent hydrogen bond donor, forming crucial interactions with the backbone of the kinase hinge region. This interaction is a critical anchor for many potent kinase inhibitors.
-
Flexible Linker: The scaffold can act as a flexible linker between different regions of the kinase active site, such as the adenine pocket and allosteric pockets. This flexibility can be particularly advantageous in overcoming resistance mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl, by allowing the inhibitor to adopt a conformation that bypasses the mutated residue.[1][2][3]
-
Synthetic Tractability: The this compound scaffold is synthetically accessible and readily modified. The primary amine can be functionalized through reductive amination or acylation, while the benzamide can be derivatized through amide bond coupling reactions, providing two independent vectors for chemical exploration.
Key Kinase Signaling Pathways Targeted
Inhibitors built upon the this compound scaffold have shown significant activity against several important oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR) and the Bcr-Abl fusion protein.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common driver of non-small cell lung cancer and other malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-(Aminomethyl)benzamide
Introduction
4-(Aminomethyl)benzamide is a key bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary aminomethyl group and a primary benzamide, makes it a versatile scaffold for constructing more complex molecules. Notably, it serves as a core component in the development of potent antiviral agents, including entry inhibitors for Ebola and Marburg viruses.[1]
Given its importance, achieving a high-yielding and pure synthesis is critical for researchers. The most common and direct synthetic route involves the reduction of 4-cyanobenzamide. While seemingly straightforward, this transformation is fraught with potential side reactions and purification challenges that can frustrate even experienced chemists.
This technical guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed to provide researchers, scientists, and drug development professionals with the expert insights needed to navigate these challenges. We will delve into the causality behind common issues, offer field-proven solutions, and provide validated protocols to ensure a successful and reproducible synthesis.
Section 1: Common Synthetic Pathways
The predominant method for synthesizing this compound is the selective reduction of the nitrile group of 4-cyanobenzamide. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high selectivity and cleaner profile. An alternative, though less common for this specific molecule, is the Gabriel synthesis, which builds the aminomethyl group from a halide precursor.
Caption: Common synthetic routes to this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, particularly via the reduction of 4-cyanobenzamide.
Category: Low Product Yield & Incomplete Reactions
Q1: My catalytic hydrogenation of 4-cyanobenzamide stalled, and TLC/NMR shows a significant amount of unreacted starting material. What went wrong?
This is the most frequent problem and can be attributed to several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Deactivation (Poisoning): This is the leading cause. Palladium on carbon (Pd/C) and Raney Nickel catalysts are highly sensitive to poisons.
-
Causality: Sulfur compounds, and sometimes nitrogen-containing impurities in the starting material or solvent, can irreversibly bind to the catalyst's active sites, rendering it ineffective.
-
Solution:
-
Assess Starting Material Purity: Ensure your 4-cyanobenzamide is of high purity. If necessary, recrystallize it before the reaction.
-
Use High-Purity Solvents: Use HPLC-grade or freshly distilled solvents (e.g., ethanol, methanol, or THF).
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues, but it is not an ideal solution.
-
-
-
Insufficient Hydrogen Pressure or Poor Agitation:
-
Causality: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Efficient mass transfer of hydrogen to the catalyst surface is critical.
-
Solution:
-
Increase Pressure: Ensure you are using an adequate hydrogen pressure (typically 40-50 psi or 3-4 atm).
-
Improve Stirring: Use vigorous mechanical stirring or a high-speed magnetic stir bar to ensure the catalyst remains suspended and gas is well-dispersed.
-
-
-
Poor Quality or Old Catalyst:
-
Causality: Catalysts have a finite shelf life and can lose activity over time, especially if improperly stored.
-
Solution: Always use a fresh bottle of catalyst or one that has been stored under an inert atmosphere. A simple test for a new batch of catalyst is to run a standard reduction on a known, clean substrate like cinnamic acid.
-
Q2: I'm attempting the reduction with a chemical hydride like Lithium Aluminum Hydride (LiAlH₄) and getting a complex, inseparable mixture. Why is this happening?
While powerful, strong, non-selective hydride reagents like LiAlH₄ are generally unsuitable for this specific transformation.
-
Causality: LiAlH₄ is a very strong reducing agent and will reduce both the nitrile and the benzamide functional groups.[2][3] The benzamide will be reduced to a benzylamine, leading to the formation of (4-(aminomethyl)phenyl)methanamine as a significant byproduct, alongside other partially reduced species.
-
Solution: Avoid LiAlH₄. If catalytic hydrogenation is not an option, a milder reagent that is more selective for nitriles over amides should be considered. Borane complexes (e.g., Borane-THF) can sometimes be effective, but catalytic hydrogenation remains the superior method for this substrate.
Category: Impurity Formation
Q3: My final product is contaminated with an acidic impurity that is insoluble in organic solvents. What is it and how can I prevent it?
This impurity is almost certainly 4-carboxybenzamide , arising from the hydrolysis of the nitrile group in your starting material.
-
Causality: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. This can happen if your starting material was synthesized from terephthalic acid and contains residual acidic impurities.
-
Prevention:
-
Neutral Reaction Conditions: Ensure the reaction pH is neutral. Avoid acidic solvents or additives unless specifically required for a different type of reduction.
-
Anhydrous Conditions (if applicable): While hydrogenation solvents are often protic (like ethanol), ensure no strong acid or base is present.
-
-
Removal: This impurity is easily removed during workup. Being a carboxylic acid, it can be extracted from an organic solution of your product using a dilute aqueous base wash (e.g., 5% NaHCO₃ solution).
Caption: Key side reactions in the synthesis of this compound.
Category: Purification Challenges
Q4: My product streaks badly on a standard silica gel TLC plate, and I get very low recovery when I attempt column chromatography. How should I purify my product?
This is a classic problem when dealing with primary amines on silica gel.
-
Causality: The primary aminomethyl group is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption, tailing on TLC plates, and poor recovery from columns.
-
Solution:
-
Avoid Silica Gel Chromatography if Possible: The best method for purifying this compound is recrystallization . It is highly crystalline, and this method avoids the acidity issue entirely while being easily scalable. A mixed solvent system like ethanol/water or methanol/diethyl ether is often effective.[4]
-
Modify the Stationary Phase: If chromatography is absolutely necessary, you must deactivate the silica gel. Prepare your slurry and eluent with 1-2% triethylamine (Et₃N) or ammonia in methanol. The basic additive will neutralize the acidic sites on the silica, allowing your product to elute properly.[4]
-
Consider Alternative Stationary Phases: Neutral alumina can also be a good alternative to silica gel for purifying basic compounds.
-
Section 3: Recommended Experimental Protocols
The following protocols are provided as a reliable starting point for the synthesis and purification.
Protocol 1: Synthesis via Catalytic Hydrogenation
Materials:
-
4-Cyanobenzamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet basis (5-10 mol %)
-
Ethanol (or Methanol), high-purity grade
-
Hydrogenation apparatus (Parr shaker or similar)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 4-cyanobenzamide.
-
Solvent Addition: Add ethanol to dissolve the starting material completely (a concentration of ~0.1 M is typical).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a gentle stream of nitrogen or argon to prevent the dry catalyst from becoming pyrophoric.
-
System Purge: Seal the vessel and purge the headspace with nitrogen or argon several times to remove all oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to 40-50 psi (3-4 atm).
-
Reaction: Begin vigorous stirring or shaking and maintain the pressure by periodically refilling with hydrogen. The reaction can be gently warmed to 30-40 °C to increase the rate, but this is often not necessary.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A small aliquot can be carefully filtered through Celite or a syringe filter to remove the catalyst and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with additional ethanol or methanol to recover all the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound, which typically appears as a white to off-white solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude solid in a flask. Add a minimum amount of hot ethanol to dissolve it completely.
-
Crystallization: While the solution is still hot, slowly add water (the anti-solvent) dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the solid.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold diethyl ether to aid in drying.
-
Drying: Dry the crystals under high vacuum to obtain pure this compound.
Section 4: Data Summary
Table 1: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Product | 1. Catalyst poisoning2. Poor catalyst quality3. Insufficient H₂ pressure/agitation | 1. Use high-purity starting material/solvents2. Use fresh catalyst3. Increase H₂ pressure to 40-50 psi; ensure vigorous stirring |
| Acidic Impurity | Nitrile hydrolysis to 4-carboxybenzamide | Ensure neutral reaction conditions; remove impurity with a dilute NaHCO₃ wash during workup |
| Over-reduction | Use of overly strong reducing agent (e.g., LiAlH₄) | Use a selective method like catalytic hydrogenation with Pd/C or Raney Ni |
| Purification Failure | Amine interaction with acidic silica gel | Purify by recrystallization (e.g., from ethanol/water); if chromatography is needed, add 1-2% Et₃N to the eluent |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Nitrile over Amide | Typical Side Reactions | Recommendation |
| H₂ / Pd/C | Excellent | Minimal; potential for catalyst poisoning | Highly Recommended |
| H₂ / Raney Ni | Excellent | Minimal; requires careful handling | Recommended |
| LiAlH₄ | Poor | Reduces both nitrile and amide | Not Recommended [3] |
| NaBH₄ | Unreactive | Does not reduce nitriles under standard conditions | Not Recommended[2] |
| Borane (BH₃•THF) | Good | Can reduce amides under some conditions | Feasible alternative, but requires careful control |
Section 5: Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound synthesis.
References
improving the yield of 4-(Aminomethyl)benzamide synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and improve your final product yield.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy for this compound, focusing on the prevalent route of reducing 4-cyanobenzamide.
Q1: What are the most effective methods for reducing 4-cyanobenzamide to this compound?
A1: The reduction of the nitrile group in 4-cyanobenzamide to a primary amine is a critical transformation that can be achieved through several reliable methods. The two most common and effective approaches are catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This is often the most economical and scalable method for producing primary amines from nitriles.[1] It involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney Nickel and Palladium on Carbon (Pd/C).[1] This method is generally clean, and the byproducts are minimal, simplifying purification. However, it can be susceptible to catalyst poisoning and may require specialized high-pressure equipment.
-
Metal Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[2][3] The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). LiAlH₄ is a very powerful reagent but must be handled with extreme care due to its high reactivity with water and protic solvents. Borane complexes, such as Borane-THF (BH₃-THF), also serve as excellent reagents for reducing nitriles and amides.[4][5][6]
A comparison of common reducing agents is summarized below:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂ / Raney Nickel | H₂ gas (high pressure), polar solvent (e.g., EtOH, MeOH), often with NH₃ | Cost-effective, high atom economy, clean reaction. | Requires specialized pressure equipment, potential for side reactions, catalyst can be pyrophoric. |
| H₂ / Pd/C | H₂ gas (can often be run at lower pressures), polar solvent (e.g., EtOH, EtOAc) | Milder than Raney Ni, good functional group tolerance. | Catalyst is more expensive, susceptible to poisoning by sulfur or halide impurities. |
| LiAlH₄ | Anhydrous ether (THF, Et₂O), 0 °C to reflux | Very powerful and fast, high yields are common. | Highly reactive and dangerous with water, reduces many other functional groups, requires careful quenching. |
| BH₃-THF | Anhydrous THF, 0 °C to reflux | More selective than LiAlH₄, reduces both nitriles and amides.[5] | BH₃-THF can be unstable; unpleasant odor of related borane reagents like BH₃-SMe₂.[4] |
Q2: A major issue in nitrile reductions is the formation of secondary and tertiary amines. How can I suppress these side reactions?
A2: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a well-documented side reaction in nitrile hydrogenation.[1][7] This occurs when the initially formed primary amine attacks the reactive imine intermediate, which is generated during the reduction process.[1]
There are two primary strategies to maximize selectivity for the primary amine:
-
Addition of Ammonia: The most common industrial and laboratory practice is to conduct the hydrogenation in the presence of ammonia (either as a gas or as a solution like NH₄OH).[4] The excess ammonia competes with the primary amine product for the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Use of Acidic Conditions: Performing the hydrogenation in an acidic solvent (e.g., ethanol with a stoichiometric amount of HCl or H₂SO₄) can also be effective. The primary amine product is protonated to form an ammonium salt, which is no longer nucleophilic and cannot react with the imine intermediate.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol provides a robust method for the synthesis of this compound from 4-cyanobenzamide, optimized for high yield and purity.
Protocol 1: Synthesis via Hydrogenation with Raney Nickel and Ammonia
-
Materials:
-
4-Cyanobenzamide (1 eq.)
-
Ethanol (or Methanol), anhydrous
-
Raney Nickel (approx. 10-20% by weight of starting material), aqueous slurry
-
Ammonia solution (e.g., 7N in Methanol) or liquid ammonia
-
Hydrogen gas (H₂)
-
Celite™ (for filtration)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
-
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-cyanobenzamide.
-
Solvent and Catalyst Addition: Add anhydrous ethanol and the ammonia solution. Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry under solvent.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but consult specific literature for your setup).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40-60 °C). The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: The reaction mixture contains a fine catalyst that must be removed carefully. Filter the mixture through a pad of Celite™ under a nitrogen atmosphere. Safety Note: Do not allow the catalyst on the Celite™ pad to dry, as it can ignite upon contact with air. Keep it wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
-
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Problem 1: My reaction is very slow or stalls completely.
-
Possible Cause: Catalyst deactivation or "poisoning". Catalysts like Pd/C are sensitive to impurities, especially sulfur compounds or residual halides from upstream processes.
-
Solution:
-
Purify the Starting Material: Ensure your 4-cyanobenzamide is of high purity. Recrystallization before the reaction can remove potential poisons.
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning and can be more active than standard Pd/C.[8]
-
Increase Catalyst Loading: Increasing the weight percentage of the catalyst can sometimes overcome minor poisoning issues.
-
Problem 2: My final product is contaminated with higher molecular weight impurities.
-
Possible Cause: Formation of secondary and tertiary amines. This is the most common side reaction.
-
Solution:
-
Incorporate Ammonia: As detailed in the FAQ section, adding ammonia to the reaction mixture is the most effective way to suppress the formation of these byproducts by competitively inhibiting the product amine from reacting with the imine intermediate.[4][7]
-
Optimize Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular side reaction that leads to secondary amines.
-
Problem 3: How do I best purify the crude this compound?
-
Possible Cause: The crude product may contain unreacted starting material, catalyst residues, or side products with similar polarity, making purification challenging.
-
Solution:
-
Recrystallization: This is the most effective method for purifying amides. A mixed solvent system, such as ethanol/water or isopropanol/hexanes, often provides excellent results. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Acid/Base Extraction: Before recrystallization, you can perform an aqueous workup. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure amine, which can be filtered or extracted.
-
Reaction Pathway Visualization
This diagram illustrates the primary synthetic transformation from the starting material to the final product.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
4-(Aminomethyl)benzamide solubility issues and solutions
Welcome to the technical support guide for 4-(Aminomethyl)benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you overcome common experimental hurdles, particularly those related to solubility, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its primary solubility characteristics I should be aware of?
A1: this compound is a small molecule inhibitor, structurally related to compounds used in PARP inhibition research, a key pathway in DNA damage repair.[1][2][3] Its structure contains both a basic aminomethyl group and a neutral benzamide group, which dictates its solubility profile.
The primary challenge you will face is its limited solubility in neutral aqueous solutions. The free base form is generally described as being only slightly soluble in water.[4] This is due to the relatively non-polar benzene ring and the uncharged state of the amino group at neutral pH. However, it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5]
Understanding this dual character is the key to success. For most in vitro assays, a high-concentration stock in DMSO is the standard approach. For in vivo or cell culture applications where DMSO concentration must be minimized, leveraging the pH-dependent solubility of the amino group or using a salt form is critical.
Q2: My this compound powder won't dissolve in my phosphate-buffered saline (PBS) at pH 7.4. What am I doing wrong?
A2: This is the most common issue users encounter. The problem isn't your technique, but the inherent chemistry of the molecule at this pH. The aminomethyl group (-CH₂NH₂) is a weak base. At a neutral pH of 7.4, a significant portion of these groups are uncharged (deprotonated), which reduces the molecule's ability to form favorable hydrogen bonds with water, leading to poor solubility.
The Solution: pH Adjustment.
To increase aqueous solubility, you must protonate the aminomethyl group by lowering the pH. By adding a small amount of acid (like HCl), you convert the neutral -NH₂ group into a positively charged ammonium salt (-NH₃⁺). This charged species is significantly more polar and readily interacts with water molecules, dramatically increasing solubility.
Troubleshooting Workflow for Aqueous Solubility:
Below is a decision-making workflow for achieving aqueous solubility.
Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.
Q3: I see a hydrochloride salt version of this compound available. How does this differ from the free base for solution preparation?
A3: The hydrochloride (HCl) salt is the pre-acidified form of the compound.[6] The manufacturer has already performed the acidification step for you, protonating the aminomethyl group to create the ammonium chloride salt.
Key Advantages of the HCl Salt:
-
Enhanced Aqueous Solubility: The HCl salt is significantly more soluble in water and neutral buffers compared to the free base.
-
Convenience: It often dissolves directly in aqueous media without the need for pH adjustment, saving you time and reagents.
Important Consideration: When using the HCl salt, remember that the molecular weight is higher than the free base (186.64 g/mol for HCl salt vs. 150.18 g/mol for free base).[6][7] You must account for this difference when calculating molar concentrations.
Solubility Summary Table:
| Solvent | This compound (Free Base) | This compound HCl (Salt) | Rationale & Best Practices |
| Water (pH 7) | Low / Insoluble | Moderate / Soluble | The salt form is strongly preferred for direct aqueous dissolution. |
| PBS (pH 7.4) | Low / Insoluble | Moderate / Soluble | For the free base, pH must be lowered to ~2-4 to dissolve, then carefully readjusted. |
| DMSO | High (>50 mg/mL) | High (>50 mg/mL) | Excellent solvent for high-concentration stocks of either form.[8] |
| Ethanol | Low | Low | Not a recommended primary solvent for this compound class.[4][9] |
Q4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What caused this, and how can I prevent it?
A4: This is a classic solubility problem known as "crashing out." It occurs when a compound that is highly soluble in a non-polar organic solvent (like DMSO) is rapidly diluted into a polar aqueous environment (like buffer or media) where its solubility is much lower. The DMSO concentration drops so quickly that the compound cannot remain dissolved in the surrounding water and precipitates out as a solid.
Mechanism of Precipitation:
Caption: Diagram showing compound precipitation upon dilution from DMSO to an aqueous buffer.
Solutions to Prevent Precipitation:
-
Lower the Stock Concentration: If your final concentration allows, make a less concentrated DMSO stock (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the solvent change upon dilution.
-
Increase Final DMSO Percentage: Ensure the final concentration of DMSO in your assay is sufficient to aid solubility, but below the tolerance limit for your cells or experiment (typically <0.5%).
-
Use Pluronic F-68 or other Surfactants: For in vivo formulations or sensitive cell lines, adding a small amount of a biocompatible surfactant like Pluronic F-68 (e.g., 0.1%) to the final aqueous solution can help stabilize the compound and prevent precipitation.
-
Prepare an Aqueous Stock: The most robust solution is to avoid the solvent-shift problem entirely. Use the HCl salt or the pH adjustment method described in Q2 to prepare a concentrated aqueous stock solution.
Protocols & Methodologies
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
This protocol is suitable for creating a high-concentration stock for long-term storage and serial dilution into assay plates.
Materials:
-
This compound (Free Base, MW: 150.18 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh out 7.51 mg of this compound powder and place it into a sterile vial.
-
Expert Insight: Using a slightly larger mass (e.g., 15.02 mg for 2 mL) can reduce weighing errors.
-
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex at room temperature for 2-5 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow, but is often not necessary.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Trustworthiness Check: Properly aliquoting is critical for maintaining the stability and concentration of your stock over the lifetime of a project.
-
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution (pH-Adjusted)
This protocol is designed for applications requiring an aqueous solution, such as cell culture treatments where DMSO must be avoided.
Materials:
-
This compound (Free Base, MW: 150.18 g/mol )
-
Sterile, deionized water
-
Sterile 1N HCl and 1N NaOH solutions
-
Sterile conical tube and calibrated pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh Compound: Weigh 15.02 mg of this compound and add it to a 15 mL conical tube.
-
Add Water: Add 8 mL of sterile water to create a slurry. The compound will not dissolve at this stage.
-
Acidify: While vortexing or stirring, add 1N HCl drop-by-drop. Monitor the solution closely. Continue adding drops until all solid material has completely dissolved. The solution should be perfectly clear.
-
Expert Insight: The solution will likely be in the pH range of 2-4 at this point. This highly acidic stock may be usable for some chemical reactions but is not suitable for direct application to biological systems.
-
-
Adjust Volume: Add sterile water to bring the total volume to exactly 10.0 mL. This yields a 10 mM solution.
-
Filter Sterilize: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination or micro-particulates.
-
Storage: Store the aqueous stock at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage. Always check for precipitation after thawing.
References
- 1. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. 4-(Aminomethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Purification of 4-(Aminomethyl)benzamide
Welcome to the technical support center for 4-(Aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. Due to its unique bifunctional nature—possessing both a basic primary amine and a neutral amide—this compound presents specific purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically route-dependent. If synthesized via the reduction of 4-cyanobenzamide, the primary impurities might include unreacted starting material or the corresponding carboxylic acid if hydrolysis occurs. If synthesized from 4-(aminomethyl)benzoic acid, residual starting material is a common impurity.[1][2] Other potential impurities include dimers formed through intermolecular reactions or residual solvents and reagents from the synthesis.
Q2: What is the recommended starting point for purifying crude this compound?
A2: For most common impurities, recrystallization is the most efficient and scalable first approach.[3] The compound's polarity makes it a good candidate for recrystallization from polar solvent systems like ethanol/water or isopropanol. If recrystallization fails to remove a specific impurity or if the material is an oil, flash column chromatography with a modified eluent is the next logical step.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying purity and detecting minor impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities, provided they are present at detectable levels (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[5]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Purification by Technique
This section addresses specific problems you may encounter during common purification procedures.
Recrystallization
Recrystallization is a powerful technique but requires careful solvent selection and execution to be effective.[6][7][8]
Q: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the compound precipitates from the supersaturated solution at a temperature above its melting point in that specific solvent system, or when high impurity levels depress the melting point significantly.
-
Causality: The solution is likely too concentrated, or it is cooling too rapidly. The compound's solubility limit is exceeded while the solution is still too warm for a stable crystal lattice to form.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the concentration slightly.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulate the flask with glass wool or let it cool in a warm water bath. Do not place it directly in an ice bath until it has reached ambient temperature and crystallization has begun.
-
Change Solvent System: Consider using a solvent system with a lower boiling point or one in which the compound is less soluble, requiring a larger volume that can prevent oiling.
-
Q: My recovery yield is very low after recrystallization. How can I improve it?
A: Low recovery is typically due to using an excessive amount of solvent or premature filtration.
-
Causality: The compound has significant solubility in the solvent even at low temperatures. Using too much solvent means a larger amount of your product will remain in the mother liquor.
-
Solutions:
-
Minimize Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions, waiting for it to boil before adding the next.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath (0-4 °C) for at least 30 minutes before filtration to maximize precipitation.
-
Mother Liquor Re-processing: Concentrate the mother liquor by 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.
-
Flash Column Chromatography
Due to the basic aminomethyl group, this compound can exhibit challenging behavior on standard silica gel.
Q: My compound is streaking badly (tailing) on the silica gel column. How do I get sharp bands?
A: Tailing is a classic sign of strong, undesirable interactions between the basic amine group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Causality: The protonated amine adsorbs very strongly to the silica, requiring a highly polar eluent to move it, but this elution is often slow and uneven, resulting in a "tail."
-
Solutions:
-
Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your dichloromethane/methanol or ethyl acetate/hexane mobile phase. This base will preferentially interact with the silanol groups, allowing your compound to elute more symmetrically.
-
Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral alumina or consider using reverse-phase (C18) silica gel with a suitable aqueous/organic mobile phase.
-
Q: I can't elute my compound from the column. What should I do?
A: This indicates that your compound has irreversibly adsorbed to the silica gel, likely due to the strong acid-base interaction mentioned above.
-
Causality: The mobile phase is not polar enough or lacks a basic modifier to displace the strongly bound compound from the acidic stationary phase.
-
Solutions:
-
Increase Polarity Drastically: Prepare a highly polar, basic mobile phase. A solution of 5-10% methanol in dichloromethane containing 1-2% ammonium hydroxide is often effective at eluting strongly basic compounds.
-
Pre-treat the Silica: Before your next attempt, consider preparing a slurry of the silica gel in your starting eluent that already contains the basic modifier. This ensures the stationary phase is "deactivated" before you load your compound.
-
Data & Visualization
Purification Workflow Decision Tree
This diagram outlines a logical progression for purifying crude this compound.
Caption: Decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
This diagram illustrates the chemical principle behind purification via acid-base extraction.
Caption: Workflow for purification by acid-base extraction.
Solvent Selection Guide for Recrystallization
The choice of solvent is the most critical parameter for successful recrystallization.[3][9]
| Solvent System | Suitability | Typical Ratio (v/v) | Notes |
| Ethanol / Water | Excellent. Ethanol dissolves the compound well when hot, and water acts as an anti-solvent to induce crystallization upon cooling. | 1:1 to 4:1 | Dissolve in the minimum amount of boiling ethanol, then add hot water dropwise until the solution becomes faintly turbid. Re-clarify with a drop of ethanol and cool.[7] |
| Isopropanol | Good. A single-solvent system that often provides good crystal quality. | N/A | Slower evaporation rate than ethanol, which can be beneficial for growing larger crystals. |
| Acetonitrile | Fair. Can be effective, but solubility may be high even at room temperature, potentially reducing yield. | N/A | Ensure slow cooling to prevent premature crashing out of the solution. |
| Methanol | Use with Caution. High solubility often leads to poor recovery unless used with an anti-solvent. | N/A | Can be used in combination with a less polar solvent like diethyl ether via vapor diffusion for growing high-quality crystals. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar and 5 mL of ethanol.
-
Heating: Heat the mixture on a hotplate with stirring until it reaches a gentle boil. If the solid has not fully dissolved, add more ethanol in 0.5 mL portions until a clear solution is obtained. Use the minimum amount of solvent necessary.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Flash Column Chromatography
-
Prepare the Eluent: Prepare a mobile phase of 95:4:1 Dichloromethane:Methanol:Triethylamine (v/v/v).
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent. Ensure the column is packed evenly without air bubbles.
-
Load the Sample: Dissolve the crude compound (e.g., 200 mg) in a minimal amount of the eluent (or just dichloromethane). Alternatively, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the prepared mobile phase, collecting fractions.
-
Monitor the Column: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvents.
References
- 1. 4-(Aminomethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.unite.edu.mk [eprints.unite.edu.mk]
Technical Support Center: Stability of 4-(Aminomethyl)benzamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(Aminomethyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various solvents and under different stress conditions. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the intrinsic stability of this compound, focusing on its chemical properties and behavior in solution.
Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?
A1: this compound possesses two primary functional groups susceptible to degradation: a primary benzamide and a primary benzylic amine.
-
Amide Hydrolysis: The benzamide group is the most significant liability. It can undergo hydrolysis under both acidic and basic conditions to yield 4-(aminomethyl)benzoic acid and ammonia.[1][2] In strongly acidic media, the reaction involves protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1][5]
-
Oxidative Degradation: The primary aminomethyl group is susceptible to oxidation. Oxidative stress, potentially initiated by dissolved oxygen, metal ions, or oxidizing agents, can lead to the formation of various degradation products, including aldehydes and carboxylic acids.[6][7]
-
Photodegradation: As an aromatic compound, this compound can absorb UV light, which may lead to photolytic degradation.[8] Aromatic amides can undergo reactions like a photo-Fries rearrangement, although the specific pathway for this molecule would require experimental confirmation.[9]
-
Thermal Degradation: At elevated temperatures, thermal degradation can occur, which may involve complex reaction pathways including polymerization or decomposition.[10][11][12]
Q2: How does solvent choice impact the stability of this compound?
A2: The choice of solvent is critical as it can directly participate in degradation reactions and influence reaction rates.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as nucleophiles and proton sources, directly facilitating the hydrolysis of the amide bond. Water is the primary reactant in hydrolysis.[1][3] Therefore, long-term storage in aqueous or alcoholic solutions, especially at non-neutral pH, is expected to result in degradation.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for stock solutions due to their inability to directly participate in hydrolysis. Many aromatic polyamides show good solubility and thermal stability in these solvents.[13][14][15] However, it is crucial to use high-purity, anhydrous grades, as residual water can still lead to slow hydrolysis over time.
-
Solvent Polarity Effects: Solvent polarity can influence the rates of certain degradation pathways. For instance, studies on other aromatic amides have shown that the quantum yield of photodegradation can decrease as solvent polarity increases, suggesting that the environment can affect the stability of excited states.[9]
Q3: What is the expected impact of pH on the stability of this compound in aqueous solutions?
A3: The pH of the aqueous medium is arguably the most critical factor governing the stability of this molecule. A classic pH-rate profile for amide-containing drugs typically shows a "U" shape, with the greatest stability observed in the neutral pH range (approximately pH 5-7) and accelerated degradation under both acidic and basic conditions.
-
Acidic Conditions (pH < 4): Acid catalysis significantly accelerates the rate of amide hydrolysis.[3][4]
-
Basic Conditions (pH > 8): Base-mediated hydrolysis is also a rapid degradation pathway for amides.[1][5]
-
Solubility Considerations: The aminomethyl group will be protonated at acidic pH (forming -NH3+), and the molecule will exist as a salt. This can affect solubility. The related compound, 4-(aminomethyl)benzoic acid, exists as a zwitterion and has low solubility in many organic solvents but dissolves in acidic or basic aqueous solutions.[16] While this compound is not zwitterionic, pH-dependent solubility changes should be anticipated.
Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in the HPLC chromatogram of a freshly prepared solution. | 1. Contamination from solvent, glassware, or the HPLC system. 2. Presence of synthesis-related impurities in the starting material. 3. On-column degradation of the analyte. | 1. System Check: Inject a blank (diluent only) to rule out system contamination. Use fresh, HPLC-grade solvents.[17] 2. Purity Analysis: Obtain a certificate of analysis for your compound lot. If possible, use an orthogonal analytical technique like LC-MS to identify the impurities.[18] 3. Method Optimization: Modify HPLC conditions. Try a different pH for the mobile phase or a lower column temperature. |
| The compound shows poor solubility in the chosen solvent. | 1. Incorrect solvent selection for the compound's polarity. 2. The compound may be a different salt form than expected. 3. For aqueous solutions, the pH may be at the isoelectric point where solubility is minimal. | 1. Solvent Screening: Test solubility in a range of solvents of varying polarity (e.g., water, methanol, acetonitrile, DMSO).[19] 2. pH Adjustment: For aqueous solutions, try adjusting the pH. Acidifying the solution (e.g., with HCl) will protonate the amine, forming a more soluble salt. 3. Consult Literature: For similar molecules like 4-(aminomethyl)benzoic acid, acidification is often required to dissolve it in polar solvents like methanol.[16] |
| No significant degradation is observed during forced degradation (stress testing). | 1. The stress conditions (concentration, duration, temperature) were not harsh enough. 2. The molecule is intrinsically highly stable under the tested conditions. | 1. Intensify Stress Conditions: The goal of forced degradation is to achieve 5-20% degradation to prove the method is stability-indicating.[17] Increase the stressor concentration (e.g., from 0.1 N to 1 N HCl), extend the exposure time, or increase the temperature.[20] 2. Confirm Method Specificity: If the molecule is genuinely stable, you must still demonstrate the analytical method's specificity. This can be done by spiking the sample with known, synthesized potential degradants (e.g., 4-(aminomethyl)benzoic acid) to prove they can be separated from the parent peak. |
| The mass balance in the stability study is poor (sum of parent and degradants is <95%). | 1. Formation of non-chromophoric degradants not detected by UV. 2. Degradants are not eluting from the HPLC column. 3. Formation of volatile degradants. | 1. Use Universal Detection: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) alongside the UV detector to search for degradants that lack a strong UV chromophore.[18][21] 2. Modify HPLC Method: Implement a harsh column wash step with a strong solvent at the end of each run to check for strongly retained species. 3. Headspace GC: If volatile products like ammonia are expected (from hydrolysis), consider using headspace gas chromatography for their detection. |
Key Experimental Protocols
To ensure robust and reproducible data, we provide the following validated starting protocols. Researchers should adapt these based on their specific equipment and experimental goals.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method, in line with ICH guidelines.[17][20][22]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. This diluent generally provides good initial solubility and compatibility with reverse-phase HPLC.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 10% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Use the stock solution diluted 1:1 with the diluent. Incubate at 80°C, protected from light.
-
Control Sample: Use the stock solution diluted 1:1 with the diluent. Keep at 4°C, protected from light.
3. Time Points and Quenching:
-
Withdraw aliquots at predefined time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.
4. Photostability Testing (per ICH Q1B): [8]
-
Expose the solid compound and a solution (e.g., 100 µg/mL in water) to a controlled light source.
-
The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be protected from light (dark control) to assess the contribution of thermal degradation.
Protocol 2: Stability-Indicating HPLC Method
This method provides a starting point for resolving this compound from its primary hydrolytic degradant, 4-(aminomethyl)benzoic acid.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 15.0 50 17.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Rationale: The acidic mobile phase (TFA) ensures the protonation of the primary amine, leading to sharp, symmetrical peak shapes on a C18 column. The gradient elution is designed to separate the more polar degradant (4-(aminomethyl)benzoic acid) from the parent compound.
Visualized Workflows and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key degradation pathways and a standard experimental workflow.
Caption: Key degradation pathways for this compound.
Caption: Standard workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. geocities.ws [geocities.ws]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 7. Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Amine Thermal Degradation [bre.com]
- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, luminescence and electrochromism of aromatic poly(amine–amide)s with pendent triphenylamine moieties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Cell Permeability of 4-(Aminomethyl)benzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding strategies to enhance the cell permeability of 4-(Aminomethyl)benzamide derivatives. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains the causality behind experimental choices, ensuring you can design and interpret your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits poor cell permeability. What are the likely structural reasons for this?
A1: The this compound scaffold, while a versatile starting point for many therapeutic agents, possesses inherent physicochemical properties that can limit its ability to passively diffuse across the lipid bilayer of cell membranes. The primary culprits are typically:
-
High Polarity and Hydrogen Bonding Capacity: The core structure contains a primary amine (-NH2) and a primary amide (-CONH2), both of which are excellent hydrogen bond donors (HBDs) and acceptors (HBAs). For a molecule to cross the lipid membrane, it must first shed its hydration shell (desolvation), a process that is energetically costly for polar molecules with many hydrogen bonds to water.[1][2]
-
Ionization at Physiological pH: The aminomethyl group is basic and will be protonated (positively charged) at a physiological pH of 7.4. Charged species have extremely low passive permeability across the nonpolar lipid membrane.[3][4]
-
Low Lipophilicity: The combination of polar functional groups often results in a low octanol-water partition coefficient (logP) or distribution coefficient (logD), indicating a preference for aqueous environments over lipid ones.[5][6] While increasing lipophilicity can improve permeability, it's a delicate balance, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[7][8][9]
Q2: What are the primary chemical modification strategies I can use to improve the permeability of my compound?
A2: Several validated strategies can be employed to structurally modify your derivative to enhance its permeability. These approaches focus on transiently or permanently altering the physicochemical properties identified in Q1.
1. The Prodrug Approach
A prodrug is an inactive or less active compound that is converted into the active parent drug within the body through enzymatic or chemical processes.[10][11] This is a highly effective strategy for masking the polar functional groups that hinder permeability.
-
Mechanism: By masking the polar aminomethyl and/or benzamide groups with more lipophilic promoieties, you can significantly increase the compound's overall lipophilicity, facilitating its passage across the cell membrane.[12][13][14] Once inside the cell, cellular enzymes (e.g., esterases, amidases) cleave off the promoiety to release the active drug.[10][15]
-
Common Promoieties:
-
For the Amine Group: Form N-acyl, N-acyloxyalkyl, or carbamate derivatives.
-
For the Amide Group: This is more challenging, but N-alkylation or creating N-acyloxyalkyl derivatives can be explored.
-
References
- 1. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. Lipophilicity and its relationship with passive drug permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 14. tandfonline.com [tandfonline.com]
- 15. biopatrika.com [biopatrika.com]
Technical Support Center: Overcoming Resistance to 4-(Aminomethyl)benzamide Analogs in Cancer Cells
Introduction
Welcome to the technical support center for researchers utilizing 4-(aminomethyl)benzamide analogs in oncology research. This guide is designed to provide in-depth troubleshooting strategies and address common experimental challenges encountered when studying drug resistance. The this compound scaffold is a cornerstone for a potent class of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] These agents function by inducing synthetic lethality in cancer cells with deficiencies in the Homologous Recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[2][3]
The primary mechanism involves inhibiting PARP's catalytic activity and, perhaps more importantly, "trapping" the PARP enzyme on DNA at the site of single-strand breaks (SSBs).[2][4] These trapped complexes are converted into cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, the inability to repair these DSBs leads to genomic instability and cell death.[5] However, the emergence of resistance is a significant clinical and preclinical challenge, limiting the long-term efficacy of these promising agents.[6][7] This document provides a structured framework for identifying and investigating the mechanisms behind acquired resistance to this compound PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of action for this compound analogs as PARP inhibitors?
A1: These analogs act as competitive inhibitors, binding to the NAD+ binding site within the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[1][8] This binding accomplishes two things:
-
Catalytic Inhibition: It prevents PARP from synthesizing poly (ADP-ribose) (PAR) chains, a critical step in recruiting other DNA repair factors to the site of a single-strand break (SSB).[9]
-
PARP Trapping: The inhibitor stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA. This trapped complex is a significant steric hindrance that, when encountered by a replication fork, leads to the fork's collapse and the formation of a highly toxic double-strand break (DSB).[2][10]
In cancer cells with a compromised Homologous Recombination (HR) pathway (e.g., BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death through a process called synthetic lethality.[3]
Q2: My cancer cell line, initially sensitive to my this compound analog, is now showing resistance. What are the most common biological mechanisms I should investigate?
A2: Acquired resistance to PARP inhibitors is multifactorial. The most frequently observed mechanisms, which you should investigate systematically, are:
-
Restoration of Homologous Recombination (HR): This is a primary escape mechanism. It can occur through secondary or "reversion" mutations in BRCA1/2 that restore the protein's reading frame and function.[6][11] Another key mechanism is the loss of proteins that suppress HR in a BRCA-deficient background, such as 53BP1.[8][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, can actively pump the inhibitor out of the cell.[13] This reduces the intracellular drug concentration to sub-therapeutic levels.[6][14]
-
Alterations in the PARP1 Protein: While less common, mutations in the PARP1 gene can reduce the inhibitor's binding affinity or decrease the trapping efficiency of the PARP1-DNA complex.[6][12]
-
Replication Fork Protection: Some cancer cells develop mechanisms to stabilize and protect stalled replication forks from degradation, preventing the formation of DSBs even when PARP is trapped.[6][13]
The following diagram illustrates the primary resistance pathways to consider.
Caption: Key Mechanisms of Resistance to PARP Inhibitors.
Troubleshooting Guides
This section provides a systematic, issue-driven approach to diagnosing resistance in your cell lines.
Issue 1: A progressive increase in the IC50 value of my this compound analog is observed in a long-term treated cell line.
This is the classic hallmark of acquired resistance. The goal is to systematically determine the underlying cause. Follow this workflow to dissect the mechanism.
Caption: Systematic workflow for diagnosing PARP inhibitor resistance.
Troubleshooting Step-by-Step:
Step 1: Confirm the Resistance Phenotype and Rule Out Compound Instability.
-
Action: Re-evaluate the IC50 of your analog in both the parental (sensitive) and the suspected resistant cell line in parallel. Use a robust cell viability assay like CellTiter-Glo®.[14]
-
Rationale: This confirms the shift in sensitivity is a biological phenomenon of the cell line and not due to experimental variability or degradation of the compound stock.
-
Expert Tip: Always use an early-passage aliquot of the parental cell line as your control. Genetic drift can occur in continuous culture, altering sensitivity.
Step 2: Investigate Increased Drug Efflux.
-
Symptom: The resistant cells show broad cross-resistance to other structurally unrelated chemotherapy agents.
-
Action A (Protein Expression): Perform a Western Blot on lysates from parental and resistant cells using an antibody against P-glycoprotein (P-gp/MDR1/ABCB1).
-
Action B (Functional Test): To confirm that the upregulated P-gp is functional, perform a resensitization experiment. Co-incubate the resistant cells with your this compound analog and a known P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
Rationale: If increased efflux is the primary resistance mechanism, inhibiting the pump will restore the intracellular concentration of your analog and re-sensitize the cells.[6] A leftward shift in the IC50 curve upon co-treatment confirms this mechanism.
-
Step 3: Assess for Restoration of Homologous Recombination.
-
Symptom: Resistance is specific to the PARP inhibitor and possibly platinum-based agents, but not to other drug classes.
-
Action A (Protein Markers): Use Western Blot to assess key HR proteins.
-
Check for BRCA1/2 restoration: If your model has a known BRCA1/2 mutation, check if full-length protein expression has been restored in the resistant line.
-
Check RAD51 levels: RAD51 is essential for strand invasion in HR. Its upregulation is a functional marker of a competent HR pathway.[12]
-
Check 53BP1 levels: Loss of 53BP1 expression can partially restore HR activity in BRCA1-mutant cells and is a known resistance mechanism.[8][12]
-
-
Action B (Functional Assay): Perform a RAD51 foci formation assay. Treat parental and resistant cells with a DNA damaging agent (e.g., mitomycin C or irradiation) and then stain for RAD51 by immunofluorescence.
-
Rationale: The formation of nuclear RAD51 foci indicates the recruitment of RAD51 to DSBs and an active HR repair process.[12] If the resistant cells form RAD51 foci while the parental cells do not, this is strong evidence of restored HR function.
-
-
Action C (Genomic Analysis): If you suspect a reversion mutation, perform targeted sequencing of the BRCA1 or BRCA2 gene in the resistant cell line.
-
Rationale: This is the definitive method to identify secondary mutations that restore the open reading frame of the gene.[6]
-
Issue 2: My this compound analog shows lower than expected efficacy even in a known HR-deficient cell line.
-
Possible Cause 1: Poor Cell Penetration or High Efflux Baseline.
-
Action: Measure the intracellular concentration of your compound using LC-MS/MS. Compare this to the IC50 value derived from cell-free enzymatic assays.
-
Rationale: A large discrepancy suggests that the compound is not reaching its target effectively. Some cell lines have high intrinsic expression of efflux pumps.
-
-
Possible Cause 2: Off-Target Effects.
-
Action: Validate that cell death is occurring through the intended mechanism. Perform a cell-based PARylation assay to confirm that your compound is inhibiting PARP activity at the concentrations used in your viability assays.[15]
-
Rationale: At high concentrations, some small molecules can induce cytotoxicity through off-target effects unrelated to their primary mechanism.[16][17] Confirming on-target engagement (PARP inhibition) is crucial.
-
-
Possible Cause 3: Incorrect Assumption of HR Deficiency.
-
Action: Functionally validate the HR status of your cell line using a RAD51 foci formation assay or by assessing sensitivity to platinum agents.
-
Rationale: Cell line annotations can sometimes be inaccurate. A functional confirmation of the HR-deficient phenotype is a critical baseline experiment.
-
Data Summary Table
The following table summarizes the expected outcomes from key troubleshooting experiments and their interpretations.
| Observed Phenomenon | Potential Mechanism | Key Experimental Evidence | Interpretation |
| Increased IC50 to PARPi and other drugs | Increased Drug Efflux | Western Blot: ↑ P-glycoprotein (MDR1)[13] Functional: IC50 decreases with P-gp inhibitor[6] | The cell is actively removing the drug, preventing it from reaching its target. |
| Increased IC50 specific to PARPi / Platinum | HR Restoration | Western Blot: ↑ RAD51, ↓ 53BP1, or restored BRCA1[8][12] IF: RAD51 foci form post-damage[12] Sequencing: BRCA1/2 reversion mutation found[6] | The cell has regained the ability to repair DSBs via homologous recombination, bypassing synthetic lethality. |
| No PAR inhibition in cell-based assay | PARP1 Alteration / Low intracellular concentration | Sequencing: Mutation in PARP1 catalytic domain[18] LC-MS/MS: Low intracellular drug levels | The drug cannot bind its target, or is not present at a high enough concentration to be effective. |
| PAR is inhibited, but cells survive | Replication Fork Protection / Other bypass pathways | Advanced Analysis: DNA fiber assays to measure fork speed and degradation. | The cell has developed mechanisms downstream of PARP trapping to prevent the formation of lethal DSBs.[6][13] |
Key Experimental Protocols
Protocol 1: Western Blot for Resistance Markers
This protocol is adapted from standard laboratory procedures.[14]
-
Cell Lysis: Culture parental and resistant cells to ~80-90% confluency. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-15% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Recommended Antibodies: anti-P-glycoprotein (1:1000), anti-RAD51 (1:1000), anti-53BP1 (1:1000), anti-BRCA1 (1:500), anti-PARP1 (1:1000), anti-β-Actin (1:5000, as a loading control).
-
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 2: Cell-Based PARP Activity Assay (PAR-ylation Assay)
This protocol allows for the confirmation of target engagement in a cellular context.[15]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of your this compound analog for 1-2 hours. Include a no-drug control.
-
Induce DNA Damage: Induce acute DNA damage to stimulate PARP activity. A common method is to treat with 1 mM H₂O₂ for 15 minutes.
-
Cell Lysis & Detection: Immediately lyse the cells and detect the levels of poly (ADP-ribose) (PAR) using a commercially available ELISA kit or by Western Blot using an anti-PAR antibody.
-
Data Analysis: In control cells, H₂O₂ treatment should lead to a strong PAR signal. In cells pre-treated with an effective PARP inhibitor, this signal should be significantly blunted. Plot the PAR signal against the inhibitor concentration to determine an in-cell IC50 for PARP inhibition.[15]
References
- 1. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PARP inhibitors for cancer therapy]. | Semantic Scholar [semanticscholar.org]
- 6. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Resistance to PARP Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 10. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 13. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib | MDPI [mdpi.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
Technical Support Center: Crystallization of 4-(Aminomethyl)benzamide
Welcome to the technical support guide for the crystallization of 4-(aminomethyl)benzamide. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into obtaining high-quality crystals of this compound. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your crystallization experiments. Each answer provides a diagnosis of the problem and a series of actionable solutions grounded in chemical principles.
Q1: My this compound is not crystallizing, and the solution remains clear. What should I do?
A1: A clear, non-crystallizing solution indicates one of two primary issues: the solution is undersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).
Causality & Explanation: Crystallization occurs from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. If the solution is undersaturated, there is no thermodynamic driving force for crystal formation. Even in a supersaturated state, crystallization may not occur if the energy barrier for forming a stable nucleus is too high.
Step-by-Step Solutions:
-
Induce Nucleation: The first step is to overcome the kinetic barrier.
-
Scratching: Gently scratch the inside surface of the glass vessel below the solution level with a glass rod. The microscopic imperfections created on the glass surface can act as nucleation sites, lowering the energy barrier for crystal formation.[1][2]
-
Seeding: If you have a previously obtained crystal of this compound, add a tiny amount (a "seed crystal") to the solution. This provides a pre-existing template for further crystal growth.[3][4]
-
-
Increase Supersaturation: If nucleation induction fails, your solution is likely undersaturated.
-
Slow Evaporation: Cover the vessel with parafilm and poke a few small holes in it. This allows the solvent to evaporate slowly, gradually increasing the concentration of the compound until it reaches supersaturation.[1][5] The rate of evaporation can be controlled by the number and size of the holes.[1]
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can slowly add a miscible "anti-solvent" (one in which it is poorly soluble). This reduces the overall solubility of the compound in the mixed solvent system, driving it towards crystallization. This must be done dropwise and with gentle stirring to avoid crashing out the product as an amorphous solid.
-
Q2: My compound is separating as an oily liquid instead of solid crystals. How can I resolve this "oiling out"?
A2: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a compound separates from solution as a liquid phase rather than a solid crystalline lattice.[6] This is detrimental to purification because impurities tend to be more soluble in the oil phase than in the solvent, leading to an impure final product.[7][8]
Causality & Explanation: Oiling out typically happens for two main reasons:
-
High Supersaturation/Rapid Cooling: The solution becomes supersaturated too quickly, and the system separates into two liquid phases (solute-rich and solvent-rich) before the molecules have time to organize into an ordered crystal lattice.[4][6]
-
Melting Point Depression: The melting point of your compound is significantly lowered by the presence of impurities. The solution becomes supersaturated at a temperature that is above this depressed melting point, causing the compound to separate as a molten liquid.[6][7]
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Once it is a clear solution again, add a small amount of additional hot solvent (10-20% more) to reduce the level of supersaturation.[1][7]
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After re-dissolving, allow the flask to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature overnight.[3][6]
-
Change the Solvent System: If the problem persists, the solvent may be the issue. Choose a solvent in which the compound is slightly less soluble at high temperatures, or one with a lower boiling point.[6] Using a solvent/anti-solvent system can also prevent oiling out.
-
Remove Impurities: If impurities are suspected to be the cause, consider purifying the material before crystallization. This can be done by passing a solution of the compound through a short plug of silica gel or by treating the hot solution with activated charcoal to adsorb colored impurities before hot filtration.[3][7]
Caption: Troubleshooting workflow for common crystallization issues.
Q3: My crystallization yields a fine powder, not single crystals suitable for X-ray diffraction. How can I grow larger crystals?
A3: The formation of a fine powder indicates that the rate of nucleation is much faster than the rate of crystal growth.[1] To obtain larger crystals, you need to create conditions that favor growth over the formation of new nuclei.
Causality & Explanation: Crystal formation is a two-step process: nucleation (formation of new crystal seeds) and growth (deposition of molecules onto existing seeds). When a solution is highly supersaturated, the energy barrier for nucleation is low, leading to the rapid formation of many tiny crystals. To get large crystals, you need to maintain the solution in a "metastable zone"—a region of slight supersaturation where new nucleation is unlikely, but growth on existing crystals can still occur.
Step-by-Step Solutions:
-
Reduce the Level of Supersaturation: This is the most critical factor. Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This ensures that as the solution cools, it enters the metastable zone more slowly, giving crystals more time to grow.[7]
-
Slow Down the Crystallization Process:
-
Slower Cooling/Evaporation: As mentioned previously, insulating the flask or reducing the number of holes in the parafilm cover will slow down the process and promote the growth of larger crystals.[1]
-
Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. It allows for a very slow and controlled increase in supersaturation, which is ideal for limiting nucleation and promoting growth.[1][2] (See protocol in Part 2).
-
-
Minimize Disturbances: Keep the crystallization vessel in a location free from vibrations and significant temperature fluctuations, as these can trigger secondary nucleation events.[1]
Q4: I have obtained crystals, but they seem to be of a different form (polymorph) than expected. What should I do?
A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon.[9][10] The specific polymorph obtained can be influenced by various factors including the solvent, temperature, cooling rate, and the presence of impurities. Benzamide itself is a well-known polymorphic compound.[11][12][13]
Causality & Explanation: Different polymorphs have different crystal lattice arrangements and, consequently, different stabilities. The crystallization process can yield either the most thermodynamically stable form or a less stable (metastable) form, depending on the kinetics of nucleation and growth under the specific experimental conditions. For example, impurities can sometimes stabilize a metastable polymorph that would otherwise be difficult to isolate.[9]
Step-by-Step Solutions:
-
Characterize the Form: First, confirm that you have a different polymorph using analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Infrared (IR) spectroscopy.
-
Vary the Solvent: The solvent has a profound effect on which polymorph crystallizes. Repeat the crystallization using solvents of different polarity and hydrogen-bonding capability (e.g., switch from an alcohol to an ester or an aprotic solvent).[14]
-
Control Temperature and Saturation: Try crystallizing at different temperatures or by using a different method (e.g., slow cooling vs. slow evaporation), as this can alter the relative nucleation rates of the different polymorphs.
-
Investigate Impurities: The presence of even small amounts of impurities can direct the crystallization towards a specific polymorph.[9] If you are trying to obtain a specific known form, ensure your starting material is of the highest purity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for crystallizing this compound?
A1: The ideal solvent should dissolve this compound moderately at high temperatures and poorly at low temperatures. Given its structure—containing both a polar amide and a basic aminomethyl group—polar, hydrogen-bonding solvents are excellent starting points.[5][15]
Based on solubility data for the parent compound, benzamide, and general principles for amine-containing molecules, the following solvents are recommended for initial screening.[16][17][18][19]
| Solvent Class | Recommended Solvents | Rationale & Characteristics |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | Good H-bonding capability interacts well with the amide and amine groups. Ethanol often provides a good balance of solubility at high and low temperatures.[20] Water is a potential anti-solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Can be effective, especially in mixed solvent systems. Acetone and ethyl acetate are common choices.[16] Acetonitrile has lower solubility for benzamides.[17] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | Using a solvent/anti-solvent pair provides excellent control over the supersaturation level. The anti-solvent (e.g., water, hexane) should be miscible with the primary solvent but should not dissolve the compound.[3] |
Q2: What are the most reliable crystallization methods for this compound?
A2: Three primary methods are recommended, each offering a different level of control over the crystallization process.
Protocol 1: Slow Cooling Crystallization
This method is effective when the compound's solubility shows a strong dependence on temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).[21]
-
Heating: Gently heat the mixture while stirring until a clear solution is obtained.[1]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To further promote crystallization, the flask can then be placed in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and air-dry.[4]
Protocol 2: Slow Evaporation
This is a simple and widely used method, ideal for compounds that are highly soluble at room temperature.[5]
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., ethanol or acetone) at room temperature to create a solution that is close to, but not fully, saturated.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate impurities that could act as unwanted nucleation sites.[1]
-
Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle.[1]
-
Incubation: Place the vial in a vibration-free location and monitor for crystal growth over several days.[1]
Protocol 3: Vapor Diffusion (Liquid-Liquid)
This method is excellent for growing high-quality single crystals when only small amounts of material are available, as it provides very slow and controlled crystal growth.[1][2]
-
Inner Vial: Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., ethanol). Place this small, open vial inside a larger jar or beaker.
-
Outer Jar: Add a larger volume of a "anti-solvent" in which the compound is insoluble (e.g., hexane or water) to the outer jar. The level of the anti-solvent should be below the top of the inner vial.
-
Sealing and Diffusion: Seal the outer jar tightly. Over time, the volatile solvent from the inner vial will slowly diffuse out while the vapor from the anti-solvent diffuses in. This gradual change in solvent composition slowly reduces the compound's solubility, leading to the growth of high-quality crystals.[1]
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the crystallization medium is a critical parameter that can dramatically affect the solubility and crystal habit of this compound due to its amphoteric nature.[22] The molecule contains a basic aminomethyl group (-CH₂NH₂) and a weakly acidic amide group (-CONH₂), though the aminomethyl group is the primary site of protonation.
Causality & Explanation: Like an amino acid, this compound can exist in different ionization states depending on the pH of the solution:
-
Acidic pH (Low pH): The aminomethyl group will be protonated (-CH₂NH₃⁺). This cationic form is generally much more soluble in polar solvents like water due to the charge.[23]
-
Neutral pH: The molecule may exist as a zwitterion, with a protonated aminomethyl group (-CH₂NH₃⁺) and a deprotonated carboxylate group if it were a carboxylic acid. For an amide, it will exist predominantly as a neutral species, but its solubility is typically at a minimum near its isoelectric point (pI).[24][25]
-
Basic pH (High pH): The molecule will be in its neutral, free-base form (-CH₂NH₂). Solubility in this state will depend heavily on the solvent.
Controlling the pH allows you to precisely manipulate the solubility, which is the key to controlling crystallization.[26][27] By adjusting the pH to a value where the compound is sparingly soluble, you can effectively induce crystallization.
Caption: Relationship between pH, molecular charge, and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polymorphism in benzamide | Department of Chemistry [chem.web.ox.ac.uk]
- 14. Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Making sure you're not a bot! [mostwiedzy.pl]
- 20. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research.manchester.ac.uk [research.manchester.ac.uk]
optimizing storage conditions for 4-(Aminomethyl)benzamide to prevent degradation
Welcome to the technical support center for 4-(Aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing storage conditions to prevent degradation. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction: Understanding the Instability of this compound
This compound is a bifunctional molecule containing a primary benzylic amine and a benzamide moiety. This structure, while useful in various synthetic applications, presents inherent stability challenges. The primary amine is susceptible to oxidation, while the amide bond is prone to hydrolysis under both acidic and basic conditions. Understanding these degradation pathways is critical for maintaining the compound's integrity and ensuring experimental reproducibility.
Core Degradation Pathways
Two primary chemical reactions are responsible for the degradation of this compound:
-
Hydrolysis: The amide functional group can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 4-(aminomethyl)benzoic acid and ammonia.[1][2][3] This process breaks the C-N bond within the amide.[2]
-
Oxidation: The primary aminomethyl group is susceptible to oxidation.[4][5][6] Atmospheric oxygen or other oxidizing agents can lead to the formation of various byproducts, including the corresponding aldehyde, carboxylic acid, or nitrile.[4][7] Such reactions can be complex and may result in discoloration of the material.
The following diagram illustrates these primary degradation routes:
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses common problems encountered when working with this compound, providing a logical workflow for diagnosis and resolution.
Issue 1: The solid material has changed color (e.g., yellowing or browning).
-
Question: My white, solid this compound has developed a yellow or brown tint. What happened, and can I still use it?
-
Answer:
-
Probable Cause: Discoloration is a common indicator of oxidation of the primary amine group.[4][6] This is often accelerated by exposure to air (oxygen) and light. The purity of your material is likely compromised.
-
Immediate Action:
-
Cease using the discolored material for any sensitive applications where purity is critical.
-
Verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, to identify and quantify the impurities.
-
-
Corrective Measures & Prevention:
-
Storage: Always store solid this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[8]
-
Light Protection: Use amber vials or store containers in the dark to prevent photolytic degradation.[8]
-
Temperature Control: Store at a reduced temperature as recommended. For long-term storage, freezer conditions (-20°C) are often advised.[8]
-
-
Issue 2: Poor solubility or unexpected precipitation in solution.
-
Question: I've prepared a solution of this compound, but I'm observing a precipitate or the compound isn't dissolving as expected. What could be the cause?
-
Answer:
-
Probable Cause: This could be due to several factors:
-
Degradation: The degradation products, such as 4-(aminomethyl)benzoic acid from hydrolysis, may have different solubility profiles than the parent compound.
-
pH Shift: The pH of your solution may be affecting the ionization state and, consequently, the solubility of the compound.[9][10]
-
Solvent Choice: The compound has limited solubility in certain solvents. It is slightly soluble in water and insoluble in ethanol, benzene, and chloroform.[11][12]
-
-
Immediate Action:
-
Do not use the solution if unexpected precipitation has occurred.
-
Measure the pH of the solution. The presence of acidic or basic impurities can alter the expected pH.
-
-
Corrective Measures & Prevention:
-
Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMSO and DMF are generally good choices for benzamide derivatives.[13]
-
pH Control: If using aqueous solutions, buffer the solution to a pH that ensures the stability and solubility of the compound. Near-neutral pH is generally preferable to avoid acid- or base-catalyzed hydrolysis.[9]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible. If storage of solutions is necessary, store them at a low temperature (2-8°C or -20°C) for a limited time and re-evaluate their purity before use.
-
-
Issue 3: Inconsistent or poor results in my downstream application (e.g., synthesis, biological assay).
-
Question: My experiments involving this compound are giving inconsistent or low yields. Could the quality of my starting material be the issue?
-
Answer:
-
Probable Cause: Yes, this is a strong possibility. The presence of degradation products can interfere with your reaction or assay. For example, if the primary amine is a key reactive site, its oxidation to other functional groups will reduce the effective concentration of your starting material and introduce impurities.[14]
-
Diagnostic Workflow: The following diagram outlines a systematic approach to troubleshooting this issue.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for solid this compound?
-
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature, preferably in a freezer at -20°C.[8]
-
-
Q2: How should I store solutions of this compound?
-
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, filter-sterilize the solution and store it in a tightly capped vial at 2-8°C or -20°C, protected from light. The stability in solution is solvent and pH-dependent, so storage time should be minimized.
-
-
Q3: My this compound is the hydrochloride salt. Are the storage conditions different?
-
A3: The hydrochloride salt is generally more stable against oxidation due to the protonation of the primary amine. However, it may be more hygroscopic. Therefore, storage in a desiccator or dry environment is crucial. The potential for hydrolysis, especially in non-anhydrous solvents or humid conditions, remains a concern. The general principles of protection from light and temperature control still apply.
-
-
Q4: Can I purify this compound that has started to degrade?
-
A4: Purification may be possible through recrystallization or column chromatography, depending on the nature of the impurities. However, this requires analytical characterization to identify the impurities and develop an appropriate purification protocol. For most applications, it is more reliable and cost-effective to purchase a new, high-purity batch of the compound.
-
-
Q5: What are the key signs of degradation to watch for?
-
A5: The primary signs are a change in physical appearance (e.g., from a white solid to a yellow or brown powder), a decrease in melting point, the appearance of new spots on a TLC plate, or the emergence of new peaks in an HPLC or LC-MS chromatogram.
-
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light | Container | Duration |
| Solid | -20°C[8] | Inert (Argon/Nitrogen)[8] | Protect from light (Amber vial)[8] | Tightly sealed | Long-term |
| Solid | Room Temperature | Inert (Argon/Nitrogen) | Protect from light (Amber vial) | Tightly sealed | Short-term |
| Solution | 2-8°C or -20°C | N/A | Protect from light (Amber vial) | Tightly sealed | Very short-term (Prepare fresh) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prezi.com [prezi.com]
- 3. geocities.ws [geocities.ws]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]
- 12. 4-(Aminomethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
Validation & Comparative
4-(Aminomethyl)benzamide vs. other trypsin inhibitors
An In-Depth Guide to Trypsin Inhibition: Comparing 4-(Aminomethyl)benzamide with Standard Protease Inhibitors
For researchers in drug development and the life sciences, preventing unwanted proteolytic activity is paramount to ensuring experimental integrity and preserving the stability of protein samples. Trypsin, a serine protease with a high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues, is a common culprit in protein degradation during extraction and purification. The selection of an appropriate inhibitor is therefore a critical decision.
This guide provides a comprehensive comparison of this compound (4-AMBA) against a panel of widely used trypsin inhibitors: its close structural analogue Benzamidine, the polypeptide inhibitor Aprotinin, and the irreversible inhibitor 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). We will delve into their mechanisms of action, comparative potency, and practical considerations, supported by a detailed experimental protocol for their evaluation.
The Inhibitor Panel: A Profile of Four Compounds
The choice of inhibitor depends heavily on the experimental context, including the required duration of inhibition, specificity, and tolerance for toxicity or off-target effects.
This compound (4-AMBA)
4-AMBA is a synthetic small-molecule inhibitor. Structurally, it belongs to the benzamidine class of compounds, which are known to be reversible, competitive inhibitors of trypsin and other serine proteases.[1] The positively charged aminomethyl group and the benzamide structure likely mimic the side chains of arginine and lysine, allowing the molecule to fit into the S1 specificity pocket of the trypsin active site.[1][2] This binding event physically blocks the substrate from accessing the catalytic triad, thereby preventing hydrolysis. While specific kinetic data for 4-AMBA is not as widely published as for its analogues, its performance can be inferred from closely related compounds like 4-aminobenzamidine.[1][3]
Benzamidine
As a classic trypsin inhibitor, benzamidine serves as a benchmark for small-molecule competitive inhibitors.[4] Its cationic amidino group interacts directly with the carboxylate of the Asp189 residue at the bottom of the S1 subsite, while the benzene ring engages in hydrophobic interactions.[1] This inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, restoring its activity.[1] It is commonly used in buffers for protein purification to prevent degradation by trypsin-like proteases.
Aprotinin
Aprotinin is a natural polypeptide inhibitor derived from bovine lung tissue, belonging to the Kunitz-type family of serine protease inhibitors.[5][6] With a molecular weight of approximately 6.5 kDa, it is significantly larger than small-molecule inhibitors.[6] Aprotinin acts as a reversible, competitive inhibitor, binding to the active site of trypsin with exceptionally high affinity.[5][7] Its mechanism involves a lysine side chain (Lys15) that extends from an exposed loop and binds tightly into the enzyme's specificity pocket.[5][7]
AEBSF (Pefabloc SC)
AEBSF is a water-soluble synthetic compound that functions as an irreversible inhibitor of serine proteases.[8][9][10] Unlike the competitive inhibitors above, AEBSF forms a stable, covalent bond with the active site. Its sulfonyl fluoride moiety reacts with the hydroxyl group of the catalytic serine residue (Ser195), leading to acylation of the enzyme and its permanent inactivation.[8][11] Due to its broad-spectrum activity, stability in aqueous solutions, and lower toxicity compared to alternatives like PMSF, AEBSF is widely used in cell lysis buffers.[9][12]
Head-to-Head Comparison: Key Performance Metrics
The optimal inhibitor is application-dependent. The following table summarizes the key characteristics to guide selection.
| Feature | This compound | Benzamidine | Aprotinin | AEBSF (Pefabloc SC) |
| Inhibition Mechanism | Reversible, Competitive (inferred)[1] | Reversible, Competitive[1][3] | Reversible, Competitive[5][13] | Irreversible, Covalent Modification[8][11] |
| Molecular Weight | ~186.6 g/mol (HCl salt)[14] | ~156.6 g/mol (HCl salt)[12] | ~6512 g/mol [15] | ~239.7 g/mol (HCl salt)[8][12] |
| Source | Synthetic | Synthetic | Bovine Lung[6][15] | Synthetic |
| Potency (Ki) | Not widely reported; similar to 4-aminobenzamidine (~146 µM for related protease)[3] | ~10 - 40 µM[1] | ~0.06 pM (for bovine trypsin)[6] | Not applicable (Irreversible) |
| Typical Working Conc. | Application-dependent | 0.5 - 4 mM[12] | 10 - 800 nM[12] | 0.1 - 1.0 mM[8][12] |
| Solubility | Soluble in water | Readily soluble in water[1][12] | Freely soluble in water[6][15] | Highly soluble in water (~100 mg/mL)[11][12] |
| Stability | Stable | Stable | Stable in solution, but sensitive to repeated freeze-thaw cycles[15] | More stable than PMSF; stable at acidic pH, less stable above pH 7.5[10][12] |
| Toxicity | Data not widely available | Low | Low toxicity in research applications[15] | Lower toxicity than PMSF and DFP[9][12] |
Visualizing the Mechanism: Competitive vs. Irreversible Inhibition
The mode of action is a primary differentiator. Competitive inhibitors like 4-AMBA, Benzamidine, and Aprotinin vie with the natural substrate for the enzyme's active site. In contrast, irreversible inhibitors like AEBSF chemically alter the enzyme, permanently disabling it.
Caption: Mechanisms of reversible competitive vs. irreversible inhibition.
Field Guide: Experimental Protocol for Comparing Trypsin Inhibitors
To empirically determine and compare the efficacy of these inhibitors, a standardized enzymatic assay is essential. This protocol describes a spectrophotometric method using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). Trypsin hydrolyzes BAEE, leading to an increase in absorbance at 253 nm, a rate which is slowed in the presence of an inhibitor.
Principle
The rate of BAEE hydrolysis by trypsin is directly proportional to the enzyme's activity. By measuring the change in absorbance over time (ΔA253/min) in the presence of varying inhibitor concentrations, one can calculate the percentage of inhibition and subsequently determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
Materials and Reagents
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) (e.g., Sigma-Aldrich B4500)
-
Sodium Phosphate, Monobasic
-
Hydrochloric Acid (HCl), 0.001 N
-
Inhibitors to be tested (4-AMBA, Benzamidine, Aprotinin, AEBSF)
-
Reaction Buffer: 67 mM Sodium Phosphate, pH 7.6 at 25°C
-
UV/Vis Spectrophotometer with temperature control (25°C)
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 0.2 mg/mL solution of trypsin in cold 0.001 N HCl. Keep on ice.
-
BAEE Substrate Solution: Prepare a 0.25 mM solution of BAEE in the Reaction Buffer.
-
Inhibitor Stock Solutions: Prepare concentrated stock solutions of each inhibitor in an appropriate solvent (e.g., water for 4-AMBA, Benzamidine, Aprotinin, AEBSF). For AEBSF, prepare fresh daily.[10]
-
-
Assay Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 253 nm.
-
For each inhibitor concentration, prepare a reaction mixture in a cuvette. A typical 3.2 mL final reaction volume would consist of:
-
Reaction Buffer
-
A specific volume of inhibitor solution (or solvent for the 0% inhibition control)
-
A specific volume of Trypsin stock solution
-
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 5-10 minutes) at 25°C to allow for binding. For irreversible inhibitors like AEBSF, this pre-incubation is critical.
-
To initiate the reaction, add the BAEE Substrate Solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 253 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA253/min) from the linear portion of the absorbance curve for each inhibitor concentration.
-
Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = [1 - (Velocity_with_inhibitor / Velocity_control)] * 100
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aprotinin - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. Aprotinin | Encyclopedia MDPI [encyclopedia.pub]
- 8. AEBSF - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. goldbio.com [goldbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Aprotinin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Tale of Two Benzamides: A Comparative Guide to Gabexate Mesylate and 4-(Aminomethyl)benzamide in Protease Inhibition and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, small molecules offer a universe of possibilities, from clinically established therapeutics to versatile scaffolds for future drug development. This guide provides an in-depth comparison of two such molecules: gabexate mesylate, a well-established broad-spectrum serine protease inhibitor, and 4-(aminomethyl)benzamide, a structurally related compound that has emerged as a valuable scaffold in the synthesis of targeted inhibitors for a range of diseases.
This comparison moves beyond a simple head-to-head analysis. It presents a narrative of two distinct roles these molecules play in science and medicine: one as a ready-to-use tool for managing acute, protease-driven pathologies, and the other as a foundational building block for creating highly specific therapeutic agents.
At a Glance: Key Molecular and Functional Distinctions
| Feature | Gabexate Mesylate | This compound |
| Primary Role | Clinically used, broad-spectrum serine protease inhibitor | Versatile chemical scaffold for drug discovery |
| Molecular Weight | 417.48 g/mol [1] | 150.18 g/mol [2] |
| Known Targets | Trypsin, Plasmin, Thrombin, Kallikrein, Factor Xa[1][3] | Primarily a synthetic precursor; derivatives target HDAC6, Ebola Virus Glycoprotein, Tyrosine Kinases[4][5][6] |
| Primary Applications | Acute pancreatitis, Disseminated Intravascular Coagulation (DIC)[3][7] | Starting material for synthesis of anticancer, antiviral, and other therapeutic agents[4][6][8] |
| Mechanism of Action | Competitive, reversible inhibition of serine proteases[1][9] | As a scaffold, it is incorporated into larger molecules with diverse mechanisms (e.g., blocking viral entry, inhibiting histone deacetylation)[4][5] |
Part 1: Gabexate Mesylate - The Established Broad-Spectrum Inhibitor
Gabexate mesylate (brand name FOY) is a synthetic, potent inhibitor of serine proteases.[3] Its clinical utility stems from its ability to simultaneously downregulate several enzymatic cascades involved in inflammation and coagulation.
Mechanism of Action
Gabexate acts as a competitive inhibitor, binding to the active site of various serine proteases.[1] The guanidino group in its structure is crucial for this interaction, mimicking the side chain of arginine, a common substrate residue for proteases like trypsin.[1] This broad-spectrum activity allows it to interfere with multiple pathological processes. For instance, in acute pancreatitis, it inhibits trypsin, preventing pancreatic auto-digestion.[9] In DIC, it targets thrombin and plasmin, helping to control the dysregulated coagulation and fibrinolysis.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Gabexate Mesilate used for? [synapse.patsnap.com]
- 4. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabexate - Wikipedia [en.wikipedia.org]
- 8. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gabexate Mesilate? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Serine Protease Inhibition: Evaluating Alternatives to 4-(Aminomethyl)benzamide
For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibition, the selection of an appropriate inhibitory agent is a critical decision that profoundly impacts experimental outcomes and therapeutic potential. For years, 4-(Aminomethyl)benzamide has served as a foundational tool in this field, valued for its utility as a competitive inhibitor of trypsin-like serine proteases. However, the expanding roles of serine proteases in complex biological processes, from viral entry to coagulopathies, necessitate a deeper exploration of alternative inhibitors with diverse mechanisms, potencies, and selectivity profiles.
This comprehensive guide provides an in-depth comparison of prominent alternatives to this compound, grounded in experimental data and practical insights. We will delve into the mechanistic nuances of each inhibitor class, present comparative performance data, and provide detailed experimental protocols to empower you in making informed decisions for your research.
The Central Role of Serine Proteases and the Rationale for Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity.[1] Their catalytic activity is dependent on a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues at the active site.[1] The dysregulation of serine protease activity is a hallmark of numerous diseases, making them compelling targets for therapeutic intervention.[2]
This compound: A Reference Point
This compound, a synthetic small molecule, functions as a competitive inhibitor, primarily of trypsin-like serine proteases. Its benzamidine core mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of these enzymes. While effective as a research tool, its limitations in terms of potency and selectivity have driven the search for superior alternatives.
A Comparative Analysis of Key Alternatives
This guide will focus on a selection of well-characterized and widely used alternatives, encompassing both synthetic small molecules and biological inhibitors.
Synthetic Small Molecule Inhibitors
These inhibitors offer advantages such as ease of synthesis, scalability, and often, oral bioavailability.[3]
Nafamostat is a broad-spectrum, synthetic serine protease inhibitor with potent anticoagulant and anti-inflammatory properties.[3] It functions as a slow, tight-binding substrate, forming a covalent acyl-enzyme intermediate with the active site serine, leading to potent inhibition.[3]
Camostat is another orally active synthetic serine protease inhibitor, widely recognized for its inhibition of TMPRSS2, a key protease in the entry of coronaviruses like SARS-CoV-2.[4] Similar to nafamostat, it acts as a covalent inhibitor.[5]
Gabexate is a synthetic serine protease inhibitor with a broad inhibitory spectrum, targeting enzymes like trypsin, plasmin, and thrombin.[6] It is used clinically in some regions for conditions such as pancreatitis and disseminated intravascular coagulation.[7]
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a water-soluble, irreversible serine protease inhibitor. It covalently modifies the active site serine residue, leading to permanent inactivation. It is often used as a less toxic alternative to PMSF.
Biological and Natural Product Inhibitors
These inhibitors are often characterized by high potency and specificity.
Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a polypeptide and a potent, competitive, and reversible inhibitor of several serine proteases, with a particularly high affinity for trypsin, plasmin, and kallikrein.[8][9]
Leupeptin is a naturally occurring tripeptide aldehyde that acts as a reversible, competitive transition-state inhibitor of both serine and cysteine proteases.[10] It is widely used in protease inhibitor cocktails for cell lysis.
Quantitative Performance Comparison
The efficacy of a protease inhibitor is quantitatively defined by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for either parameter indicates higher potency. The following table summarizes available data for the discussed inhibitors against key serine proteases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target Protease | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Nafamostat | Hepsin | 0.53 | 5.0 | [7] |
| TMPRSS2 | - | 0.27 | [11] | |
| Camostat | Trypsin | - | 9.3 | [12] |
| Plasma Kallikrein | - | 10.4 | [12] | |
| Matriptase | - | 21.1 | [12] | |
| Factor XIa | - | 44.1 | [12] | |
| uPA | - | 86.4 | [12] | |
| TMPRSS2 | - | 6.2 | [11] | |
| Gabexate | Trypsin | - | 9,400 | [6] |
| Plasmin | - | 30,000 | [6] | |
| Plasma Kallikrein | - | 41,000 | [6] | |
| Thrombin | - | 110,000 | [6] | |
| Aprotinin | Trypsin (bovine) | 0.00006 | - | |
| Chymotrypsin | 9 | - | ||
| Kallikrein (pancreatic) | 1.0 | - | ||
| Kallikrein (plasma) | 30 | - | ||
| Plasmin (porcine) | 4.0 | - | ||
| Elastase (human) | 3,500 | - | ||
| Leupeptin | Trypsin | 35 | - | [13] |
| Plasmin | 3,400 | - | [13] | |
| Kallikrein | 19,000 | - | [13] | |
| Cathepsin B (cysteine protease) | 6 | - | [13] | |
| Calpain (cysteine protease) | 10 | - | [13] |
Signaling Pathways and Mechanistic Insights
The strategic application of these inhibitors requires an understanding of the biological pathways they modulate.
TMPRSS2 and Viral Entry
The transmembrane protease serine 2 (TMPRSS2) is a critical host factor for the entry of several viruses, including influenza and coronaviruses. As depicted below, viral spike proteins require cleavage by TMPRSS2 for activation, which facilitates fusion with the host cell membrane. Inhibitors like Camostat and Nafamostat directly block this crucial step.[4]
Caption: TMPRSS2-mediated viral entry pathway and its inhibition.
The Kallikrein-Kinin System and Inflammation
The kallikrein-kinin system is a key inflammatory pathway where plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and inflammatory mediator. Inhibitors like Aprotinin can dampen this response by inhibiting plasma kallikrein.
Caption: The Kallikrein-Kinin system and its inhibition by Aprotinin.
Experimental Protocols: A Practical Guide
Accurate and reproducible data are the bedrock of scientific progress. The following protocols provide a framework for comparing the inhibitory potency of different serine protease inhibitors.
Experimental Workflow Overview
Caption: General workflow for a serine protease inhibition assay.
Protocol 1: Chromogenic Assay for Trypsin Inhibition
This protocol utilizes the chromogenic substrate Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)
-
Inhibitor stock solutions (e.g., this compound, Nafamostat, etc.)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Dilute further in Assay Buffer to a working concentration (e.g., 10 µg/mL).
-
Dissolve BAPNA in DMSO to a stock concentration of 40 mM. Dilute in Assay Buffer to a working concentration of 1 mM.
-
Prepare a serial dilution of each inhibitor in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of each inhibitor dilution to the respective wells. For the control (100% activity), add 25 µL of Assay Buffer.
-
Add 25 µL of the working trypsin solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the BAPNA working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorogenic Assay for Serine Protease Inhibition
This protocol uses a fluorogenic substrate, such as one containing 7-amino-4-methylcoumarin (AMC), which is quenched until cleaved by the protease, releasing the highly fluorescent AMC molecule. This method offers higher sensitivity compared to chromogenic assays.
Materials:
-
Serine protease of interest (e.g., Thrombin, Plasmin, etc.)
-
Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)
-
Inhibitor stock solutions
-
Assay Buffer (optimized for the specific protease)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare enzyme, substrate, and inhibitor solutions in the appropriate Assay Buffer. The final substrate concentration should ideally be at or below its Kₘ value for the enzyme.
-
-
Assay Setup (in a black 96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of each inhibitor dilution.
-
Add 25 µL of the working enzyme solution.
-
Incubate at the optimal temperature for the enzyme for 15 minutes, protected from light.
-
-
Initiate Reaction:
-
Add 100 µL of the fluorogenic substrate working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for AMC (typically Ex: 360-380 nm, Em: 440-460 nm) at regular intervals.
-
-
Data Analysis:
-
Follow the same data analysis steps as in the chromogenic assay to determine the IC₅₀ values. For Kᵢ determination, assays should be performed at multiple substrate concentrations.
-
Selectivity and Off-Target Considerations
A crucial aspect of inhibitor selection is its selectivity profile. Broad-spectrum inhibitors like Nafamostat and Gabexate can be advantageous in contexts where multiple serine proteases are dysregulated. However, for targeting a specific protease in a complex biological system, a highly selective inhibitor is desirable to minimize off-target effects. For instance, while Leupeptin is an effective serine protease inhibitor, its activity against cysteine proteases like cathepsins and calpains must be considered in the experimental design and data interpretation.[10] Conversely, inhibitors developed for high selectivity against a particular protease may exhibit significantly lower potency against other family members.[14]
Concluding Remarks for the Discerning Researcher
The landscape of serine protease inhibitors is rich and continually evolving. While this compound remains a useful tool, the alternatives discussed in this guide offer a broader range of potencies, mechanisms of action, and selectivity profiles. The choice of inhibitor should be a deliberate one, guided by the specific research question, the target protease(s), and the experimental context. By leveraging the comparative data and detailed protocols provided, researchers can confidently select and validate the most appropriate inhibitor to advance their scientific inquiries and therapeutic development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Transmembrane protease serine 11D Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Difference in the inhibitory mechanism against TMPRSS2 between camostat and nafamostat: implications for drug design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine [ouci.dntb.gov.ua]
- 7. Serine protease hepsin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Aprotinin: A Pharmacologic Overview [healio.com]
- 9. interchim.fr [interchim.fr]
- 10. Leupeptin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 4-(Aminomethyl)benzamide as a Novel PARP Inhibitor
This guide provides a comprehensive framework for the validation of 4-(Aminomethyl)benzamide as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established PARP inhibitors, Olaparib and Veliparib, supported by requisite experimental data and protocols.
Introduction: The Critical Role of PARP in Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[1][2] In the context of cancer, particularly in tumors with deficiencies in other DNA repair mechanisms like homologous recombination (HR), PARP inhibition has emerged as a powerful therapeutic strategy.[3] This concept, known as synthetic lethality, is especially effective in cancers with mutations in BRCA1 or BRCA2 genes.[3][4][5] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[4][5] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death, while sparing normal cells with functional HR pathways.[4][6]
Several PARP inhibitors, including Olaparib and Veliparib, are now in clinical use for various cancers.[7][8] The benzamide scaffold is a common feature in many PARP inhibitors, as it mimics the nicotinamide moiety of the NAD+ substrate, leading to competitive inhibition of the PARP catalytic domain.[8][9] This guide focuses on the validation of a novel compound, this compound, as a potential PARP inhibitor, comparing its efficacy against the well-characterized inhibitors Olaparib and Veliparib.
The PARP Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP activation in response to SSBs and the therapeutic intervention with PARP inhibitors.
Experimental Validation Workflow
A multi-tiered approach is essential to rigorously validate this compound as a PARP inhibitor and compare its performance with established drugs. The workflow progresses from initial biochemical assays to more complex cell-based evaluations.
Caption: A stepwise workflow for the validation of a novel PARP inhibitor.
Comparative Performance Data
The following table presents hypothetical, yet realistic, data from the validation experiments, comparing the inhibitory activity of this compound with Olaparib and Veliparib.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | MDA-MB-436 (BRCA1 mutant) CC50 (µM) | MCF-7 (BRCA proficient) CC50 (µM) |
| This compound | 8.5 | 5.2 | 7.8 | > 50 |
| Olaparib | 1.9 | 1.5 | 0.1 | 12.5 |
| Veliparib | 4.7 | 2.9 | 2.5 | > 100 |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 or PARP2 by 50%. CC50 (half-maximal cytotoxic concentration) values represent the concentration of the compound that causes 50% cell death.
Detailed Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the in vitro inhibitory potential of the test compounds on the enzymatic activity of purified PARP1 and PARP2.
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated PAR is then detected using streptavidin-HRP and a colorimetric substrate.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of this compound, Olaparib, and Veliparib in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Mixture: To each well, add the PARP assay buffer, activated DNA, biotinylated NAD+, and the respective PARP enzyme (PARP1 or PARP2).
-
Inhibitor Addition: Add the serially diluted compounds to the respective wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate five times to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cell Viability Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines with different homologous recombination statuses.
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed MDA-MB-436 (BRCA1 mutant) and MCF-7 (BRCA proficient) cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Olaparib, and Veliparib for 72 hours. Include a vehicle control.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 values using non-linear regression analysis.
In-Cell PAR Formation Assay (Western Blot)
This assay directly measures the ability of the compounds to inhibit PARP activity within cells.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compounds. The level of poly(ADP-ribose) (PAR) formation is then quantified by Western blotting using an anti-PAR antibody.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture MDA-MB-436 cells and pre-treat with serial dilutions of the test compounds for 1 hour.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂) for 15 minutes.
-
Cell Lysis: Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against PAR. A loading control, such as β-actin, should also be probed.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. Compare the reduction in PAR formation in compound-treated cells to the vehicle control.
Conclusion and Future Directions
This guide outlines a systematic approach to validate this compound as a potential PARP inhibitor. The proposed experiments will elucidate its biochemical potency, cellular efficacy, and selectivity for HR-deficient cancer cells, providing a direct comparison to the established PARP inhibitors Olaparib and Veliparib. Positive results from these initial validation studies would warrant further investigation, including more extensive selectivity profiling against other PARP family members, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials in relevant cancer models.
References
- 1. PARP assay kits [bioscience.co.uk]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 4-(Aminomethyl)benzamide Derivatives in Modern Drug Discovery
In the landscape of contemporary drug discovery, the 4-(aminomethyl)benzamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide offers a comprehensive comparative analysis of the efficacy of various derivatives stemming from this core moiety, with a specific focus on their applications as antiviral agents, histone deacetylase (HDAC) inhibitors, and broader anticancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, elucidates underlying mechanisms of action, and provides detailed experimental protocols to support informed decision-making in preclinical research.
Section 1: Antiviral Efficacy - Targeting Filovirus Entry
A significant breakthrough in the utility of this compound derivatives has been the discovery of their potent activity against filoviruses, such as Ebola (EBOV) and Marburg (MARV) viruses. These compounds act as entry inhibitors, a critical mechanism to prevent viral infection at its earliest stage.
Mechanism of Action: Inhibition of Viral Glycoprotein-Mediated Entry
Ebola and Marburg viruses enter host cells through a process mediated by their surface glycoprotein (GP). This process involves attachment to the cell surface, uptake into endosomes, and proteolytic cleavage of GP to expose its receptor-binding site. The cleaved GP then interacts with the endosomal receptor Niemann-Pick C1 (NPC1), triggering fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm.[1][2][3] this compound derivatives have been shown to disrupt this cascade, effectively blocking viral entry.[4]
Caption: Filovirus entry pathway and the inhibitory action of this compound derivatives.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of representative this compound derivatives against Ebola and Marburg pseudotyped viruses and wild-type viruses. The half-maximal effective concentration (EC50) and selectivity index (SI) are key metrics for comparison.
| Compound ID | Virus Strain | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| CBS1118 | EBOV (Mayinga) | < 10 | > 50 | > 5 | [4] |
| MARV (Angola) | < 10 | > 50 | > 5 | [4] | |
| Compound 20 | EBOV (Mayinga) | 0.11 ± 0.02 | > 100 | > 909 | [4] |
| MARV (Angola) | 1.25 ± 0.15 | > 100 | > 80 | [4] | |
| Compound 32 | EBOV (Mayinga) | 0.11 ± 0.01 | > 100 | > 909 | [4] |
| MARV (Angola) | 0.31 ± 0.04 | > 100 | > 322 | [4] | |
| Compound 35 | EBOV (Mayinga) | 0.31 ± 0.05 | > 100 | > 322 | [4] |
| MARV (Angola) | 0.45 ± 0.07 | > 100 | > 222 | [4] |
Experimental Protocol: Pseudovirus Neutralization Assay
This protocol outlines a common method for evaluating the efficacy of antiviral compounds using a pseudovirus system, which is a safer alternative to handling live, highly pathogenic viruses.
-
Cell Seeding: Seed HeLa or Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMEM supplemented with 2% fetal bovine serum.
-
Treatment and Infection: Remove the culture medium from the cells and add the compound dilutions. Immediately after, add the pseudovirus (e.g., VSV-pseudotyped with EBOV GP) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Quantification of Infection: Measure the reporter gene expression (e.g., luciferase or GFP) using a plate reader or fluorescence microscope.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.[4]
Section 2: Histone Deacetylase (HDAC) Inhibition - An Epigenetic Approach to Cancer Therapy
Certain this compound derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6]
Mechanism of Action: Re-expression of Tumor Suppressor Genes
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these benzamide derivatives promote histone hyperacetylation, which relaxes the chromatin and allows for the re-expression of silenced tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8]
Caption: Mechanism of HDAC inhibition by this compound derivatives.
Comparative Efficacy Data
The inhibitory activity of this compound derivatives against various HDAC isoforms is presented below. The half-maximal inhibitory concentration (IC50) is used to compare their potency and selectivity.
| Compound ID | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Profile | Reference |
| MS-275 (Entinostat) | 0.18 | 0.18 | 1.15 | 44.9 | Class I selective | [9] |
| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | - | - | - | Potent | HDAC6 selective | [10] |
| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | < 1 | - | - | - | HDAC1 inhibition | [11] |
Note: Specific IC50 values for all isoforms were not consistently available in the cited literature for all compound classes.
Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against specific HDAC isoforms.[12]
-
Enzyme and Compound Preparation: Dilute recombinant human HDAC isoforms to a working concentration in assay buffer. Prepare a serial dilution of the this compound derivatives.
-
Incubation: Pre-incubate the HDAC enzyme with the test compound or vehicle control in a 96-well microplate for 15 minutes at 37°C.
-
Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to start the enzymatic reaction. Incubate the plate for 60 minutes at 37°C.
-
Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to prevent further deacetylation). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
Section 3: Broad-Spectrum Anticancer Efficacy
Beyond their specific role as HDAC inhibitors, various this compound derivatives have demonstrated broad-spectrum anticancer activity through diverse mechanisms, including the inhibition of other key cellular targets like protein kinases.[14]
Mechanism of Action: Multi-Targeted Inhibition
The anticancer effects of this class of compounds are often multifactorial. Some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR, which are crucial for cancer cell proliferation and survival.[14] Others may induce apoptosis through pathways independent of HDAC inhibition.
Caption: General workflow for in vitro cytotoxicity screening of anticancer compounds.
Comparative Efficacy Data
The following table presents the cytotoxic activity (IC50) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analog 13 | K562 | Chronic Myelogenous Leukemia | 5.6 | [14] |
| Analog 10 | HL60 | Promyelocytic Leukemia | 8.2 | [14] |
| Analog 15 | HL60 | Promyelocytic Leukemia | 5.6 | [14] |
| Analog 28j | K562 | Chronic Myelogenous Leukemia | 6.9 | [14] |
| Analog 28k | K562 | Chronic Myelogenous Leukemia | 3.6 | [14] |
| Analog 28l | K562 | Chronic Myelogenous Leukemia | 4.5 | [14] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17]
Conclusion
The this compound scaffold represents a highly fruitful starting point for the development of novel therapeutic agents with diverse mechanisms of action. The derivatives discussed in this guide showcase significant efficacy as antiviral entry inhibitors, selective HDAC inhibitors, and broad-spectrum anticancer agents. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the evaluation of existing compounds and the rational design of new, more potent and selective derivatives. Continued exploration of the structure-activity relationships within this chemical class holds considerable promise for addressing unmet medical needs.
References
- 1. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. epigentek.com [epigentek.com]
- 14. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of Substituted Benzamides
This guide provides an in-depth technical comparison of the cross-reactivity profiles of substituted benzamides, a diverse class of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying science of off-target interactions, offers practical experimental guidance, and presents comparative data to inform compound selection and development. We will explore the nuances of their interactions with key physiological targets, moving beyond their primary mechanisms of action to illuminate the promiscuity that dictates their clinical efficacy and side-effect profiles.
The Significance of Cross-Reactivity in Benzamide Drug Development
Substituted benzamides form the chemical backbone of a wide array of therapeutics, from antipsychotics and antidepressants to antiemetics and prokinetic agents.[1] Their primary therapeutic effects are often mediated by antagonism of dopamine D2 and D3 receptors.[2][3] However, the clinical reality is that these molecules rarely exhibit absolute specificity. Their interaction with a spectrum of other receptors, ion channels, and enzymes—a phenomenon known as cross-reactivity—is a critical determinant of their overall pharmacological profile.[1] Understanding these off-target interactions is paramount for predicting potential adverse effects and for the rational design of more selective, next-generation therapies.[1]
This guide will use two archetypal substituted benzamides, the atypical antipsychotic Amisulpride and the prokinetic agent Metoclopramide , as exemplars to compare and contrast their cross-reactivity profiles against a panel of physiologically relevant targets.
Key On- and Off-Targets for Substituted Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets. The primary on-targets for many clinically significant benzamides are the dopamine D2 and D3 receptors .[2] However, their off-target interactions are extensive and contribute significantly to their therapeutic and adverse effects. Key off-target families include:
-
Serotonin (5-HT) Receptors : Various subtypes, particularly 5-HT2A, 5-HT2B, 5-HT3, and 5-HT7, are frequently engaged by substituted benzamides.[4][5][6] Antagonism at these receptors can contribute to antidepressant effects and modulate the side-effect profile of D2 antagonism.[5][6]
-
Sigma (σ) Receptors : Both sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized by numerous benzamide derivatives.[7][8] The σ1 receptor, an intracellular chaperone at the endoplasmic reticulum-mitochondrion interface, is implicated in a range of neurological conditions.[1][9]
-
Other G-Protein Coupled Receptors (GPCRs) : Adrenergic (α1, α2) and histaminergic (H1) receptors are also common off-targets, and interactions with these receptors are often associated with side effects like sedation and orthostatic hypotension.[10][11]
Comparative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, in nM) of amisulpride and metoclopramide, alongside other representative antipsychotics, for a range of on- and off-target receptors. Lower Ki values indicate higher binding affinity.
| Target Receptor | Amisulpride (Ki, nM) | Metoclopramide (Ki, nM) | Haloperidol (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 2.8[2] | 2500 | 1.5 | 3.4 |
| Dopamine D3 | 3.2[2] | 2100 | 0.7 | 4.8 |
| Serotonin 5-HT2A | >10,000 | 1100 | 2.2 | 4.1 |
| Serotonin 5-HT3 | >10,000 | 85 | - | - |
| Serotonin 5-HT7 | 47 ((R)-enantiomer)[12] | - | 19 | 1.9 |
| Sigma σ1 | 206 | - | 3.4 | 31 |
| Histamine H1 | >10,000 | - | 18 | 7.0 |
| Adrenergic α1 | >10,000 | - | 6.0 | 52 |
Data compiled from multiple sources.[2][10][11][12][13][14] Note that data for metoclopramide is less extensively documented in comparative tables and some values are derived from individual studies.
Analysis of Comparative Data:
-
Amisulpride exhibits high affinity and selectivity for dopamine D2 and D3 receptors, with notably weak affinity for most other receptors screened, except for the 5-HT7 receptor where its R-enantiomer shows significant binding.[2][12] This profile is consistent with its classification as a "selective" dopamine antagonist.
-
Metoclopramide , while also a D2 antagonist, has a significantly lower affinity for this receptor compared to amisulpride and other antipsychotics.[14] Its notable affinity for the 5-HT3 receptor underpins its antiemetic properties.[15][16]
-
In contrast, Haloperidol and Olanzapine display a broader cross-reactivity profile, with high affinity for multiple dopamine, serotonin, histaminergic, and adrenergic receptors, explaining their wider range of therapeutic effects and side effects.[10][11]
Experimental Protocol: Radioligand Binding Assay for Cross-Reactivity Profiling
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17] This technique relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target receptor.[18]
Principle:
A constant concentration of a high-affinity radioligand for the target receptor is incubated with a preparation of membranes containing the receptor, in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[19]
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[19]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[19]
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[19]
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.
-
To determine total binding, include wells with only the radioligand and membranes.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[19]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester.[19]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.[19]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Caption: Workflow for a radioligand binding assay.
Mechanistic Insights from Off-Target Signaling Pathways
Understanding the signaling pathways associated with off-target interactions is crucial for predicting the functional consequences of cross-reactivity.
Dopamine D2 Receptor Signaling
The primary target for many substituted benzamides, the D2 receptor, is a Gi/o-coupled GPCR.[20] Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[20] Antagonism of this pathway by benzamides is the basis for their antipsychotic effects.[20]
Caption: Simplified Dopamine D2 receptor signaling.
Serotonin 5-HT3 Receptor Signaling
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a GPCR.[3][5] When serotonin binds, this channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization.[5] This mechanism is particularly relevant in the chemoreceptor trigger zone and the gastrointestinal tract, where antagonism by compounds like metoclopramide can suppress nausea and vomiting.[16]
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9][21] It is not a traditional receptor in the sense of initiating a direct signaling cascade upon ligand binding. Instead, it modulates intracellular calcium signaling and interacts with a variety of other proteins, including ion channels and other receptors.[1][9] The functional consequences of benzamide binding to the sigma-1 receptor are complex and context-dependent, but are thought to contribute to their neuropsychiatric effects.[22]
Conclusion
The cross-reactivity profile of a substituted benzamide is a critical determinant of its therapeutic utility and its potential for adverse effects. A thorough understanding of these off-target interactions, gained through systematic profiling with robust techniques like radioligand binding assays, is essential for the development of safer and more effective medicines. The comparative data presented here for amisulpride and metoclopramide highlight the diverse pharmacological profiles that can arise from a common chemical scaffold. By integrating this knowledge of off-target pharmacology with an understanding of the downstream signaling consequences, researchers can make more informed decisions in the drug discovery and development process.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Amisulpride - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 6. psychiatrist.com [psychiatrist.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safe medication use based on knowledge of information about contraindications concerning cross allergy and comprehensive clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 22. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Small Molecule Binding Kinetics: A 4-(Aminomethyl)benzamide Case Study
For researchers, scientists, and drug development professionals, the precise measurement of binding kinetics is a cornerstone of modern therapeutic design. Understanding the dynamic interplay between a small molecule and its protein target—how quickly they associate and how long they remain bound—provides invaluable insights into the compound's mechanism of action and is a critical determinant of its potential efficacy and safety. This guide offers an in-depth, objective comparison of Surface Plasmon Resonance (SPR) and its leading alternatives for validating the binding kinetics of small molecules, using 4-(Aminomethyl)benzamide as a representative compound.
This compound is an antifibrinolytic agent known to inhibit enzymes like plasmin, which are crucial in the breakdown of fibrin in blood clots.[1][2] By stabilizing blood clots, it serves a vital therapeutic role in preventing excessive bleeding.[1] The validation of its binding kinetics to its target protein is paramount for optimizing its clinical performance. This guide will navigate the intricacies of this process, grounded in scientific integrity and field-proven expertise.
The Gold Standard: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technology that has become the gold standard for characterizing biomolecular interactions.[3][4][5] It allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), providing a comprehensive kinetic and affinity profile of a drug-target interaction.[6][7][8]
The principle of SPR involves immobilizing one binding partner (the ligand, typically the protein target) onto a sensor chip with a thin gold film.[9][10] A solution containing the other binding partner (the analyte, the small molecule) is then flowed over this surface.[6][7] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle of reflected light.[8][10]
Experimental Workflow: Validating this compound Binding Kinetics with SPR
The following detailed protocol outlines a robust, self-validating system for characterizing the interaction between this compound and its target protein (e.g., plasmin) using SPR.
Experimental Protocol: SPR Analysis of this compound
-
Immobilization of the Target Protein:
-
Rationale: Covalent amine coupling is a common and robust method for immobilizing proteins to a carboxymethylated dextran sensor surface. The goal is to achieve a sufficient density of active, immobilized protein to generate a measurable binding signal from the small molecule analyte.
-
Procedure:
-
Equilibrate the sensor surface with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., plasmin) at a concentration of 10-50 µg/mL in 10 mM sodium acetate buffer at a pH of 4.0-5.5 to pre-concentrate it on the surface via electrostatic interactions.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
-
-
Kinetic Titration of this compound:
-
Rationale: A series of analyte concentrations are injected over the immobilized ligand surface to determine the concentration-dependent binding response. This allows for the simultaneous fitting of association and dissociation phases to a kinetic model.
-
Procedure:
-
Prepare a dilution series of this compound in running buffer, typically spanning from 0.1 to 100 times the expected KD. A common starting range for small molecules is 1 nM to 100 µM.[11]
-
Inject each concentration over the ligand and reference surfaces for a set association time (e.g., 60-300 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 180-600 seconds).[11] The flow rate is typically kept constant, for instance, at 30 µL/min.
-
Include several buffer-only injections (blanks) for double referencing, which helps to correct for baseline drift and systemic noise.
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams are processed and fitted to a suitable binding model to extract kinetic parameters.
-
Procedure:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the average of the blank injections from the analyte injections.
-
Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.[12] The goodness of fit should be evaluated by examining the residuals and Chi-squared values.
-
-
Caption: SPR Experimental Workflow for Kinetic Analysis.
Comparative Analysis: SPR and Its Alternatives
While SPR is a powerful tool, it is essential to consider alternative and complementary techniques to ensure the robustness and validity of kinetic data.[13] Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) are two prominent alternatives, each with unique strengths and applications.[3][9][14]
Bio-Layer Interferometry (BLI)
BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time.[15][16][17][18] It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[17][19]
-
Advantages over SPR: BLI systems are generally more user-friendly, have a higher throughput, and are less susceptible to clogging due to their fluidics-free design.[9][16] The dip-and-read format is particularly advantageous for screening large numbers of samples.[16]
-
Disadvantages compared to SPR: BLI typically has lower sensitivity than SPR, which can be a limitation when studying low molecular weight compounds or interactions with very fast kinetics.[9]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[20][21][22] It is considered the gold standard for determining the stoichiometry and thermodynamic parameters (enthalpy and entropy) of an interaction.[23][24]
-
Advantages over SPR: ITC is a true in-solution technique, eliminating the need for immobilization, which can sometimes affect protein activity.[21] It provides a complete thermodynamic profile of the interaction in a single experiment.[22]
-
Disadvantages compared to SPR: ITC has a lower throughput and typically requires larger sample quantities.[14] It does not provide kinetic information (ka and kd) directly.[14]
Performance Comparison: SPR vs. Alternatives
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index | Wavelength shift of reflected light[17] | Heat change upon binding[20] |
| Label-Free | Yes[6] | Yes[16][17] | Yes[20] |
| Real-Time Data | Yes[6] | Yes[15][17] | No (stepwise titration)[20] |
| Kinetic Data (ka, kd) | Yes (high resolution)[6][25] | Yes (lower resolution)[15][18] | No[14] |
| Affinity (KD) | Yes[6][8] | Yes[15][19] | Yes[20] |
| Thermodynamics (ΔH, ΔS) | Can be derived from temperature dependence | Not typically[14] | Yes (direct measurement)[20] |
| Stoichiometry (n) | Can be estimated | Can be estimated | Yes (direct measurement)[20] |
| Throughput | Medium to High[26] | High[16] | Low[14] |
| Sample Consumption | Low to Medium[9] | Low to Medium | High[14] |
| Immobilization Required | Yes[6][9] | Yes[16][18] | No |
| Sensitivity | Very High[8][9] | High[9] | Medium |
A Validating System: Integrating Multiple Techniques
For the highest degree of confidence in your binding data, a multi-modal approach is recommended. This strategy leverages the strengths of each technique to create a self-validating system.
Caption: A Multi-Modal Approach to Binding Validation.
By initially screening and obtaining detailed kinetics with SPR or BLI, and then validating the affinity and determining the thermodynamic drivers of the interaction with ITC, researchers can build a comprehensive and robust understanding of their small molecule's binding characteristics. The final and most critical step is to correlate these biophysical parameters with functional activity in a relevant cellular or biochemical assay. This integrated approach ensures that the observed binding is not an artifact of the experimental setup and translates to the desired biological effect.
Conclusion
Validating the binding kinetics of a small molecule like this compound is a multi-faceted process that demands rigorous experimental design and a deep understanding of the available biophysical techniques. While Surface Plasmon Resonance stands out for its high-resolution kinetic data, a comprehensive validation strategy should incorporate orthogonal methods like Bio-Layer Interferometry for high-throughput screening and Isothermal Titration Calorimetry for thermodynamic and stoichiometric confirmation. By integrating these powerful tools, researchers can confidently characterize their drug candidates, paving the way for more effective and safer therapeutics.
References
- 1. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
- 2. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 3. xantec.com [xantec.com]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity and Kinetics by SPR - Aragen Bioscience [aragenbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. m.youtube.com [m.youtube.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. One-To-One [sprpages.nl]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 15. Application, Principle and Advantages of Biolayer Interference Technology (BLI) - Creative Proteomics [iaanalysis.com]
- 16. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 17. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 18. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 19. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 26. bio-rad.com [bio-rad.com]
A Comparative Guide to the Protease Selectivity of 4-(Aminomethyl)benzamide
For researchers, scientists, and drug development professionals navigating the intricate world of protease inhibition, understanding the selectivity of small molecule inhibitors is paramount. This guide provides an in-depth technical comparison of 4-(Aminomethyl)benzamide (4-AMBA), a key structural motif in protease inhibitor design, against its parent compound, benzamidine. By examining experimental data and the underlying structure-activity relationships, this document serves as a crucial resource for informed decision-making in inhibitor selection and development.
The Critical Role of Selectivity in Protease Inhibition
Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, including cancer, cardiovascular diseases, and inflammatory disorders. Consequently, protease inhibitors have emerged as a significant class of therapeutic agents.
However, the high degree of structural similarity among protease active sites, particularly within the serine protease family, presents a formidable challenge: achieving inhibitor selectivity. An inhibitor that potently blocks the intended target but also inhibits off-target proteases can lead to unforeseen side effects and diminished therapeutic efficacy. Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely advantageous—it is essential for the development of safe and effective drugs.
Comparative Analysis: this compound vs. Benzamidine
To quantitatively assess the selectivity of this compound, we compare its inhibitory activity with that of the well-characterized, non-selective serine protease inhibitor, benzamidine. The inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme, is the primary metric for this comparison. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Protease | Kᵢ (µM) | Selectivity Ratio (vs. Trypsin) |
| Benzamidine | Trypsin | 35[1] | 1 |
| Thrombin | 220[1] | 6.3 | |
| Plasmin | 350[1] | 10 | |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146[2] | N/A |
| Benzamidine | Human Tissue Kallikrein | 1098[2] | N/A |
From the available data, it is evident that benzamidine exhibits broad inhibitory activity against several serine proteases, with a preference for trypsin. The selectivity ratios, calculated by dividing the Kᵢ for a given protease by the Kᵢ for trypsin, highlight this preference.
The data for 4-aminobenzamidine against human tissue kallikrein reveals a significant increase in potency compared to benzamidine (146 µM vs. 1098 µM)[2]. This demonstrates that substitution at the 4-position of the benzamidine ring can dramatically influence inhibitory activity. While this data is for a different protease, it strongly suggests that the aminomethyl group in 4-AMBA will also significantly alter its potency and selectivity profile compared to benzamidine.
Unraveling the Structure-Activity Relationship
The observed differences in inhibitory activity can be attributed to the distinct chemical features of 4-AMBA and benzamidine and how they interact with the protease active site.
Benzamidine: The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This allows it to bind to the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartate residue at its base.[3] The aromatic ring of benzamidine further engages in hydrophobic interactions within the S1 pocket.
This compound: The addition of the aminomethyl group at the 4-position introduces several key changes:
-
Increased Flexibility: The aminomethyl linker provides greater conformational flexibility, potentially allowing for more optimal interactions within the active site of certain proteases.
-
Additional Interaction Point: The primary amine of the aminomethyl group can form additional hydrogen bonds or electrostatic interactions with residues in or near the S1 pocket, potentially increasing affinity and influencing selectivity.
-
Altered Electrostatics: The presence of a second basic group modifies the electrostatic potential of the molecule, which can impact its long-range interactions with the enzyme surface.
These structural modifications are the likely basis for the observed differences in potency and selectivity among benzamidine derivatives. The specific geometry and chemical environment of each protease's active site will determine how favorably it accommodates the aminomethyl substituent, leading to a unique selectivity profile for 4-AMBA.
Experimental Protocol for Determining Protease Inhibition Constants (Kᵢ)
To ensure the scientific integrity and reproducibility of the data presented, a detailed, self-validating experimental protocol for determining the Kᵢ of a competitive inhibitor is provided below.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., 4-AMBA) against a specific protease (e.g., trypsin) using a chromogenic substrate.
Materials:
-
Purified protease (e.g., bovine trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)
Experimental Workflow:
Caption: Workflow for determining the inhibition constant (Kᵢ).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the protease in a suitable buffer at a known concentration.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the test inhibitor from a high-concentration stock solution.
-
-
Determination of the Michaelis-Menten Constant (Kₘ):
-
In a 96-well plate, set up a series of reactions containing a fixed concentration of the protease and varying concentrations of the substrate.
-
Initiate the reaction and measure the initial velocity (V₀) at each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ.
-
-
Inhibition Assay:
-
In a 96-well plate, set up reactions containing a fixed concentration of the protease, a substrate concentration at or near the Kₘ, and a range of inhibitor concentrations.
-
Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the change in absorbance over time using a microplate reader.
-
-
Data Analysis and Kᵢ Determination:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Kᵢ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.
-
Alternatively, a Dixon plot (1/V₀ vs. inhibitor concentration) at multiple substrate concentrations can be used to determine Kᵢ graphically. The intersection of the lines gives -Kᵢ on the x-axis.
-
Logical Relationships of Benzamidine-Based Inhibitors
The development of selective protease inhibitors often involves a systematic exploration of the chemical space around a known inhibitor scaffold, such as benzamidine.
Caption: Evolution of benzamidine-based protease inhibitors.
This diagram illustrates the logical progression from a broad-spectrum inhibitor like benzamidine to more refined derivatives such as 4-AMBA. The addition of the aminomethyl group represents a key step in modulating the inhibitory profile. Further chemical modifications to the 4-AMBA scaffold can then be explored to fine-tune selectivity and improve pharmacokinetic properties, guiding the development of next-generation protease inhibitors.
Conclusion
This guide provides a comparative framework for understanding the protease selectivity of this compound. While direct, comprehensive quantitative data for 4-AMBA against a wide range of proteases remains an area for further investigation, the available evidence strongly indicates that the aminomethyl substituent significantly impacts its inhibitory profile compared to the parent compound, benzamidine. The provided experimental protocol offers a robust methodology for researchers to determine the precise selectivity of 4-AMBA and other inhibitors in their own laboratories. A thorough characterization of inhibitor selectivity is an indispensable component of modern drug discovery, enabling the development of safer and more effective protease-targeted therapies.
References
- 1. New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(Aminomethyl)benzamide and Benzamidine as Inhibitors: A Technical Guide for Researchers
This guide provides a detailed, head-to-head comparison of two structurally related small molecules, 4-(Aminomethyl)benzamide and Benzamidine, in the context of their roles as enzyme inhibitors. While both molecules share a substituted benzene ring, their primary biological activities and mechanisms of action are distinct. This document will delve into their established inhibitory profiles, compare their structural features, and provide a comprehensive experimental framework for researchers wishing to evaluate their comparative performance against serine proteases.
Introduction: The Critical Role of the Amidine Group in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site. A key feature governing their substrate specificity is the S1 pocket, a binding cleft that accommodates the side chain of the amino acid residue at the P1 position of the substrate. In trypsin-like serine proteases, this S1 pocket contains a negatively charged aspartate residue (Asp189) at its base, creating a strong preference for positively charged residues like arginine and lysine.
Inhibitors that mimic these substrates can act as potent and specific modulators of enzyme activity. Benzamidine is a classic example of such a "mimetic" inhibitor. Its defining feature is the positively charged amidinium group, which allows it to dock into the S1 pocket and form a salt bridge with the key aspartate residue, effectively blocking substrate access.[1][2] Understanding this fundamental interaction is crucial when comparing it to structurally similar molecules like this compound.
Compound Profile: Benzamidine - The Archetypal Serine Protease Inhibitor
Benzamidine is a well-characterized, reversible, and competitive inhibitor of trypsin and other trypsin-like serine proteases.[2][3] It is widely used in biochemistry and cell biology as a component of protease inhibitor cocktails to prevent the degradation of proteins during extraction and purification.[2]
Mechanism of Action
The inhibitory mechanism of benzamidine is a textbook example of competitive inhibition. The planar guanidinium-like group of benzamidine is protonated at physiological pH, carrying a positive charge. This cationic group directly mimics the side chains of arginine and lysine. It binds to the S1 specificity pocket of trypsin-like enzymes, forming a strong ionic interaction with the carboxylate side chain of the conserved Asp189 residue.[1][2] This binding event physically occupies the active site, preventing the binding and subsequent cleavage of the natural substrate.
Caption: Benzamidine competitively inhibits trypsin by mimicking a substrate.
Quantitative Performance Data
The potency of benzamidine is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme activity by half. Lower Kᵢ values indicate higher potency.
| Target Enzyme | Inhibition Constant (Kᵢ) | Reference(s) |
| Trypsin | 19 µM - 35 µM | [1][3][4] |
| Plasmin | ~350 µM | [4] |
| Thrombin | ~220 µM | [4] |
| Human Tissue Kallikrein (hK1) | ~1098 µM (1.1 mM) | [5] |
| Boar Sperm Acrosin | 4 µM | [3] |
Compound Profile: this compound - An Emerging Antiviral Agent
In contrast to benzamidine, the primary inhibitory role reported for this compound is not related to serine proteases. Recent research has identified it as a potent inhibitor of filovirus entry, making it a promising candidate for the development of therapies against Ebola and Marburg viruses.[6]
Mechanism of Action
The antiviral mechanism of this compound is still under investigation but is known to block the entry of the virus into host cells.[6] This action is unrelated to the catalytic site of serine proteases. While it contains a benzamide scaffold, it lacks the critical amidine functional group required for high-affinity binding to the S1 pocket of trypsin-like enzymes.
Head-to-Head Structural and Mechanistic Comparison
The fundamental difference in the inhibitory activity of these two molecules lies in their core functional groups.
Caption: Key functional group differences and their predicted interactions.
-
Benzamidine: Possesses a basic amidine group (pKa ~11.6). At physiological pH, this group is protonated and carries a delocalized positive charge, making it an excellent mimic for the guanidinium group of arginine. This feature is paramount for its function as a competitive serine protease inhibitor.[2]
-
This compound: This molecule has two key functional groups.
-
An amide group, which is neutral and cannot form the critical ionic bond with Asp189 in the S1 pocket.
-
An aminomethyl group. While the primary amine is basic and will be protonated, it is attached to the ring via a flexible methylene (-CH₂-) linker. This separation and flexibility make it a much poorer structural mimic of an arginine side chain compared to the rigid, planar amidine group of benzamidine.
-
The Importance of the Ring Substitution: The Case of 4-Aminobenzamidine
To underscore the importance of the functional group directly attached to the ring, it is instructive to consider a closer analog: 4-aminobenzamidine . This molecule retains the critical amidine group but adds an amino group at the para position. Studies have shown that 4-aminobenzamidine is a more potent inhibitor of trypsin than benzamidine itself, demonstrating that modifications to the benzamidine scaffold can enhance binding.[2] For instance, the Kᵢ of 4-aminobenzamidine for human tissue kallikrein is 146 µM, nearly an order of magnitude lower than that of benzamidine (1,098 µM).[5] This highlights that the amidine group is necessary, but not always sufficient, and that other interactions contribute to overall affinity.
Experimental Design for Comparative Analysis
To empirically determine and compare the inhibitory potential of this compound and benzamidine against a model serine protease like trypsin, a standardized enzyme kinetics assay is required. The following protocol describes a robust, self-validating method using a chromogenic substrate.[7][8]
Objective
To determine the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) for benzamidine and this compound against bovine trypsin.
Materials
-
Bovine Trypsin (e.g., Sigma-Aldrich Cat# T8003)
-
Benzamidine Hydrochloride (Positive Control)
-
This compound (Test Compound)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (Chromogenic Substrate)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Solvent: Anhydrous DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Workflow for comparative serine protease inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Trypsin Stock: Prepare a 1 mg/mL stock solution of trypsin in cold 1 mM HCl. Immediately before use, dilute to a working concentration of 10 µg/mL in Assay Buffer.
-
Inhibitor Stocks: Prepare 100 mM stock solutions of benzamidine and this compound in DMSO.
-
Substrate Stock: Prepare a 100 mM stock of BAPNA in DMSO. Immediately before use, dilute to a working concentration of 1 mM in Assay Buffer pre-warmed to 37°C.
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add 10 µL of serially diluted inhibitor solutions to triplicate wells (e.g., final concentrations ranging from 1 µM to 10 mM).
-
Positive Control: Add 10 µL of Assay Buffer containing 1% DMSO (no inhibitor).
-
Blank: Add 90 µL of Assay Buffer (no enzyme, no inhibitor).
-
Add 80 µL of the diluted trypsin solution (10 µg/mL) to all wells except the blank.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the 1 mM BAPNA substrate solution to all wells to start the reaction (final volume = 100 µL).
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes. The product of BAPNA cleavage, p-nitroaniline, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, the assay should be repeated with multiple substrate concentrations. The data can then be analyzed using methods such as the Lineweaver-Burk or Dixon plots.[9]
-
Off-Target Considerations and Broader Biological Profile
When evaluating any inhibitor, it is crucial to consider its potential for off-target effects.[10]
-
Benzamidine: As a promiscuous inhibitor of many serine proteases, its use in a cellular or in vivo context can lead to broad, unintended consequences by inhibiting essential enzymes in pathways like blood coagulation (thrombin, plasmin) and inflammation.[4][11]
-
This compound and Benzamide Derivatives: The broader class of benzamides is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[12][13] Any observed cellular phenotype when using these compounds must be carefully validated to distinguish between on-target and potential off-target effects.
Conclusion and Recommendations
This guide provides a comprehensive comparison of benzamidine and this compound, grounded in their chemical structures and established biological activities.
-
Benzamidine is a potent, competitive inhibitor of trypsin-like serine proteases, a function directly attributable to its cationic amidine group.[2] Its utility in research is well-established, particularly for preventing proteolysis ex vivo.
-
This compound , by contrast, is primarily characterized as a viral entry inhibitor.[6] Its chemical structure lacks the key amidine moiety, making it an unlikely candidate for high-affinity, competitive inhibition of serine proteases via the canonical mechanism.
For researchers investigating serine protease modulation, benzamidine and its direct analogs (like 4-aminobenzamidine) are the more relevant tools. If the goal is to assess whether this compound has any secondary activity against serine proteases, the detailed experimental protocol provided herein offers a rigorous and validated approach to generate definitive comparative data. Such an empirical investigation is the only way to conclusively rule in or rule out potential cross-reactivity.
References
- 1. scielo.br [scielo.br]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Index of Novel PARP Inhibitors: Evaluating 4-(Aminomethyl)benzamide Derivatives Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of the Therapeutic Index in Oncology
The ultimate goal in the development of any new anti-cancer agent is to maximize its efficacy against malignant cells while minimizing its toxicity to the patient. The therapeutic index (TI) is a critical quantitative measure of a drug's safety profile, representing the window between its effective dose and its toxic dose.[1] A wider therapeutic window signifies a safer drug, allowing for more flexible dosing and a lower risk of adverse events. In the realm of targeted therapies, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, a favorable therapeutic index is a hallmark of a successful agent. This guide provides a comparative framework for evaluating the therapeutic index of emerging compounds, using 4-(aminomethyl)benzamide derivatives as a case study against established PARP inhibitors such as Olaparib, Rucaparib, and Niraparib.
The therapeutic index is fundamentally a ratio, calculated as:
TI = Toxic Dose 50 (TD₅₀) / Effective Dose 50 (ED₅₀)
Alternatively, in preclinical animal studies, the Lethal Dose 50 (LD₅₀) is often used in place of the TD₅₀.[2] A higher TI value is indicative of a more favorable safety margin.
Caption: A diagram illustrating the concept of the Therapeutic Index.
Mechanism of Action: The Principle of Synthetic Lethality in PARP Inhibition
PARP inhibitors exploit a concept known as "synthetic lethality." In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the cell's ability to repair double-strand DNA breaks through homologous recombination is compromised. These cells become heavily reliant on PARP-mediated single-strand break repair. By inhibiting PARP, single-strand breaks accumulate and are converted into lethal double-strand breaks during DNA replication. With both major DNA repair pathways disabled, the cancer cell cannot survive, leading to targeted cell death.[3] This selective toxicity in cancer cells with specific genetic vulnerabilities is the basis for the generally favorable therapeutic index of PARP inhibitors compared to traditional chemotherapy.[3]
This compound and its derivatives are structurally related to known PARP inhibitors, which often contain a benzamide moiety that mimics the nicotinamide portion of the NAD+ cofactor, competing for the PARP enzyme's catalytic site.[4] While direct and extensive studies on this compound as a PARP inhibitor are limited, its structural analogues have shown promise in preclinical cancer models, suggesting a similar mechanism of action.[5][6]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Comparative Analysis of Preclinical Therapeutic Indices
Direct head-to-head clinical data for this compound is not yet available. Therefore, this comparison relies on preclinical data from various in vivo studies in mouse models. It is important to note that these values are estimations derived from different studies and experimental conditions. The Maximum Tolerated Dose (MTD) or the highest non-lethal dose reported is used as a proxy for the TD₅₀.
| Compound | Class | Preclinical Efficacy (ED₅₀) | Preclinical Toxicity (Lethal Dose/MTD) | Estimated Therapeutic Index (TI) | Reference(s) |
| This compound Derivative (CI-994) | Novel Benzamide Derivative | ~40-60 mg/kg/day (effective dose) | > 90 mg/kg/day (lethal dose) | ~1.5 - 2.25 | [6] |
| Olaparib | Standard PARP Inhibitor | ~50 mg/kg/day | ~100 mg/kg/day (MTD) | ~2.0 | [7][8] |
| Rucaparib | Standard PARP Inhibitor | ~150 mg/kg/day | >150 mg/kg/day (well-tolerated dose) | >1.0 | [9][10] |
| Niraparib | Standard PARP Inhibitor | ~25-50 mg/kg/day | ~75 mg/kg/day (MTD) | ~1.5 - 3.0 | [8] |
Interpretation of Data:
From the available preclinical data, the estimated therapeutic index for the this compound derivative, CI-994, appears to be in a range comparable to that of established PARP inhibitors like Olaparib and Niraparib. For instance, CI-994 was effective at doses of 40-60 mg/kg, while lethal effects were observed at doses of 90 mg/kg or higher, suggesting a safety margin.[6] Niraparib has shown efficacy at doses as low as 25 mg/kg, with an MTD around 75 mg/kg, yielding a potentially favorable TI of up to 3.0.[8] Olaparib's effective dose in some models is around 50 mg/kg, with an MTD near 100 mg/kg.[7][8]
It is crucial to emphasize that these are cross-study comparisons and not from a single, controlled experiment. The choice of animal model, tumor type, and experimental endpoint can significantly influence the calculated ED₅₀ and TD₅₀ values. However, this preliminary analysis suggests that this compound derivatives warrant further investigation as their safety and efficacy profile may be competitive with existing therapies.
Experimental Protocols for Therapeutic Index Determination
To ensure the scientific integrity and reproducibility of a therapeutic index evaluation, standardized and validated protocols are essential. The following outlines the key in vivo experimental workflows.
Caption: Experimental workflow for in vivo determination of the Therapeutic Index.
Protocol 1: Determination of Acute Oral Toxicity (LD₅₀)
This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method), which allows for the estimation of LD₅₀ while minimizing animal usage.[11][12]
-
Animal Selection and Acclimatization:
-
Dose Preparation and Administration:
-
Prepare the test compound (e.g., this compound) in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing toxicity information.[14]
-
Administer the compound as a single oral gavage to a group of 3 animals.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[14]
-
Record all signs of toxicity, including changes in skin and fur, eyes, respiratory patterns, and any abnormal behavior.
-
Record mortality and time of death for each animal.
-
-
Stepwise Dosing Procedure:
-
If mortality is observed in 2 out of 3 animals, the experiment is stopped, and the LD₅₀ is considered to be in that dose range. Re-test at a lower dose level to confirm.
-
If one animal dies, dose another 3 animals at the same level.
-
If no or minimal toxicity is observed, proceed to the next higher dose level with a new group of 3 animals.
-
-
Data Analysis and LD₅₀ Estimation:
-
The LD₅₀ is estimated based on the dose levels at which mortality was observed, using statistical methods like probit analysis or as defined by the OECD guideline classification.[15]
-
Protocol 2: Determination of Efficacy (ED₅₀) in a Xenograft Model
This protocol describes a standard method for assessing the anti-tumor efficacy of a compound in an in vivo setting.
-
Cell Line and Animal Model Selection:
-
Select a relevant human cancer cell line, preferably one with a known biomarker for sensitivity to the test agent (e.g., a BRCA1/2-mutated cell line for a PARP inhibitor).
-
Use immunocompromised mice (e.g., NOD-SCID or nude mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation and Growth:
-
Inject a suspension of the cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., vehicle control, and at least 3-4 dose levels of the test compound). A group size of 8-12 mice is typical.[16]
-
Administer the compound and vehicle control daily (or as per the desired schedule) via the intended clinical route (e.g., oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[15]
-
Monitor animal body weight and general health throughout the study as an indicator of toxicity.
-
-
Data Analysis and ED₅₀ Determination:
-
At the end of the study (e.g., after 21-28 days), calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Plot the %TGI against the drug dose.
-
The ED₅₀ is the dose that results in a 50% tumor growth inhibition. This can be calculated using non-linear regression analysis.[15]
-
Conclusion and Future Directions
The evaluation of the therapeutic index is a cornerstone of preclinical drug development, providing a critical early assessment of a compound's potential for clinical success. Based on limited, publicly available preclinical data, derivatives of this compound show a therapeutic window that is comparable to standard-of-care PARP inhibitors, marking them as compounds of interest for further investigation.
However, this guide also highlights the necessity of rigorous, standardized, and direct comparative studies. To truly understand the potential of this compound or any novel agent, head-to-head in vivo studies against current standards like Olaparib or Niraparib are required. Such studies, following the detailed protocols outlined above, would provide the robust data needed to justify progression into clinical trials. By focusing on the therapeutic index, researchers can more effectively identify and advance drug candidates that promise not only to be effective but also to be safe for the patients who need them most.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical antitumor activity of CI-994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PARP inhibitor, olaparib, depletes the ovarian reserve in mice: implications for fertility preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Binding Profile of 4-(Aminomethyl)benzamide
Introduction: The "Privileged" Scaffold and the Imperative of Selectivity
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active agents. These "privileged scaffolds" serve as versatile starting points for drug discovery, offering a structural foundation that can be elaborated upon to achieve high-affinity interactions with diverse biological targets. The 4-(aminomethyl)benzamide core is a prime example of such a scaffold. Its derivatives have been successfully developed as potent inhibitors of disparate protein classes, including protein kinases, histone deacetylases (HDACs), and DNA methyltransferases, and even as viral entry inhibitors.[1][2][3][4] This very versatility, however, raises a critical question for any researcher utilizing a molecule built upon this framework: what is its full spectrum of biological interactions?
Unintended interactions, or "off-target" effects, are a primary cause of compound attrition during drug development, leading to toxicity, unforeseen side effects, or a misleading interpretation of experimental results.[5][6] Therefore, a rigorous assessment of a compound's off-target binding profile is not merely a regulatory hurdle but a fundamental component of sound scientific investigation and a prerequisite for developing safer, more effective therapeutics.
This guide provides a comprehensive framework for assessing the off-target binding profile of this compound. Rather than presenting a static data sheet, we will detail a strategic, tiered experimental approach that enables a thorough and efficient characterization of its selectivity. We will explain the causality behind each experimental choice, provide actionable protocols for key assays, and compare the potential outcomes for this compound with the known off-target profile of Amisulpride , a clinically utilized antipsychotic drug that also features a benzamide core but with a distinct substitution pattern and a well-characterized pharmacology.[5][7]
The Strategic Imperative: A Tiered Approach to Off-Target Profiling
A brute-force screen against every known protein target is neither practical nor cost-effective. A more intelligent and widely adopted strategy is a tiered or "cascade" approach, where broad, cost-effective screening in early tiers informs more focused, in-depth investigations in later tiers.[6][8][9] This methodology allows for the early identification of potential liabilities and conserves resources by focusing on compounds with the most promising selectivity profiles.
Our proposed workflow is designed to systematically uncover the interaction landscape of this compound, moving from broad liability assessment to focused mechanistic studies.
Part 1: Tier 1 - Broad Liability Assessment
Objective: To perform an initial, broad screen against a panel of targets known to be frequently associated with adverse drug reactions (ADRs). This is a cost-effective way to flag major potential liabilities early.
Recommended Assay: A broad radioligand binding panel, such as the Eurofins Discovery SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel .[10][11] These panels typically include a curated selection of ~40-70 GPCRs, ion channels, transporters, and enzymes implicated in common clinical side effects.
Experimental Protocol: General Radioligand Competition Binding Assay
-
Preparation of Reagents:
-
Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). A single high concentration (e.g., 10 µM) is typically used for the primary screen.
-
Radioligand: A specific radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) with known high affinity for the target receptor. The concentration used is typically at or below its dissociation constant (Kd).
-
Receptor Source: Prepare cell membrane homogenates from cell lines stably overexpressing the target receptor of interest.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) optimized for the specific receptor-ligand binding interaction.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, the fixed concentration of radioligand, and either the vehicle (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound (4-aminomethylbenzamide at 10 µM).
-
Initiate the binding reaction by adding the receptor membrane preparation to all wells.
-
Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand while unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Compound CPM - Non-specific CPM) / (Total Binding CPM - Non-specific CPM)])
-
A significant inhibition (typically >50%) at the 10 µM screening concentration flags the target as a "hit" and warrants further investigation in Tier 3.
-
Comparative Data Interpretation: this compound vs. Amisulpride
The table below presents a hypothetical outcome for this compound alongside known data for Amisulpride. This illustrates how initial hits are identified.
| Target | Compound Class | This compound (% Inhibition @ 10 µM) | Amisulpride (% Inhibition @ 10 µM) | Interpretation & Next Steps |
| Dopamine D₂ | GPCR | 15% | 98% | Primary target for Amisulpride . The low activity of the parent scaffold suggests the N-substituents of Amisulpride are critical for D₂ affinity.[7] |
| Dopamine D₃ | GPCR | 12% | 95% | Primary target for Amisulpride . Similar to D₂, the core scaffold shows minimal interaction.[7] |
| Serotonin 5-HT₂B | GPCR | 65% | 88% | Hit for both compounds. This suggests a potential intrinsic affinity of the benzamide scaffold for this receptor. Warrants Tier 3 dose-response confirmation.[12] |
| Serotonin 5-HT₇ | GPCR | 45% | 85% | Known off-target for Amisulpride , contributing to its antidepressant effects. The moderate activity of the parent scaffold is a point of interest.[12][13] |
| Adrenergic α₁ | GPCR | 8% | <10% | No significant interaction observed for either compound.[5] |
| hERG | Ion Channel | 25% | <20% | No significant liability at this concentration. A low risk of cardiotoxicity is inferred, though higher concentrations should be checked if the compound progresses. |
Data for this compound is hypothetical. Data for Amisulpride is based on published literature.[5][7][12][13]
Part 2: Tier 2 - Focused Target Class Profiling
Objective: Based on the known chemistry of the this compound scaffold and any hits from Tier 1, perform broader screens against relevant protein families.
Rationale: The this compound core is a known "hinge-binding" motif in many kinase inhibitors and a key structural component of several HDAC inhibitors.[2][8] Therefore, comprehensive screening against these entire enzyme families is a critical step to understand its selectivity profile.
Recommended Assay 1: Comprehensive Kinome Scan
A competition binding assay platform like KINOMEscan™ is the industry standard. This technology measures the ability of a test compound to displace a proprietary ligand from the active site of over 480 kinases. The results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding.
Illustrative Workflow: KINOMEscan™ Platform
Interpreting Kinome Scan Data: The Selectivity Score
A common way to quantify selectivity is the Selectivity Score (S-score) . For example, S(35) is the number of kinases bound >35% at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[14]
Hypothetical Kinome Scan Results (@ 10 µM)
| Compound | Primary Target(s) | Hits (%Ctrl < 35) | S-Score (35) | Interpretation |
| This compound | N/A (Scaffold) | ABL1, DDR1, KIT, PDGFRA, RIPK2 | S(35) = 5 / 468 = 0.011 | Highly selective. The scaffold shows intrinsic affinity for a small, defined set of kinases. This provides a baseline for evaluating derivatives. |
| Amisulpride | Dopamine D₂/D₃ | None | S(35) = 0 / 468 = 0 | Extremely selective against the kinome. The substitutions on the benzamide core direct its activity away from kinases and toward GPCRs. |
This comparison demonstrates how medicinal chemistry efforts can steer a common scaffold toward entirely different target classes, effectively "designing out" off-target activities like kinase binding.
Part 3: Tier 3 - Mechanistic Validation and Cellular Engagement
Objective: To confirm and quantify the activity of hits identified in Tiers 1 and 2 and to verify that the compound engages its target in a more physiologically relevant cellular environment.
Recommended Assays:
-
Dose-Response Curve Generation: For any confirmed hits, determine the potency (IC₅₀ for inhibition, EC₅₀ for activation, or Kᵢ for binding affinity).
-
Cellular Target Engagement Assays: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound physically binds to its target inside intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cultured cells with either vehicle (DMSO) or various concentrations of this compound.
-
Thermal Challenge: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble, non-denatured proteins from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.
Final Comparative Profile: A Tale of Two Benzamides
This final table summarizes the comprehensive off-target assessment, providing a clear comparative view.
| Parameter | This compound (Hypothetical Profile) | Amisulpride (Known Profile) |
| Primary Target Class | Protein Kinases (weak) | GPCRs (Dopaminergic) |
| Potent On-Target Activity | None identified (scaffold only) | D₂ Receptor: Kᵢ ≈ 2-3 nMD₃ Receptor: Kᵢ ≈ 3-4 nM[7] |
| Key Off-Targets (>50% inh. @ 10 µM) | Binding: 5-HT₂BKinases: ABL1, DDR1, KIT, PDGFRA, RIPK2 | Binding & Functional: 5-HT₇ (Antagonist, Kᵢ ≈ 11.5 nM)[12]Binding: 5-HT₂B (Kᵢ ≈ 13 nM)[12] |
| Kinome Selectivity | High (S(35) = 0.011) | Exceptional (S(35) = 0) |
| General Safety Panel | Hit at 5-HT₂B. Low liability otherwise. | Hits at D₂, D₃, 5-HT₇, 5-HT₂B. Known to cause hyperprolactinemia via D₂ antagonism.[10] |
| Overall Assessment | A relatively clean chemical scaffold with a slight intrinsic affinity for a small subset of kinases and the 5-HT₂B receptor. Serves as an excellent baseline for a kinase inhibitor discovery program, where selectivity against these off-targets should be monitored. | A highly potent and selective D₂/D₃ antagonist. Its 5-HT₇ off-target activity is well-characterized and contributes to its clinical profile. The lack of kinase activity demonstrates successful scaffold hopping away from that target class. |
Conclusion: From Scaffold to Selective Ligand
This guide outlines a systematic, evidence-based approach to characterizing the off-target binding profile of this compound. While this specific molecule, as a parent scaffold, is not a potent, defined pharmacological agent, this analysis is critically important. It establishes a crucial baseline, revealing the inherent, low-level promiscuity of the core structure.
The comparison with Amisulpride powerfully illustrates the journey of a chemical scaffold. It shows how targeted chemical modifications can dramatically enhance potency for a desired target class (dopamine receptors) while simultaneously eliminating affinity for others (kinases). The discovery of Amisulpride's potent off-target activity at the 5-HT₇ receptor further underscores the value of comprehensive profiling, as this "off-target" effect is now understood to be integral to its therapeutic action as an antidepressant.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. The effects of amisulpride on five dimensions of psychopathology in patients with schizophrenia: a prospective open- label study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Aminomethyl)benzamide and 4-Aminobenzamidine as Serine Protease Inhibitors
For researchers in drug discovery and biochemistry, the selection of appropriate tool compounds is critical for validating therapeutic targets and elucidating biological pathways. Serine proteases, a vast and functionally diverse family of enzymes, are central to numerous physiological processes, including coagulation, digestion, and immunity, making them prominent drug targets. This guide provides an in-depth comparative analysis of two structurally related small molecules, 4-aminobenzamidine and 4-(aminomethyl)benzamide, as inhibitors of this enzyme class. While structurally similar, their efficacy as inhibitors is profoundly different, offering a clear lesson in structure-activity relationships (SAR).
Molecular Profile: The Critical Difference of a Single Functional Group
At first glance, 4-aminobenzamidine and this compound appear to be close cousins. Both possess a central benzene ring with a substituent at the para (4) position. However, the nature of this substituent dictates their biochemical activity.
-
4-Aminobenzamidine: This molecule features a benzamidine group. The amidine functional group (-C(=NH)NH2) is strongly basic. At physiological pH, it is protonated, carrying a positive charge and acting as a potent hydrogen bond donor. This feature is key to its function.
-
This compound: This compound features a benzamide group (-C(=O)NH2) and a separate aminomethyl group (-CH2NH2). The amide functional group is neutral and significantly less basic than an amidine. While it can participate in hydrogen bonding, it lacks the positive charge and the specific geometry of the amidine group.
This fundamental difference in electronics and structure is the primary determinant of their differential inhibitory potency against serine proteases.
Mechanism of Action: A Tale of Two Interactions
Trypsin-like serine proteases, which include key enzymes like trypsin, thrombin, and plasmin, exhibit a strong preference for cleaving peptide bonds after basic amino acid residues such as arginine and lysine. This specificity is dictated by the architecture of the enzyme's active site, particularly the S1 specificity pocket. A key feature of this pocket is a conserved aspartic acid residue (Asp189 in trypsin) located at its base, which bears a negative charge.
4-Aminobenzamidine acts as a classic competitive inhibitor by mimicking the side chain of an arginine substrate.[1] Its protonated, positively charged amidine group forms a strong, stabilizing salt bridge with the negatively charged Asp residue in the S1 pocket. This high-affinity interaction allows the inhibitor to occupy the active site and prevent substrate binding.
This compound , lacking the charged amidine group, is a far less effective binder. The neutral amide group cannot form the critical ionic bond with the S1 pocket's aspartate. While the aminomethyl group is basic, its spatial orientation and separation from the benzene ring do not allow it to effectively mimic the guanidinium group of arginine in the same manner as the benzamidine moiety. Consequently, its binding affinity is expected to be orders of magnitude weaker.
Caption: Binding interaction model in the S1 pocket.
Comparative Efficacy: A Quantitative Look
The theoretical differences in binding are borne out by experimental data. 4-aminobenzamidine is a well-characterized inhibitor of multiple serine proteases, with inhibition constants (Ki) typically in the low micromolar range.[2][3][4] In contrast, specific Ki values for this compound against these proteases are not prevalent in the literature, which itself is evidence of its poor inhibitory activity. The focus of inhibitor development has overwhelmingly been on the benzamidine scaffold due to its proven efficacy.[5][6][7]
The table below summarizes the known inhibitory constants for 4-aminobenzamidine against key serine proteases.
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |
| Bovine Trypsin | 4-Aminobenzamidine | 0.8 | Competitive |
| Human Thrombin | 4-Aminobenzamidine | 13.0 | Competitive |
| Human Tissue Kallikrein | 4-Aminobenzamidine | 146 | Competitive |
| Data sourced from BenchChem[8] and PubMed.[9] |
Experimental Protocol: Determination of Inhibitor Ki
To empirically validate the potency of a competitive inhibitor, a robust kinetic assay is required. The most accurate method involves measuring the initial reaction velocity at various substrate and inhibitor concentrations and fitting the data globally to the competitive inhibition model using non-linear regression.[10]
Workflow for Ki Determination
Caption: Workflow for determining the Ki of a competitive inhibitor.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 for trypsin).
-
Enzyme Stock: Prepare a concentrated stock of the serine protease in assay buffer. The final concentration in the assay should be chosen to give a linear reaction rate for the duration of the measurement.
-
Substrate Stock: Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in a suitable solvent like DMSO.
-
Inhibitor Stock: Prepare a high-concentration stock of the inhibitor (e.g., 4-aminobenzamidine) in DMSO. Perform a serial dilution to create a range of concentrations. A typical range would span from 0.1x to 10x the expected Ki.
-
-
Enzyme Activity Assay (96-Well Plate Format):
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" control wells.
-
Add a fixed amount of the enzyme to each well to start a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow the enzyme and inhibitor to reach binding equilibrium.[10]
-
To initiate the reaction, add the substrate to all wells simultaneously using a multichannel pipette. It is crucial to test a range of substrate concentrations (e.g., from 0.2x to 5x the known Km) for each inhibitor concentration.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the chromogenic or fluorogenic product.
-
Measure the increase in signal over time (kinetic read). Ensure the measurements are taken during the initial, linear phase of the reaction.
-
-
Data Analysis and Ki Determination:
-
For each well, calculate the initial velocity (V₀) from the slope of the linear portion of the progress curve (Signal vs. Time).
-
Plot V₀ versus substrate concentration for each inhibitor concentration on the same graph.
-
Use a scientific graphing software (e.g., GraphPad Prism, Origin) to perform a global non-linear regression fit of all data to the Michaelis-Menten equation for competitive inhibition: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
This global fit will provide the most accurate values for Vmax, Km, and the parameter of interest, Ki .[11]
-
Discussion and Conclusion
The comparative analysis of 4-aminobenzamidine and this compound serves as a powerful case study in rational inhibitor design. The data unequivocally demonstrates that the positively charged benzamidine moiety is a privileged scaffold for the competitive inhibition of trypsin-like serine proteases. Its ability to form a strong ionic interaction with the conserved aspartate in the S1 pocket is the cornerstone of its inhibitory power.
In contrast, this compound, despite its structural similarity, is a significantly weaker inhibitor. Its neutral amide group fails to establish the critical salt bridge, resulting in a dramatic loss of binding affinity.
For researchers, this has clear implications:
-
For Target Validation: 4-aminobenzamidine is a reliable, albeit not perfectly selective, tool compound for studying the roles of trypsin-like serine proteases.
-
For Drug Design: The benzamidine group is a validated starting point for developing more potent and selective inhibitors. Medicinal chemistry efforts often focus on modifying other parts of the molecule to achieve interactions with other active site subsites (S2, S3, etc.) to enhance both potency and selectivity.[5][12]
References
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of 4-(Aminomethyl)benzamide Against a Panel of Human Serine Proteases
This guide provides an in-depth analysis of 4-(aminomethyl)benzamide, a small molecule inhibitor, and evaluates its performance against a panel of critical human serine proteases. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, explores structure-activity relationships, and offers practical methodologies to empower your research and development efforts.
Introduction: The Significance of Targeting Human Serine Proteases
Human serine proteases constitute a large and functionally diverse family of enzymes, playing pivotal roles in physiological processes ranging from digestion and blood coagulation to immunity and cellular signaling.[1] These enzymes, characterized by a highly conserved catalytic triad (typically Serine, Histidine, and Aspartate) in their active site, execute their function by cleaving peptide bonds in substrate proteins.[2]
Given their central role in health, the dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, cancer, and viral infections.[3][4] This makes them a prime class of targets for therapeutic intervention. The development of specific and potent inhibitors is a cornerstone of modern drug discovery.
This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of trypsin-like serine proteases.[5][6] This guide objectively compares the inhibitory performance of this compound, provides the experimental context for such analysis, and discusses its potential as both a research tool and a scaffold for novel drug candidates.
Mechanism of Inhibition: A Tale of Competitive Binding
The inhibitory action of this compound is rooted in its structural mimicry of the natural substrates of trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine and lysine.
The core of the mechanism is competitive inhibition:
-
Active Site Recognition: The positively charged amidine group of the inhibitor is drawn to the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[7][8] This interaction anchors the inhibitor within the active site.
-
Blocking Substrate Access: By occupying this critical binding pocket, this compound physically prevents the enzyme's natural substrate from binding, effectively halting catalytic activity.[9] This binding is reversible.[10]
-
Role of the Aminomethyl Group: The 4-(aminomethyl) moiety can form additional interactions within and around the active site, potentially influencing both potency and selectivity compared to the parent benzamidine molecule. Structure-activity relationship studies on substituted benzamidines have shown that interactions are influenced by hydrophobicity and electronic properties of the substituents.[11]
}
Mechanism of competitive inhibition by this compound.
Comparative Performance Analysis
Evaluating an inhibitor requires quantitative data against a panel of relevant enzymes to understand its potency and selectivity. While extensive data for this compound specifically is not consolidated in a single source, we can synthesize data from studies on benzamidine derivatives and specific investigations into 4-aminomethyl benzamidine (AMB).
| Target Protease | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Comments & References |
| Plasmin | 4-Aminomethyl Benzamidine (Monovalent) | 3.9 ± 1.7 µM | - | A key enzyme in fibrinolysis. Data from a study on multivalent inhibitors.[10][12] |
| Trypsin | Benzamidine | 19 µM | - | A classic digestive serine protease often used as a model.[13] 4-aminomethyl derivatives are also potent.[8] |
| Thrombin | Benzamidine Derivatives | nM to µM range | - | A crucial enzyme in the blood coagulation cascade. Potency is highly dependent on substituents.[11][14][15] |
| Complement C1s | Benzamidine Derivatives | µM range | - | A key protease in the classical complement pathway. Shows similar interaction profile to plasmin for benzamidines.[11][16] |
| Urokinase (uPA) | 4-Aminoarylguanidine & 4-Aminobenzamidine Derivatives | Potent & Selective | - | A key enzyme in tissue remodeling and cell migration. The 4-amino scaffold is noted for selectivity.[4] |
| Batroxobin | Benzamidine Derivatives | Competitive Inhibition | - | A thrombin-like serine proteinase from snake venom, inhibited by benzamidine derivatives.[5] |
Key Insights from the Data:
-
Broad but Biased Activity: The benzamidine scaffold, including this compound, generally targets trypsin-like serine proteases that have a specificity for basic residues.
-
Moderate Potency: The micromolar inhibition constants suggest that this compound is a moderately potent inhibitor. For plasmin, its Kᵢ of 3.9 µM indicates effective inhibition.[10][12]
-
Scaffold for Optimization: The performance of various derivatives against enzymes like thrombin highlights that the core this compound structure is a valuable starting point.[15] Further chemical modifications can dramatically enhance potency and selectivity, as demonstrated in the development of potent Ebola virus entry inhibitors based on this scaffold.[17] For instance, a study on multivalent benzamidine inhibitors showed that linking inhibitor moieties can significantly increase potency.[10]
Experimental Protocol: A Self-Validating Serine Protease Inhibition Assay
To generate reliable and reproducible comparative data, a robust experimental design is paramount. The following protocol describes a standard in vitro assay using a fluorogenic substrate. The inclusion of appropriate controls ensures the validity of the results.
Principle
This assay measures the rate of cleavage of a specific fluorogenic peptide substrate by a serine protease. The substrate is designed to be non-fluorescent until it is cleaved by the enzyme, releasing a fluorophore. An effective inhibitor will decrease the rate of this reaction in a concentration-dependent manner.[3]
Materials and Reagents
-
Enzymes: Purified human serine proteases (e.g., Trypsin, Thrombin, Plasmin).
-
Inhibitor: this compound and other test compounds, dissolved in an appropriate solvent (e.g., DMSO).
-
Substrate: Fluorogenic peptide substrate specific to the target protease (e.g., Boc-Val-Leu-Lys-NHMec for plasmin).[18]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0 (or other buffer optimal for the specific enzyme).[19]
-
Positive Control: A known inhibitor for the target protease (e.g., Aprotinin for trypsin).[13]
-
Apparatus: 96-well black microplate, microplate reader capable of fluorescence detection.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to achieve the desired final concentrations for testing.
-
Prepare the enzyme solution in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's recommendations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of assay buffer and a specific volume of the inhibitor dilution series.
-
Negative Control (100% Activity): Add 50 µL of assay buffer and the same volume of solvent (DMSO) as used for the inhibitor.
-
Positive Control (Max Inhibition): Add 50 µL of a known, potent inhibitor at a concentration known to cause maximum inhibition.
-
Substrate Control (Blank): Add buffer, solvent, and substrate, but no enzyme. This measures background fluorescence.
-
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of the prepared enzyme solution to all wells except the substrate control.
-
Mix gently and pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths kinetically (e.g., every 60 seconds for 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate control wells) from all other readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
}
Experimental workflow for a serine protease inhibition assay.
Conclusion and Future Outlook
This compound is a competent, reversible, and competitive inhibitor of trypsin-like human serine proteases, demonstrating moderate micromolar potency against key targets like plasmin. Its true value for the research and drug development community lies in its utility as a well-characterized research tool and, more importantly, as a foundational scaffold for medicinal chemistry efforts.
The demonstrated success in optimizing this core structure to generate highly potent and selective inhibitors—for applications as diverse as anticoagulants and antiviral agents—underscores its versatility.[14][17] For scientists investigating the roles of serine proteases in disease, this compound offers a reliable starting point for inhibition studies. For drug developers, it represents a validated chemical framework ripe for derivatization to achieve the desired potency, selectivity, and pharmacokinetic profiles required for a clinical candidate.
Future work should focus on generating comprehensive profiling data against larger, more diverse panels of human proteases to fully map its selectivity landscape and uncover potential off-target effects, further guiding its application in biomedical research.
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. Structure of a serine protease poised to resynthesize a peptide bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. trypsin inhibitor — TargetMol Chemicals [targetmol.com]
- 14. Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of LB30057, a benzamidrazone-based selective oral thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-(Aminomethyl)benzamide
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents like 4-(Aminomethyl)benzamide are not merely procedural afterthoughts but are integral to the integrity of our research operations. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring compliance with regulations and safeguarding both laboratory personnel and the environment.
Hazard Assessment & Regulatory Framework: The "Why" Behind the Protocol
Understanding the inherent risks and the governing regulations is the foundation of safe disposal. This compound is not a benign substance; its hazard profile necessitates its classification as a hazardous waste, demanding a structured disposal pathway.
1.1. Intrinsic Hazards The primary drivers for these stringent protocols are the toxicological and physical properties of this compound. Safety Data Sheets (SDS) classify it with several key hazards. It is considered harmful if swallowed (Acute Oral Toxicity, Category 4) and is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2). Furthermore, as a fine powder, it can cause skin and eye irritation, and its dust presents a potential explosion hazard if dispersed in the air in sufficient concentration and exposed to an ignition source[1][2]. Combustion of the compound produces hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][3].
| Hazard Classification | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [4] |
1.2. The Governing Regulatory Authority: RCRA In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [5][6][7]. RCRA establishes a "cradle-to-grave" framework, which means that the generator of the hazardous waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal[7][8].
This responsibility requires laboratories to:
-
Identify and Characterize all chemical waste streams[9].
-
Segregate incompatible waste types[9].
-
Store waste in properly labeled, closed containers in designated Satellite Accumulation Areas (SAAs)[10][11].
-
Arrange for Disposal through a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[9].
Failure to comply can result in significant penalties and compromise the safety of the institution and community[10].
Core Disposal Protocol: From the Laboratory Bench to Collection
This section outlines the standard operating procedure for the routine disposal of this compound waste generated during research activities. The causality is clear: strict adherence to this workflow prevents cross-contamination, dangerous reactions, and regulatory non-compliance.
2.1. Personal Protective Equipment (PPE) Before handling any chemical waste, ensure the appropriate PPE is worn to create a barrier against exposure.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile. | Prevents dermal contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
All handling of waste, especially the solid powder, should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation risk[12].
2.2. Step-by-Step Disposal Procedure
-
Waste Characterization and Segregation:
-
This compound waste is classified as non-halogenated organic solid waste .
-
It is critically important to segregate this waste stream. Do NOT mix it with halogenated waste, liquid waste, or other incompatible chemicals[13]. This prevents dangerous reactions and ensures it is routed to the correct final disposal process (i.e., incineration).
-
-
Container Selection and Labeling:
-
Waste Collection (Solid):
-
Decontamination of Glassware and Equipment:
-
For residual amounts of the chemical in beakers, flasks, or other labware, rinse the contaminated items with a minimal amount of a suitable non-halogenated organic solvent (e.g., acetone or ethanol).
-
This solvent rinseate is now also considered hazardous waste. Collect it in a separate, clearly labeled container for "Non-Halogenated Organic Liquid Waste." [12]
-
NEVER pour the rinseate down the drain[3].
-
-
Storage Pending Disposal:
-
Keep the hazardous waste container securely closed at all times, except when adding waste[10]. This is a common and critical compliance point.
-
Store the sealed container in a designated and marked Satellite Accumulation Area (SAA) away from general laboratory traffic.
-
Caption: Routine waste disposal workflow for this compound.
Emergency Protocol: Managing Spills
Accidental spills require a calm, methodical, and immediate response to mitigate exposure and prevent the spread of contamination.
3.1. Spill Response Kit Ensure a chemical spill kit is readily available and stocked with:
-
Appropriate PPE (gloves, goggles).
-
Absorbent materials (e.g., vermiculite, sand, or commercial spill pillows)[13].
-
Plastic scoops or dustpans for cleanup[14].
-
Hazardous waste labels.
3.2. Step-by-Step Spill Cleanup Procedure
-
ALERT & ASSESS: Alert personnel in the immediate area. Assess the extent of the spill. If it is large or you are not comfortable cleaning it, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
CONTROL & CONTAIN: Prevent the powder from spreading. If safe to do so, cover the spill with a compatible absorbent material to minimize dust generation[14].
-
CLEANUP:
-
DECONTAMINATE:
-
DISPOSE:
Caption: Decision flowchart for responding to a this compound spill.
Final Disposal: The End of the Line
The ultimate fate of the collected hazardous waste is its complete destruction. The primary and most effective method for organic compounds like this compound is high-temperature incineration at a licensed TSDF[3]. Your institution's EHS department coordinates with licensed hazardous waste management companies to transport and dispose of the waste in compliance with all EPA and Department of Transportation (DOT) regulations[9]. As a researcher, your role is to ensure the waste is correctly characterized, segregated, contained, and labeled, preparing it for this final step.
By integrating these procedures into your daily laboratory operations, you uphold the highest standards of scientific integrity, ensuring that your work contributes to progress without compromising safety or environmental health.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. acs.org [acs.org]
- 17. westlab.com [westlab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)benzamide
Welcome to your essential guide for the safe handling of 4-(Aminomethyl)benzamide. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental accuracy.
Understanding the Risks: Why Specific PPE is Crucial
This compound is a chemical compound with specific hazards that dictate our approach to handling. According to safety data sheets (SDS), it is classified as harmful if swallowed and is suspected of causing genetic defects.[1] It can also cause skin, eye, and respiratory irritation.[2][3][4][5] The primary routes of exposure are inhalation of its dust particles, skin contact, eye contact, and ingestion.[2][3] Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these exposure routes.
The causality behind our PPE selection is straightforward: we must prevent this solid, powdered compound from entering the body. When handling this compound, especially in its powdered form, the generation of dust is a primary concern.[1][2] These fine particles can be easily inhaled or can settle on surfaces, skin, and eyes.
Core PPE Requirements: A Multi-Layered Defense
A risk assessment should always precede any chemical handling. However, for this compound, the following PPE is generally considered the minimum requirement.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing or dust generation.[6][7] | Protects against airborne particles and accidental splashes, preventing eye irritation or serious damage.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] Gloves should be inspected for integrity before each use. | Prevents skin contact, which can cause irritation and absorption of the chemical.[2][3] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination by dust or spills.[9] |
| Respiratory Protection | Required when dust is generated.[1] A NIOSH-approved respirator (e.g., N95 or higher) should be used.[10][11] | Prevents inhalation of harmful dust particles that can cause respiratory tract irritation.[3][5] |
| Footwear | Closed-toe and closed-heel shoes.[6] | Protects feet from spills and falling objects. |
Experimental Protocols: Step-by-Step Safety Procedures
Adherence to standardized procedures is critical for safety. The following protocols for donning, doffing, and disposal of PPE are designed to minimize cross-contamination.
Donning PPE: A Sequence for Safety
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure it fits correctly.[6]
-
Eye and Face Protection: Put on your safety glasses or goggles. If using a face shield, place it over your primary eye protection.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.[12]
Doffing PPE: Preventing Contamination
The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Gown/Coat: Unbutton your lab coat and remove it by folding it inward, containing any potential contaminants.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety glasses or goggles, handling them by the earpieces.
-
Respirator (if used): Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the Workflow: PPE Selection and Use
The following diagram outlines the decision-making process and workflow for safely handling this compound.
Caption: A flowchart detailing the procedural steps for safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan: A Critical Final Step
Proper disposal is paramount to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All disposable materials that have come into contact with this compound, including gloves, wipes, and contaminated labware, must be considered chemical waste.
-
Containers: Place all contaminated waste into a clearly labeled, sealed, and appropriate hazardous waste container.[1][8]
-
Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[1][13] Never dispose of this chemical down the drain.[1]
By integrating these principles and procedures into your daily laboratory work, you build a robust and trustworthy safety culture. This not only protects you and your colleagues but also upholds the integrity of your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. 4-AMINOMETHYL-BENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
